Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCGJPIPIYLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacological properties is perpetual. Among these, the cyclopropane ring stands out as a "bioisostere" for various functional groups, providing conformational rigidity and metabolic stability. This guide focuses on a specific, yet significant, member of this class: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Chemical Abstract Service (CAS) Number: 1052650-70-0[1][2]
This molecule, featuring a cyclopropane ring substituted with a biphenyl moiety and an ethyl ester, represents a confluence of structural motifs with proven utility in drug design. The biphenyl group is a common pharmacophore, while the cyclopropane ring introduces a unique spatial arrangement of substituents that can profoundly influence biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and potential applications.
Synthesis and Mechanistic Insights: The Art of Cyclopropanation
The core of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate lies in its cyclopropane ring. The synthesis of such structures is a well-established yet evolving field of organic chemistry. The most common and versatile methods for constructing the cyclopropane ring involve the addition of a carbene or a carbenoid to an alkene.[3]
A prevalent strategy for synthesizing 2-arylcyclopropane carboxylates involves the reaction of a styrene derivative with a diazoacetate, often catalyzed by a transition metal.[4][5] In the case of our target molecule, the precursor would be 4-vinylbiphenyl, which reacts with ethyl diazoacetate in the presence of a catalyst.
General Reaction Scheme:
Caption: General reaction for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
The mechanism of these metal-catalyzed cyclopropanations is a subject of extensive study. Generally, the diazo compound coordinates with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene then reacts with the nucleophilic alkene in a concerted or stepwise fashion to yield the cyclopropane product. The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, leading to either cis or trans isomers. For 2-arylcyclopropane-1-carboxylates, the trans isomer is often the thermodynamically more stable and, therefore, the major product.[5]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 1052650-70-0 | [1][2] |
| Molecular Formula | C18H18O2 | [2] |
| Molecular Weight | 266.33 g/mol | [2] |
Characterization of the final product relies on a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants that provide information about their relative stereochemistry (cis or trans).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Applications in Drug Discovery and Development
The incorporation of the cyclopropane motif in drug candidates can offer several advantages, including enhanced metabolic stability and improved binding affinity due to its rigid structure.[6] The biphenyl moiety is also a well-known pharmacophore present in numerous approved drugs, often interacting with hydrophobic pockets in target proteins.
While specific biological activity data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not extensively published in the provided search results, its structural components are found in molecules with a range of therapeutic applications. For instance, cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways, making them relevant for respiratory diseases.[7] Furthermore, the related compound, ethyl-(4-phenylphenyl)acetate, has been explored for its anti-arthritic potential.[8][9]
The unique three-dimensional arrangement of the biphenyl and ester groups around the rigid cyclopropane core makes this scaffold an attractive starting point for the synthesis of compound libraries for screening against various biological targets.
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a 2-aryl-cyclopropane-1-carboxylate, which can be adapted for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This protocol is based on the common method of metal-catalyzed decomposition of ethyl diazoacetate in the presence of a styrene derivative.[4][5]
Materials:
-
4-Vinylbiphenyl (or other styrene derivative)
-
Ethyl diazoacetate (handle with extreme care, potentially explosive)
-
Anhydrous copper(II) sulfate or other suitable catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the styrene derivative and a catalytic amount of anhydrous copper(II) sulfate in an appropriate anhydrous solvent.
-
Addition of Diazoacetate: The reaction mixture is heated to a gentle reflux. A solution of ethyl diazoacetate in the same solvent is then added dropwise from the dropping funnel over a period of several hours. Caution: The addition rate must be carefully controlled to manage the evolution of nitrogen gas and the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure ethyl 2-aryl-cyclopropane-1-carboxylate.
Workflow Diagram:
Caption: A typical workflow for the synthesis and purification of ethyl 2-aryl-cyclopropane-1-carboxylates.
Conclusion
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a molecule of significant interest due to its unique structural features that are highly desirable in medicinal chemistry. Its synthesis, primarily through well-established cyclopropanation methodologies, allows for the creation of a rigid scaffold with a defined three-dimensional arrangement of its biphenyl and ester functionalities. While direct biological data for this specific compound is limited in the public domain, the known pharmacological relevance of its constituent parts suggests its potential as a valuable building block in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related cyclopropane-containing molecules.
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An In-depth Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This compound, belonging to the class of cyclopropane carboxylates, is of significant interest due to the unique structural and electronic properties conferred by the strained cyclopropane ring and the extended aromaticity of the biphenyl moiety. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile. We will delve into its physicochemical characteristics, outline a probable synthetic route with a detailed experimental protocol, and explore its potential pharmacological relevance based on the known biological activities of structurally similar compounds. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this and related biphenyl cyclopropane derivatives in medicinal chemistry and materials science.
Introduction: The Scientific Merit of the Biphenyl Cyclopropane Scaffold
The convergence of a cyclopropane ring and a biphenyl system within a single molecular entity, as seen in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, presents a fascinating scaffold for scientific exploration. The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique electronic and conformational properties. Its bonds possess a higher p-character than typical alkanes, leading to reactivity patterns that can be exploited in organic synthesis.[1][2]
The biphenyl moiety, on the other hand, offers an extended π-system that is a common feature in many biologically active molecules and functional materials.[3][4] The combination of these two motifs suggests that Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate could exhibit interesting biological activities and serve as a valuable building block in the synthesis of more complex molecular architectures.
Cyclopropane derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[5] Their rigid structures can also be used to constrain the conformation of molecules, which is a valuable strategy in drug design to enhance binding affinity and selectivity for biological targets.[2] This guide will explore the chemical space of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, providing a detailed examination of its anticipated properties and potential.
Physicochemical and Spectroscopic Profile
Core Chemical Properties
The fundamental properties of the target molecule are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1052650-70-0 | Generic Supplier Data |
| Molecular Formula | C₁₈H₁₈O₂ | Generic Supplier Data |
| Molecular Weight | 266.33 g/mol | Generic Supplier Data |
| Appearance | Predicted to be a white to off-white solid or a viscous oil | Inferred from Biphenyl Derivatives[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Inferred from Biphenyl[7] |
Predicted Spectroscopic Data
The structural elucidation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.
The proton NMR spectrum is expected to be complex, showing signals for the ethyl group, the cyclopropane ring protons, and the aromatic protons of the biphenyl moiety. The diastereotopic protons of the cyclopropane ring would likely appear as a complex multiplet.
The carbon NMR spectrum will be instrumental in confirming the presence of all carbon atoms in the molecule. Key expected shifts include the carbonyl carbon of the ester, the carbons of the ethyl group, the strained cyclopropane carbons, and the aromatic carbons of the biphenyl system. Studies on similar ethyl cis-2-substituted cyclopropane carboxylates indicate that the stereochemistry can influence the chemical shifts of the ring carbons.[1]
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), C-O stretching, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.[8]
Mass spectrometry would show the molecular ion peak (M⁺) at m/z 266.33, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclopropane ring.
Synthesis and Mechanistic Insights
A plausible and commonly employed method for the synthesis of 2-arylcyclopropane-1-carboxylates involves the cyclopropanation of a corresponding styrene derivative with an ethyl diazoacetate in the presence of a suitable catalyst.[7][9]
Proposed Synthetic Pathway
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be envisioned to proceed via the reaction of 4-vinylbiphenyl with ethyl diazoacetate.
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An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Introduction: The Significance of the Cyclopropane Motif in Modern Chemistry
The cyclopropane ring, a strained three-membered carbocycle, is a recurring structural motif in numerous natural products and synthetic molecules of significant biological importance.[1] Its inherent ring strain and unique electronic properties impart a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1][2] The incorporation of a cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.[2] This makes cyclopropane derivatives highly valuable in medicinal chemistry for the development of novel therapeutics, including antimicrobial, antiviral, and antitumor agents.[3][4][5]
This technical guide provides a comprehensive analysis of the molecular structure of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate , a compound that combines the structurally significant cyclopropane core with a biphenyl moiety. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to provide a detailed and predictive overview of its structure, stereochemistry, and characterization.
Molecular Structure and Stereoisomerism
The fundamental structure of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate comprises a cyclopropane ring substituted with a 4-phenylphenyl (or biphenyl) group at the C2 position and an ethyl carboxylate group at the C1 position.
Core Components
-
Cyclopropane Ring: A three-carbon aliphatic ring. The high degree of ring strain results in bent C-C bonds and p-character in the C-H bonds, influencing its reactivity and spectroscopic properties.
-
4-Phenylphenyl (Biphenyl) Group: A bulky, aromatic substituent that significantly influences the steric and electronic properties of the molecule. The biphenyl group itself has characteristic spectroscopic signatures.[6][7][8][9][10]
-
Ethyl Carboxylate Group: An ester functional group that provides a site for hydrogen bonding and potential metabolic cleavage.
Stereochemistry: The Importance of Isomerism
The presence of two substituted chiral centers on the cyclopropane ring (C1 and C2) gives rise to stereoisomerism.
-
Cis/Trans Isomerism: The relative orientation of the 4-phenylphenyl and ethyl carboxylate groups on the cyclopropane ring defines the diastereomers:
-
cis-isomer: The substituents are on the same face of the ring.
-
trans-isomer: The substituents are on opposite faces of the ring.
-
-
Enantiomers: Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis).
The stereochemistry of the molecule is critical as it will dictate its three-dimensional shape and, consequently, its interaction with biological targets.
Caption: Diastereomers of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Synthesis and Mechanistic Considerations
The synthesis of 2-arylcyclopropane-1-carboxylates is well-documented, with transition metal-catalyzed cyclopropanation of styrenes being a common and effective method.[11][12][13]
Proposed Synthetic Route: Rhodium-Catalyzed Cyclopropanation
A plausible and efficient synthesis of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate involves the reaction of 4-phenylstyrene with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst, such as rhodium(II) acetate.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
-
Reaction Setup: To a solution of 4-phenylstyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) acetate catalyst (typically 0.1-1 mol%).
-
Addition of Ethyl Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the cis and trans isomers.
Mechanistic Insights and Stereoselectivity
The reaction proceeds via the formation of a rhodium carbene intermediate from the reaction of the rhodium catalyst with ethyl diazoacetate. This carbene then adds across the double bond of 4-phenylstyrene. The stereochemical outcome (the ratio of cis to trans isomers) is influenced by several factors, including the catalyst, solvent, and the steric bulk of the substituents. Generally, for the cyclopropanation of styrenes, the trans isomer is the major product due to steric hindrance in the transition state leading to the cis isomer.[14]
Predicted Spectroscopic Characterization
Without experimental data, we can predict the key spectroscopic features of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate based on the known spectral properties of its constituent parts and analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be the most informative for distinguishing between the cis and trans isomers, primarily through the coupling constants of the cyclopropyl protons.[15][16][17][18][19][20]
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Biphenyl Protons | 7.20 - 7.80 | m | - | A complex multiplet corresponding to the 9 aromatic protons. |
| -OCH₂CH₃ | 4.00 - 4.20 | q | J = 7.1 | Ethyl ester methylene protons. |
| Cyclopropyl Protons (CH-Ar, CH-COOEt) | 1.80 - 2.80 | m | See below | The chemical shifts and coupling constants are highly dependent on the stereochemistry. |
| Cyclopropyl Proton (CH₂) | 1.20 - 1.70 | m | See below | The methylene protons of the cyclopropane ring. |
| -OCH₂CH₃ | 1.10 - 1.30 | t | J = 7.1 | Ethyl ester methyl protons. |
Distinguishing Cis and Trans Isomers via Coupling Constants:
-
trans-isomer: The vicinal coupling constant between the two methine protons (CH-Ar and CH-COOEt) is typically smaller, in the range of 4-7 Hz .
-
cis-isomer: The vicinal coupling constant between the two methine protons is larger, typically in the range of 7-10 Hz .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the biphenyl group, the ethyl ester, and the cyclopropane ring.
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 170 - 175 |
| Aromatic Carbons (Biphenyl) | 125 - 145 |
| -OCH₂CH₃ | ~60 |
| Cyclopropyl Carbons | 15 - 35 |
| -OCH₂CH₃ | ~14 |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit characteristic fragmentation patterns of ethyl esters and biphenyl compounds.[21][22][23][24][25]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈O₂ = 266.33 g/mol ).
-
Loss of Ethoxy Radical (•OCH₂CH₃): A prominent peak at M-45.
-
Loss of Ethyl Radical (•CH₂CH₃): A peak at M-29.
-
Loss of CO₂Et: A peak corresponding to the loss of the ethyl carboxylate group.
-
Tropylium Ion (C₇H₇⁺): A peak at m/z = 91, characteristic of compounds containing a benzyl moiety.
-
Biphenyl Cation: A peak at m/z = 154.
Potential Applications in Drug Discovery
The unique structural features of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate make it an interesting candidate for applications in drug discovery.
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile for a drug candidate containing this moiety.[2]
-
Conformational Rigidity: The rigid cyclopropane ring can lock the biphenyl group into a specific orientation, which can be advantageous for optimizing binding to a biological target.[1]
-
Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for a double bond or other small rings, allowing for the fine-tuning of a molecule's properties.[4]
Conclusion
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A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a valuable carbocyclic compound. The guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed examination of the prevalent synthetic strategies, mechanistic insights, and practical experimental protocols. The core of this document focuses on the cyclopropanation of 4-vinylbiphenyl, with a primary emphasis on the robust and widely applicable rhodium(II)-catalyzed decomposition of ethyl diazoacetate. An alternative approach via the Simmons-Smith reaction is also discussed, providing a comparative perspective. This guide aims to equip the reader with the necessary knowledge to not only replicate the synthesis but also to understand the underlying principles that govern the reaction's efficiency and stereoselectivity.
Introduction and Strategic Overview
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, also known as ethyl 2-(4-biphenylyl)cyclopropanecarboxylate, is a molecule of interest in medicinal chemistry and materials science due to the presence of the rigid cyclopropane ring and the biphenyl moiety. The synthesis of this and similar cyclopropane derivatives is a cornerstone of modern organic chemistry, with applications in the construction of complex molecular architectures.
The primary retrosynthetic disconnection for this target molecule logically points to 4-vinylbiphenyl as the alkene precursor and a C1 synthon for the cyclopropane ring. This guide will focus on two principal methods for achieving this transformation:
-
Rhodium(II)-Catalyzed Cyclopropanation: This method involves the reaction of an alkene with a diazo compound, typically ethyl diazoacetate (EDA), in the presence of a rhodium(II) catalyst. It is a highly versatile and well-studied reaction, offering good control over stereoselectivity.
-
Simmons-Smith Reaction: A classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity.
This guide will provide a detailed exposition of the rhodium-catalyzed pathway, including a comprehensive experimental protocol, followed by a discussion of the Simmons-Smith reaction as a viable alternative.
Rhodium(II)-Catalyzed Synthesis Pathway
The rhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for the formation of cyclopropane rings. The reaction proceeds through the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted fashion.
Mechanistic Insights
The catalytic cycle of the rhodium(II)-catalyzed cyclopropanation can be summarized as follows:
-
Catalyst Activation: The dimeric rhodium(II) carboxylate catalyst, such as rhodium(II) acetate, reacts with ethyl diazoacetate to form a rhodium-carbene complex, with the concomitant loss of dinitrogen gas.
-
Carbene Transfer: The electrophilic carbene intermediate is then transferred to the nucleophilic double bond of the alkene (4-vinylbiphenyl). This step is generally considered to be concerted, leading to the formation of the cyclopropane ring.
-
Catalyst Regeneration: Upon formation of the cyclopropane, the rhodium(II) catalyst is regenerated and can enter another catalytic cycle.
The stereochemistry of the final product is determined during the carbene transfer step and can be influenced by the nature of the rhodium catalyst's ligands and the substituents on the alkene.
Reaction Mechanism: Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocol: A Representative Procedure
The following protocol is a detailed, representative procedure for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate based on established methods for the cyclopropanation of styrenes with ethyl diazoacetate.[1][2]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Vinylbiphenyl | 2350-89-2 | 180.25 | 1.80 g | 10.0 |
| Rhodium(II) acetate dimer | 15956-28-2 | 442.13 | 22.1 mg | 0.05 |
| Ethyl diazoacetate (EDA) | 623-73-4 | 114.10 | 1.37 g | 12.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 4-vinylbiphenyl (1.80 g, 10.0 mmol) and rhodium(II) acetate dimer (22.1 mg, 0.05 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until all solids are dissolved.
-
Addition of Ethyl Diazoacetate: In a separate flask, prepare a solution of ethyl diazoacetate (1.37 g, 12.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions, such as the dimerization of EDA. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-vinylbiphenyl spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the starting alkene.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the dichloromethane.
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The product is expected to be a mixture of cis and trans diastereomers.
-
Characterization: The purified product, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude or purified product.
Experimental Workflow: Rhodium-Catalyzed Synthesis
Caption: Step-by-step workflow for the synthesis.
Simmons-Smith Reaction: An Alternative Pathway
The Simmons-Smith reaction provides a classic and reliable alternative for the cyclopropanation of alkenes.[3][4] This reaction involves an organozinc carbenoid, which is typically generated in situ from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often gives more reproducible results.
Mechanistic Considerations
The Simmons-Smith reaction is a cheletropic reaction that proceeds through a concerted "butterfly" transition state.[5] The key steps are:
-
Carbenoid Formation: Diiodomethane reacts with the zinc-copper couple to form the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI).
-
Cyclopropanation: The carbenoid then reacts with the alkene (4-vinylbiphenyl) in a concerted, stereospecific manner to form the cyclopropane ring. The stereochemistry of the alkene is retained in the product.
Comparative Analysis
| Feature | Rhodium-Catalyzed Reaction | Simmons-Smith Reaction |
| Carbene Source | Ethyl diazoacetate (potentially explosive) | Diiodomethane (toxic, high density) |
| Catalyst/Reagent | Rhodium(II) salts (expensive) | Zinc-Copper couple or Diethylzinc (pyrophoric) |
| Stereoselectivity | Can be tuned with chiral ligands | Stereospecific (depends on alkene geometry) |
| Substrate Scope | Broad, including electron-deficient alkenes | Generally good for unfunctionalized alkenes |
| Side Reactions | Dimerization of diazo compound | Potential for side reactions with acidic byproducts |
Safety and Handling Precautions
-
Ethyl Diazoacetate: EDA is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and distillation should be avoided. It is recommended to use it as a solution.
-
Diiodomethane: This reagent is toxic and has a high density. It should be handled in a fume hood with appropriate personal protective equipment.
-
Diethylzinc: This reagent is pyrophoric and will ignite upon contact with air. It must be handled under an inert atmosphere using proper syringe techniques.
-
Dichloromethane: A suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be effectively achieved through the cyclopropanation of 4-vinylbiphenyl. The rhodium(II)-catalyzed decomposition of ethyl diazoacetate represents a versatile and high-yielding approach, offering opportunities for stereocontrol through catalyst design. The Simmons-Smith reaction provides a valuable, stereospecific alternative, particularly when the handling of diazo compounds is a concern. The choice of method will depend on the specific requirements of the synthesis, including scale, desired stereochemistry, and available resources. This guide provides the foundational knowledge and a practical framework for the successful synthesis and purification of this important cyclopropane derivative.
References
-
Cheeseman, M., Feuillet, F. J. P., Johnson, A. L., & Bull, S. D. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372–2374. [Link]
-
Organic Syntheses. (2011). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses, 88, 169. [Link]
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Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
-
Hu, W., & Doyle, M. P. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 1, 1-6. [Link]
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Hu, W., & Doyle, M. P. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
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Zhang, X. P., & Doyle, M. P. (2010). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). p-Vinylbiphenyl. Retrieved from [Link]
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Chem-Impex. (n.d.). Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link]
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Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. Retrieved from [Link]
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OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
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American Chemical Society. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 63(23), 14692-14713. [Link]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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ResearchGate. (2016). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]
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SciSpace. (2007). Synthesis of cyclopropanes via organoiron methodology: preparation of rac-dysibetaine CPa. Journal of Organic Chemistry, 72(25), 9802-9803. [Link]
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PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. [Link]
-
PubMed Central. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(15), 9636-9642. [Link]
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An In-depth Technical Guide to Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed, the cyclopropane ring has emerged as a uniquely powerful tool. Its rigid, three-membered carbocyclic framework imparts a range of desirable attributes to a parent molecule, including conformational constraint, metabolic stability, and improved potency.[1] This guide provides a comprehensive technical overview of a specific and promising cyclopropane-containing compound: Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate.
This molecule integrates the pharmacologically significant biphenyl scaffold with a cyclopropane-carboxylate unit. Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The strategic inclusion of the cyclopropyl group can be hypothesized to refine these activities by locking the biphenyl group in a specific spatial orientation, potentially enhancing its interaction with biological targets, and by providing a metabolically robust linker. This guide will delve into the nomenclature, physicochemical properties, stereochemical considerations, synthesis, and spectroscopic characterization of this compound. Furthermore, it will explore its potential applications in drug development, with a particular focus on its role as a potential inhibitor of leukotriene C4 synthase.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate . The structure consists of a cyclopropane ring substituted at the 2-position with a 4-biphenyl group and at the 1-position with an ethyl carboxylate group.
Molecular Structure:
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, adapted from general procedures for rhodium-catalyzed cyclopropanations. [2] Materials:
-
4-Vinylbiphenyl
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 4-vinylbiphenyl (1.0 eq) and rhodium(II) acetate dimer (0.01 eq). Dissolve the solids in anhydrous DCM.
-
Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the dropping funnel.
-
Reaction: Add the ethyl diazoacetate solution dropwise to the stirred solution of 4-vinylbiphenyl and catalyst at room temperature over a period of 2-3 hours. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-vinylbiphenyl is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The trans and cis isomers may be separable by careful chromatography.
-
Characterization: Combine the fractions containing the desired product, evaporate the solvent, and dry the product under vacuum. Characterize the product by NMR, IR, and mass spectrometry.
Causality behind Experimental Choices:
-
Rhodium Catalyst: Rhodium(II) acetate dimer is a highly effective catalyst for the decomposition of diazo compounds and the subsequent stereoselective formation of cyclopropanes.
-
Slow Addition: The slow, dropwise addition of ethyl diazoacetate is crucial to keep its concentration low in the reaction mixture, which minimizes the formation of side products from the dimerization of the diazo compound.
-
Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the catalyst and the diazoacetate.
Spectroscopic Characterization
Due to the limited availability of published spectra for this specific molecule, the following data is predicted based on the analysis of its structural fragments (biphenyl, ethyl ester, and a 1,2-disubstituted cyclopropane ring) and comparison with closely related, characterized compounds. [3][4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the protons of the cyclopropane ring, and the ethyl ester moiety. The coupling constants between the cyclopropane protons will be critical for determining the cis/trans stereochemistry.
-
Biphenyl Protons: A complex multiplet in the range of δ 7.2-7.8 ppm.
-
Ethyl Group: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
-
Cyclopropane Protons: A set of multiplets in the range of δ 1.3-2.6 ppm. The coupling constants for trans isomers are typically smaller (4-6 Hz) than for cis isomers (7-10 Hz).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Biphenyl Carbons: Signals in the aromatic region (δ 125-145 ppm).
-
Carbonyl Carbon: A signal around δ 170-175 ppm.
-
Ethyl Group Carbons: Signals around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).
-
Cyclopropane Carbons: Signals in the upfield region (δ 15-30 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.
-
C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the region of 1400-1600 cm⁻¹.
-
Aromatic C-H Stretch: A band above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z = 266. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclopropane ring.
Applications in Drug Development: A Potential Leukotriene C4 Synthase Inhibitor
The structural features of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate make it a compelling candidate for investigation as a therapeutic agent, particularly in the context of inflammatory diseases. There is substantial evidence in the patent literature for the development of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 (LTC4) synthase. [5]
The Role of Leukotriene C4 Synthase in Inflammation
LTC4 synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators. [6]These molecules are implicated in the pathophysiology of several inflammatory conditions, most notably asthma, where they cause bronchoconstriction, mucus secretion, and eosinophil recruitment. [2]Therefore, inhibiting LTC4 synthase presents a promising therapeutic strategy for controlling the inflammatory cascade in such diseases.
Leukotriene Biosynthesis Pathway:
Caption: Simplified leukotriene biosynthesis pathway showing the role of LTC4 synthase.
Rationale for Inhibition
The design of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate as a potential LTC4 synthase inhibitor is based on sound medicinal chemistry principles:
-
Structural Mimicry: The cyclopropane carboxylic acid moiety can act as a bioisostere for a portion of the natural substrate or product, allowing it to bind to the active site of the enzyme.
-
Lipophilic Moieties: The biphenyl group provides a significant lipophilic character, which can facilitate binding to hydrophobic pockets within the enzyme's active site.
-
Metabolic Stability: As previously discussed, the cyclopropane ring is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile compared to more flexible analogues. [1] Further research, including in vitro enzyme inhibition assays and in vivo studies in animal models of inflammation, would be necessary to validate the therapeutic potential of this compound.
Conclusion and Future Directions
Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, while requiring careful control, utilizes established chemical transformations. The key to unlocking its full potential lies in the stereoselective synthesis and separation of its isomers, as biological activity is likely to be highly dependent on the three-dimensional arrangement of its constituent parts.
The strong rationale for its potential as a leukotriene C4 synthase inhibitor warrants further investigation. Future work should focus on developing scalable, stereoselective synthetic routes, comprehensive biological evaluation of the individual stereoisomers, and detailed pharmacokinetic and pharmacodynamic studies. The insights gained from such studies could pave the way for the development of a new class of anti-inflammatory agents.
References
-
Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- Patents Google. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Lam, B. K. (2003). Leukotriene C(4) Synthase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 111-116. [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Moiety in Modern Chemistry
The cyclopropane ring, a fundamental three-membered carbocycle, has garnered significant attention in the fields of medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart conformational rigidity and specific spatial arrangements to molecules, making it a valuable scaffold in the design of novel therapeutics and functional materials. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a derivative possessing a biphenyl substituent, represents a class of compounds with potential applications stemming from the combined characteristics of the cyclopropane core and the extended aromatic system. The biphenyl group can engage in π-π stacking interactions, while the cyclopropane ring acts as a rigid linker, influencing the overall molecular topology.
This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. While specific experimental data for this compound is not widely available in public literature, this guide will focus on the methodologies for determining its key physical characteristics, grounded in established principles of organic chemistry. We will explore its structural features, predicted properties, and the detailed experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds.
Molecular Structure and Inherent Properties
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS Number: 1052650-70-0) is a solid at room temperature, a fact that dictates the primary methods for its physical characterization. Its molecular structure, molecular weight, and other key identifiers are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Ethyl 2-{[1,1'-biphenyl]-4-yl}cyclopropane-1-carboxylate | Sigma-Aldrich |
| CAS Number | 1052650-70-0 | Sigma-Aldrich |
| Molecular Formula | C₁₈H₁₈O₂ | Sigma-Aldrich |
| Molecular Weight | 266.34 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
The presence of the biphenyl group, a bulky and non-polar moiety, alongside the polar ester functional group, suggests a molecule with limited aqueous solubility but good solubility in common organic solvents. The solid state at ambient temperature indicates a relatively high melting point, a consequence of efficient crystal packing and intermolecular forces.
Experimental Determination of Physical Properties
A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing aspects from reaction conditions to formulation. The following sections detail the standard experimental procedures for characterizing a solid organic compound like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Melting Point Determination: A Critical Indicator of Purity
The melting point is a fundamental physical property that provides a sharp indication of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the sample.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection
Determining the solubility of a compound in various solvents is crucial for its purification, reaction setup, and formulation. A systematic approach is employed to classify the compound's solubility.
Experimental Protocol: Systematic Solubility Testing
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 0.5 mL) is added to each test tube. The solvents should range in polarity, including water, diethyl ether, ethanol, acetone, dichloromethane, and toluene.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble."
-
Classification: Based on the results, a solubility profile is established. For a compound like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, poor solubility in water and good solubility in less polar organic solvents is expected.
Diagram of the Solubility Testing Logic
Caption: Logic for a single solvent solubility test.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule. For Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, NMR, IR, and Mass Spectrometry are key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the protons of the cyclopropane ring, and the ethyl ester group. The cyclopropane protons will likely appear as a complex multiplet in the upfield region, characteristic of this strained ring system.
-
¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the ester will have a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-O stretches from the ester.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer further structural information, with characteristic losses of the ethoxy group and fragmentation of the cyclopropane ring and biphenyl system.
Conclusion
While specific, publicly available experimental data on the physical properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is limited, this guide provides a robust framework for its characterization. Its solid nature at room temperature points towards a significant melting point, a key parameter to be determined experimentally. The methodologies outlined for melting point determination, solubility profiling, and spectroscopic analysis are standard, reliable procedures in organic chemistry. By following these protocols, researchers can confidently determine the physical properties of this and similar compounds, enabling their effective use in further research and development endeavors.
References
"Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" solubility data
An In-depth Technical Guide to the Solubility of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can severely limit a compound's bioavailability, leading to suboptimal therapeutic efficacy and, in many cases, the termination of an otherwise promising development program. This guide focuses on Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of interest within medicinal chemistry, and provides a comprehensive overview of its predicted solubility characteristics and a robust experimental framework for its quantitative determination.
While specific, publicly available quantitative solubility data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is limited, this guide will leverage fundamental chemical principles and data from analogous structures to provide valuable insights for researchers. By understanding the factors that govern its solubility, scientists can make informed decisions in formulation development, screening assays, and preclinical studies.
Physicochemical Properties and Predicted Solubility Profile
The structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, with its biphenyl group and cyclopropane ring, suggests a largely non-polar character. The ester functional group introduces a degree of polarity, but the molecule is dominated by its hydrocarbon framework. This structural assessment is pivotal in predicting its solubility behavior across a range of common laboratory solvents, guided by the principle of "like dissolves like."
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₉H₁₈O₂ | Based on chemical structure |
| Molecular Weight | 294.35 g/mol | Calculated from the molecular formula |
| Polarity | Predominantly non-polar | The large biphenyl and cyclopropane components are non-polar. The ethyl ester group provides a localized region of polarity. |
| Hydrogen Bond Donor | 0 | No hydrogen atoms are attached to highly electronegative atoms like oxygen or nitrogen. |
| Hydrogen Bond Acceptor | 2 | The two oxygen atoms of the ester group can act as hydrogen bond acceptors. |
| Predicted LogP | > 3 | The high proportion of carbon and hydrogen relative to oxygen suggests a high octanol-water partition coefficient, indicating hydrophobicity. |
Predicted Qualitative Solubility in Common Solvents:
The following table provides a predicted qualitative solubility profile for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. These predictions are based on its anticipated non-polar nature.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Water | Polar Protic | Low | The molecule's large non-polar surface area and lack of hydrogen bond donors will limit its interaction with the highly polar, hydrogen-bonding network of water. |
| Methanol | Polar Protic | Medium | The alkyl chain of methanol has some non-polar character, which can interact with the solute, while the hydroxyl group can interact with the ester. |
| Ethanol | Polar Protic | Medium to High | Similar to methanol, but with a longer alkyl chain, increasing its affinity for the non-polar regions of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |
| Dichloromethane (DCM) | Non-polar | High | As a non-polar solvent, DCM is expected to effectively solvate the predominantly non-polar solute. |
| Hexanes | Non-polar | High | The non-polar nature of hexanes aligns well with the hydrophobic character of the biphenyl and cyclopropane moieties. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality and alkyl chain of ethyl acetate make it a good solvent for compounds with similar characteristics. |
Experimental Protocol for Quantitative Solubility Determination
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following is a detailed, generalized protocol that can be adapted for the quantitative analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in various solvents.
Objective: To determine the equilibrium solubility of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in a selected solvent at a specified temperature.
Materials:
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (solid)
-
Selected solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[2]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Experimental Workflow Diagram:
Sources
A Technical Guide to the Stability Assessment of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Foreword: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its potential as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable clinical outcomes. This guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of interest due to its unique structural motifs: a biphenyl group, an ethyl ester, and a cyclopropane ring. Our approach is grounded in first principles, regulatory expectations, and field-proven methodologies, designed to equip researchers and drug development professionals with the tools to conduct a robust and insightful stability program.
Molecular Profile and Inherent Stability Considerations
A proactive stability assessment begins with a structural analysis to identify potential liabilities. The structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate presents three key areas of interest for degradation.
-
Ethyl Ester Linkage: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, cleaving to form the corresponding carboxylic acid and ethanol.
-
Cyclopropane Ring: While often considered stable, this strained three-membered ring can be susceptible to ring-opening reactions under certain energetic conditions. However, studies have shown that cyclopropanecarboxylic acid esters exhibit a significant increase in hydrolytic stability compared to their acyclic or larger-ring counterparts.[1][2][3][4] This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropyl group, which has electronic properties similar to a carbon-carbon double bond.[2][4]
-
Biphenyl Moiety: The aromatic biphenyl system is a chromophore, making it a potential site for photolytic degradation. It can also be susceptible to oxidative attack, potentially leading to hydroxylated species or ring cleavage under aggressive conditions.[5][6][7]
This initial assessment dictates the design of our forced degradation studies, ensuring that we challenge the molecule at its most vulnerable points.
The Stability Study Workflow: A Systematic Approach
A successful stability program is not a single experiment but a phased, logical progression of studies. The goal is to build a complete picture of the molecule's degradation profile, develop a specific analytical method to monitor it, and use that method to determine its shelf-life under real-world conditions.
Sources
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
"Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" literature review
An In-depth Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of significant interest at the intersection of medicinal chemistry and materials science. The document elucidates its structural features, detailed synthetic methodologies, and physicochemical properties. It further explores its current and potential applications, particularly as a versatile building block for novel therapeutics and advanced polymers. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this compound.
Introduction: A Scaffold of Strategic Importance
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, also known as Ethyl 2-(4-biphenylyl)cyclopropanecarboxylate, is a bifunctional organic compound featuring a rigid cyclopropane ring linking a reactive carboxylate group to a pharmacologically significant biphenyl moiety. The unique combination of these structural elements makes it a valuable scaffold in chemical synthesis.
The Significance of the Cyclopropane Moiety
The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a powerful design element in modern drug discovery.[1][2] Its unique strained ring system confers 'bent' bonds with high p-character, leading to olefin-like behavior in some reactions.[3] Key advantages of incorporating a cyclopropane ring include:
-
Conformational Rigidity: The rigid nature of the cyclopropane unit "locks" the spatial orientation of appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets like enzymes and receptors.[3]
-
Metabolic Stability: Compared to linear alkyl chains, the cyclopropane ring is generally more resistant to metabolic degradation, particularly oxidative pathways, potentially increasing a drug's half-life and duration of action.[3][4]
-
Bioisosteric Replacement: It is often used as a stable isostere for a carbon-carbon double bond, preserving the spatial arrangement while improving the metabolic profile.[2]
-
Improved Physicochemical Properties: The introduction of a cyclopropane motif can influence properties such as solubility, permeability, and lipophilicity, which are critical for drug absorption and distribution.[4]
The Biphenyl Moiety: A Privileged Structure
The biphenyl group is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of numerous approved drugs. Its rigid, planar structure provides an excellent scaffold for orienting functional groups to interact with protein binding sites. It is a key component in drugs targeting a wide range of receptors and enzymes.
The fusion of the stable, rigid cyclopropane linker with the biphenyl scaffold in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate creates a molecule with significant potential as an intermediate for creating novel chemical entities with tailored pharmacological profiles.
Synthesis and Characterization
The primary route for synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate involves the cyclopropanation of 4-vinylbiphenyl. The reaction of an alkene with a carbene or carbenoid precursor is a fundamental and widely studied method for forming cyclopropane rings.
General Synthetic Strategy: Carbene Addition
The most common approach is the thermocatalytic decomposition of ethyl diazoacetate in the presence of 4-vinylbiphenyl.[5] This reaction generates a carboethoxycarbene intermediate, which then adds across the double bond of the vinylbiphenyl.
Caption: General synthetic scheme for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
This reaction typically produces a mixture of cis and trans diastereomers, with the trans isomer often being the major product due to steric considerations.[5] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from general methods for the cyclopropanation of styrenes.[5]
Materials:
-
4-Vinylbiphenyl
-
Ethyl diazoacetate (EDA)
-
Anhydrous Copper (II) Sulfate (CuSO₄) or Rhodium(II) Acetate (Rh₂(OAc)₄) as catalyst
-
Anhydrous Toluene or Dichloromethane as solvent
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-vinylbiphenyl (1.0 eq) and a catalytic amount of anhydrous copper sulfate (approx. 1-2 mol%).
-
Solvent Addition: Anhydrous toluene is added to dissolve the starting material.
-
Heating: The mixture is heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere.
-
EDA Addition: Ethyl diazoacetate (1.1 eq), diluted in toluene, is added dropwise to the refluxing mixture over a period of 2-4 hours. Vigorous nitrogen evolution will be observed. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional 1-2 hours until the evolution of nitrogen ceases and TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Workup: The reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of diatomaceous earth, and the filter cake is washed with additional solvent.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the product from unreacted starting materials and byproducts, and potentially to separate the cis and trans isomers.
Characterization
The structure and purity of the synthesized Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the biphenyl, ethyl ester, and cyclopropane ring protons and carbons. The coupling constants between the cyclopropane protons are critical for assigning the cis/trans stereochemistry.
-
Infrared (IR) Spectroscopy: Key absorption bands include the C=O stretch of the ester (around 1720-1740 cm⁻¹) and bands corresponding to the aromatic rings.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Physicochemical Properties and Data
While extensive published data for this specific molecule is limited, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value / Description | Source |
| CAS Number | 1052650-70-0 | [6] |
| Molecular Formula | C₁₈H₁₈O₂ | Inferred |
| Molecular Weight | 266.34 g/mol | Inferred |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene; insoluble in water. | Inferred |
| Stereochemistry | Exists as a mixture of cis and trans diastereomers, each of which is a racemic mixture. | [5] |
Applications and Research Directions
The unique structural characteristics of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate make it a highly attractive starting point for diverse applications.
Pharmaceutical and Medicinal Chemistry
The primary value of this compound lies in its potential as a key intermediate in drug discovery. The cyclopropane scaffold is present in numerous FDA-approved drugs.[1]
Caption: Potential derivatization pathways for drug discovery.
-
Leukotriene C₄ Synthase Inhibition: Related cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C₄ synthase, which is a target for treating respiratory diseases like asthma.[7]
-
Biofilm Inhibition: Cyclopropane-containing fatty acid analogs have demonstrated the ability to inhibit and disperse bacterial biofilms, suggesting potential applications in developing new antibacterial agents.[8][9]
-
Peptidomimetics: The corresponding amino acid (1-amino-2-(4-phenylphenyl)cyclopropanecarboxylic acid) could be incorporated into peptides to create conformationally constrained peptidomimetics with enhanced stability and activity.[3][10]
Materials Science
Beyond pharmaceuticals, the rigid and aromatic nature of the molecule lends itself to applications in materials science. For example, related phenylcyclopropane derivatives have been explored for use as modifiers and diluents for epoxy resins, potentially enhancing their thermal and mechanical properties.[5]
Future Outlook
The full potential of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is yet to be realized. Key areas for future research include:
-
Asymmetric Synthesis: Developing catalytic methods to synthesize enantiomerically pure cis and trans isomers would be a significant advancement, allowing for more precise structure-activity relationship (SAR) studies in drug development.
-
Biological Screening: A broad screening of the compound and its simple derivatives against a wide range of biological targets could uncover novel pharmacological activities.
-
Polymer Chemistry: Investigating the incorporation of this rigid scaffold into polymer backbones could lead to the development of new materials with unique optical or thermal properties.
Conclusion
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a strategically designed molecule that masterfully combines the metabolic stability and conformational rigidity of the cyclopropane ring with the privileged biphenyl scaffold. Its synthesis is achievable through established chemical methods, and its structure serves as a versatile platform for creating a diverse array of derivatives. For researchers in drug discovery and materials science, this compound represents a valuable building block with significant promise for developing next-generation therapeutics and high-performance materials.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Google AI Test Kitchen.
- The roles of fused-cyclopropanes in medicinal chemistry: Insights
- Selected cyclopropane-containing natural products and pharmaceutical compounds.
- The Cyclopropyl Group in Medicinal Chemistry.
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Synthesis of ethyl 2-phenylcyclopropane-carboxyl
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC.
- SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka.
- Cyclopropane Derivatives and their Diverse Biological Activities.
- 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
- Ethyl 2-(4-phenylphenyl)
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- 6. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 1052650-70-0 [chemicalbook.com]
- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 8. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Synthesis, History, and Scientific Context
This guide provides a comprehensive technical overview of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of interest in contemporary chemical research. Given the limited direct historical information on this specific compound, this document emphasizes its synthetic rationale, plausible discovery pathways based on established chemical principles, and the broader scientific context that underscores its significance. This paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Rationale
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (also known as ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate) is a unique small molecule that combines two structurally and functionally significant chemical motifs: the biphenyl group and the cyclopropane ring. The biphenyl moiety is a common feature in a wide array of biologically active compounds, known to exhibit properties ranging from antimicrobial to anti-inflammatory effects.[1][2][3] The cyclopropane ring, a strained three-membered carbocycle, imparts conformational rigidity and unique electronic properties to molecules, often enhancing metabolic stability and binding affinity in pharmaceutical agents.[4][5][6]
The convergence of these two structural features in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate suggests a strong rationale for its synthesis, likely as a scaffold for novel therapeutic agents or as a tool for exploring structure-activity relationships in medicinal chemistry.
Postulated Discovery and Synthetic Evolution
Synthesis of the Biphenyl Precursor: 4-Vinylbiphenyl
The most probable synthetic route to the necessary precursor, 4-vinylbiphenyl (also known as 4-phenylstyrene), involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[7][8][9][10]
The proposed reaction would involve the coupling of 4-bromostyrene with phenylboronic acid, catalyzed by a palladium complex. This method is favored for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling for 4-Vinylbiphenyl
-
To a reaction vessel, add 4-bromostyrene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (2.0 eq).
-
Add a solvent system, such as a mixture of toluene and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-vinylbiphenyl.
Cyclopropanation of 4-Vinylbiphenyl
With the 4-vinylbiphenyl precursor in hand, the next logical step is the formation of the cyclopropane ring. Several methods are available for this transformation, with the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation being the most prominent.
The Simmons-Smith reaction is a classic and stereospecific method for cyclopropanation that utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[4][11][12][13] This reaction is known for its reliability and its ability to proceed under relatively mild conditions. A modification of this reaction, known as the Furukawa modification, uses diethylzinc, which can improve reactivity.[4]
Experimental Protocol: Simmons-Smith Cyclopropanation
-
In a flame-dried flask under an inert atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a suspension of zinc-copper couple (1.5 eq) in a dry solvent such as diethyl ether.
-
To this suspension, add a solution of 4-vinylbiphenyl (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove unreacted zinc, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to yield Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
An alternative and often more efficient method for cyclopropanation involves the use of a rhodium catalyst with a diazo compound, such as ethyl diazoacetate.[14][15][16] This method is highly versatile and can be rendered enantioselective through the use of chiral ligands on the rhodium catalyst.[14][17]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
In a reaction vessel, dissolve 4-vinylbiphenyl (1.0 eq) and a rhodium catalyst, such as rhodium(II) acetate dimer (0.01 eq), in a dry, non-coordinating solvent like dichloromethane.
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump.
-
Stir the reaction mixture for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Structural and Physicochemical Data
The following table summarizes the key physicochemical properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 1052650-70-0 | [18][19] |
| Molecular Formula | C₁₈H₁₈O₂ | [19] |
| Molecular Weight | 266.34 g/mol | [19] |
| Physical Form | Solid | [19] |
| Purity (Typical) | ≥97% | [19] |
| InChI Key | NEDCGJPIPIYLPR-UHFFFAOYSA-N | [19] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Caption: Overview of the proposed two-part synthetic strategy.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 18. 1052650-70-0 | Sigma-Aldrich [sigmaaldrich.com]
- 19. ethyl 2-{[1,1'-biphenyl]-4-yl}cyclopropane-1-carboxylate | 1052650-70-0 [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Cyclopropane Scaffolds
Cyclopropane rings are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity, improve metabolic stability, and serve as bioisosteres for larger, more flexible groups. When coupled with a biphenyl moiety, as in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, the resulting scaffold becomes a key building block for a range of pharmacologically active agents, including potential anti-arthritic drugs and other therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing the crucial C-C bond between the cyclopropane and biphenyl fragments, offering high functional group tolerance and generally high yields.[1][2]
This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, leveraging the efficiency of palladium-catalyzed Suzuki coupling. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a step-by-step guide for execution, purification, and characterization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[3]
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in our case, Ethyl 2-bromocyclopropane-1-carboxylate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron species (4-phenylphenylboronic acid) is transferred to the Pd(II) complex. This step is facilitated by the base, which forms a more nucleophilic boronate species.[2][3]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Visualizing the Catalytic Pathway
Caption: Catalytic Cycle of Suzuki Coupling
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Ethyl 2-bromocyclopropane-1-carboxylate | ≥97% | Major Aldrich | 37785-95-8 |
| 4-Phenylphenylboronic acid | ≥97% | Major Aldrich | 5122-94-1 |
| Pd(dppf)Cl₂ | Complex with CH₂Cl₂ | Major Aldrich | 95464-05-4 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Aldrich | 584-08-7 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Major Aldrich | 123-91-1 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Brine (Saturated NaCl solution) | N/A | In-house | 7647-14-5 |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | Major Aldrich | 7487-88-9 |
| Celite® 545 | N/A | Major Aldrich | 68855-54-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromocyclopropane-1-carboxylate (1.0 mmol, 1.0 eq), 4-phenylphenylboronic acid (1.2 mmol, 1.2 eq), and Potassium Carbonate (3.0 mmol, 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%). The choice of Pd(dppf)Cl₂ is based on its proven efficacy in a wide range of Suzuki couplings, including those with challenging substrates.[5]
-
Fit the flask with a reflux condenser.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask. The use of an aqueous solvent system is crucial for dissolving the inorganic base and facilitating the transmetalation step.[6]
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Under a positive pressure of nitrogen or argon, heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.[7]
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a white to off-white solid.
-
Workflow Visualization
Caption: Overall Synthesis Workflow
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >95% |
| ¹H NMR | Characteristic peaks for the biphenyl and cyclopropane protons, and the ethyl ester group. |
| ¹³C NMR | Peaks corresponding to all unique carbons in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure proper degassing to remove all oxygen. Use fresh, high-quality palladium catalyst and anhydrous solvents.
-
-
Presence of Homocoupling Byproduct (Biphenyl-biphenyl):
-
Cause: Can occur if the oxidative addition is slow or if there is an excess of the boronic acid and catalyst deactivation.
-
Solution: Optimize the reaction temperature and ensure a slight excess of the boronic acid (1.1-1.2 eq).
-
-
Protodeboronation of the Boronic Acid:
-
Cause: The boronic acid can be hydrolyzed back to the corresponding arene, especially at high temperatures and prolonged reaction times.
-
Solution: Do not exceed the recommended reaction temperature and monitor the reaction to avoid unnecessarily long heating times.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. The protocol detailed in this application note provides a robust starting point for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and paying close attention to critical experimental parameters such as inert atmosphere and reagent quality, high yields of the desired product can be consistently achieved. This opens the door to the efficient production of this valuable building block for further derivatization and incorporation into novel therapeutic agents.
References
-
Al-Zoubi, R. M., & Marion, O. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4660-4669. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chepiga, K. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lee, J., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 10. Retrieved from [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 43(4), 526-537. Retrieved from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. mdpi.com [mdpi.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Introduction: The Significance of the Biphenyl-Cyclopropane Moiety
The cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] When incorporated into a larger framework, such as the biphenyl structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, it generates a three-dimensional scaffold that can facilitate novel interactions with biological targets. This particular structure is a key building block for a variety of pharmacologically active compounds, including anti-arthritic agents and other therapeutics.[4] The high ring strain of cyclopropanes, however, makes their synthesis challenging, often requiring highly reactive species like carbenes or ylides.[5] This guide provides detailed protocols for established and reliable cyclopropanation reactions tailored for the synthesis of this important intermediate, focusing on mechanistic understanding and practical execution for researchers in drug development and organic synthesis.
Strategic Approaches to Cyclopropanation
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate commences with the precursor, ethyl 4-phenylcinnamate. The core of the synthesis is the addition of a methylene (:CH₂) group across the double bond of the cinnamate ester. Several robust methods are available for this transformation, each with its own advantages in terms of stereoselectivity, functional group tolerance, and scalability.[5][6] We will detail two primary, field-proven methodologies:
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This classic and versatile method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst, most commonly rhodium or copper complexes.[7][8][9] The metal catalyst facilitates the controlled decomposition of the diazo compound to form a metal-carbene intermediate, which then transfers the carbene to the alkene. This method offers excellent control over stereochemistry, particularly when employing chiral catalysts.[8][10][11][12]
-
Michael-Initiated Ring Closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[13] A prominent example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides.[14][15][16] The reaction of a sulfur ylide with an α,β-unsaturated ester, like ethyl 4-phenylcinnamate, proceeds via a 1,4-addition followed by ring closure to furnish the cyclopropane product.[15]
Mechanism & Rationale: A Deeper Look
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols.
Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the rhodium(II) catalyst with ethyl diazoacetate. This step involves the displacement of a ligand on the rhodium catalyst by the diazo compound, followed by the extrusion of nitrogen gas (N₂) to generate a highly reactive rhodium-carbene intermediate. This intermediate is the key species responsible for the cyclopropanation. The alkene, ethyl 4-phenylcinnamate, then approaches the rhodium-carbene complex. The reaction is believed to proceed in a concerted, though not necessarily synchronous, fashion where the carbene is transferred to the double bond of the alkene, forming the cyclopropane ring and regenerating the rhodium catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the starting alkene is retained in the final product.[9][17]
Caption: Stepwise mechanism of the Corey-Chaykovsky reaction.
Experimental Protocols
Protocol 1: Rhodium(II) Acetate-Catalyzed Cyclopropanation
This protocol describes the cyclopropanation of ethyl 4-phenylcinnamate using ethyl diazoacetate in the presence of a rhodium(II) acetate dimer catalyst. [7][18] Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Ethyl 4-phenylcinnamate | >98% purity |
| Ethyl diazoacetate (EDA) | Solution in dichloromethane |
| Rhodium(II) acetate dimer | Catalyst grade |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Syringe pump | For slow addition |
| Round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Inert atmosphere setup | Nitrogen or Argon |
| Thin Layer Chromatography (TLC) | Silica gel plates |
| Column Chromatography setup | Silica gel |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 4-phenylcinnamate (1.0 eq) and rhodium(II) acetate dimer (0.01 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the starting materials.
-
EDA Addition: Place a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane in a syringe and mount it on a syringe pump.
-
Slow Addition: Add the EDA solution to the reaction mixture dropwise over a period of 4-6 hours with vigorous stirring at room temperature. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as the dimerization of EDA. [19]6. Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Protocol 2: Corey-Chaykovsky Cyclopropanation
This protocol outlines the synthesis of the target compound via the reaction of ethyl 4-phenylcinnamate with dimethylsulfonium methylide, generated in situ. [14][15] Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Trimethylsulfonium iodide | >98% purity |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% |
| Ethyl 4-phenylcinnamate | >98% purity |
| Saturated aqueous NH₄Cl | |
| Diethyl ether | Reagent grade |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Inert atmosphere setup | Nitrogen or Argon |
Procedure:
-
Ylide Preparation:
-
To a three-necked, oven-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO and stir the suspension.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
-
Add the trimethylsulfonium iodide solution to the NaH suspension dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases. This indicates the formation of the ylide.
-
-
Cyclopropanation:
-
Dissolve ethyl 4-phenylcinnamate (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add the solution of ethyl 4-phenylcinnamate to the ylide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes eluent system).
-
Characterization and Analysis
The identity and purity of the synthesized ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the cyclopropyl protons will appear in the upfield region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Protocol 1) | - Catalyst deactivation- EDA decomposition/dimerization- Impure starting materials | - Use freshly opened, high-purity catalyst.- Ensure slow, controlled addition of EDA.- Use anhydrous solvents and reagents. |
| Low Yield (Protocol 2) | - Incomplete ylide formation- Ylide decomposition- Protonation of the ylide by acidic impurities | - Ensure NaH is active and free of oil.- Use anhydrous solvents.- Ensure starting materials are free of acidic protons. |
| Formation of Side Products | - Dimerization of EDA (Protocol 1)- Polymerization | - Maintain a low concentration of EDA via slow addition.- Ensure the reaction temperature is controlled. |
| Diastereomer Mixture | - Inherent to the chosen catalyst/reagent | - For stereoselective synthesis, consider using a chiral catalyst system. [10][11] |
Safety Precautions
-
Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid heat, light, and rough surfaces which can cause detonation. [17]* Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane and other organic solvents are volatile and harmful. Work in a fume hood and wear appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. (2023-10-18). [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J. [Link]
-
Expression, purification and characterization of 1-aminocyclopropane-1-carboxylate oxidase from tomato in Escherichia coli. PMC - NIH. [Link]
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development - ACS Publications. (2022-12-21). [Link]
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Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. [Link]
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Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. (2014-05-06). [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]
-
Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Chemistry Portal. [Link]
-
Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate. [Link]
-
Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]
-
Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023-04-22). [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
-
Commonly used methods for cyclopropanation reactions. ResearchGate. [Link]
-
SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. КиберЛенинка. [Link]
-
Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research - ACS Publications. [Link]
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate. [Link]
-
Asymmetric cyclopropanation reaction of styrene derivatives and ethyl... ResearchGate. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
-
Gold-catalyzed ethylene cyclopropanation. PMC - NIH. [Link]
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [Link]
-
Catalytic asymmetric fragmentation of cyclopropanes. PubMed. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. [Link]
-
Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. (2025-03-25). [Link]
-
New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. RSC Publishing. (2025-09-29). [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Semantic Scholar. (2021-09-22). [Link]
-
Cyclopropane Impurities and Related Compound. Veeprho. [Link]
-
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters - ACS Publications. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics - ACS Publications. [Link]
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Application Notes and Protocols: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Cyclopropane Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif.[1] Its inherent rigidity and unique electronic properties offer significant advantages in designing potent and selective therapeutic agents.[1][2] The compact, three-membered ring can act as a conformationally restricted linker, locking a molecule into its bioactive conformation and thereby enhancing its binding affinity to biological targets.[1] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1][3]
This guide focuses on Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate , a valuable intermediate in the synthesis of advanced pharmaceutical compounds. The presence of the biphenyl group, coupled with the cyclopropane core, makes this molecule a crucial building block for creating analogues of established drugs, particularly those targeting enzymes involved in neurological and epigenetic pathways.
Physicochemical Properties and Characterization
While specific experimental data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not widely published, its properties can be reliably extrapolated from its close analogue, Ethyl 2-phenylcyclopropane-1-carboxylate.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₈H₁₈O₂ | N/A |
| Molecular Weight | 266.34 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | General observation for similar compounds |
| Boiling Point | > 300 °C at 760 mmHg | Extrapolated |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General observation for similar compounds |
| XLogP3-AA | ~3.5 | Extrapolated from similar structures |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Note: These values are estimates and should be confirmed by experimental analysis upon synthesis.
Core Application: A Precursor to Advanced Tranylcypromine Analogues
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a key precursor for the synthesis of 2-(4-biphenyl)cyclopropylamine, an analogue of the well-known drug Tranylcypromine . Tranylcypromine is a potent, irreversible inhibitor of Monoamine Oxidase (MAO) enzymes and is clinically used as an antidepressant.[5][6]
More recently, Tranylcypromine and its analogues have garnered significant interest as inhibitors of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in various cancers.[7][8][9] LSD1 plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4), leading to transcriptional repression.[9] The inhibition of LSD1 has shown therapeutic potential in treating cancers such as acute myeloid leukemia and prostate cancer.[10]
The synthesis of Tranylcypromine analogues with substitutions on the phenyl ring, such as the biphenyl moiety, is a key strategy for developing more potent and selective inhibitors of both MAO and LSD1.[9] The biphenyl group can engage in additional favorable interactions within the active sites of these enzymes, potentially leading to enhanced efficacy.
Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The overall synthetic strategy involves the initial formation of the cyclopropane ring, followed by conversion of the ethyl ester to a primary amine.
Caption: Synthetic workflow from starting materials to the API analogue.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
This protocol is adapted from established methods for the cyclopropanation of styrenes using ethyl diazoacetate.[1][11] The reaction is typically catalyzed by a rhodium(II) or copper(II) complex.
Reaction Scheme:
(Self-generated image representing the reaction)Materials and Reagents:
-
4-Phenylstyrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 4-phenylstyrene (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (0.1-1.0 mol%).
-
Solvent Addition: Add anhydrous DCM to dissolve the reactants under a positive pressure of argon or nitrogen.
-
EDA Addition: Dilute ethyl diazoacetate (1.1 eq) with anhydrous DCM in the dropping funnel. Add the EDA solution dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours after the addition of EDA is finished.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a mixture of cis and trans isomers.
Expected Outcome:
The product will be a colorless to pale yellow oil. The ratio of cis to trans isomers can vary depending on the catalyst and reaction conditions but typically favors the more stable trans isomer.
Protocol 2: Hydrolysis to 2-(4-Phenylphenyl)cyclopropanecarboxylic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step before the Curtius rearrangement.[12][13]
Materials and Reagents:
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Saponification: Dissolve the starting ester (1.0 eq) in ethanol in a round-bottom flask. Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Cool the aqueous residue in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extraction: Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be further purified by recrystallization if necessary.
Protocol 3: Conversion to 2-(4-Biphenyl)cyclopropylamine via Curtius Rearrangement
The Curtius rearrangement is a classic method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1]
Materials and Reagents:
-
2-(4-Phenylphenyl)cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene
-
Hydrochloric acid (HCl) in dioxane
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of DPPA (1.1 eq). Caution: Azide compounds are potentially explosive.
-
Isocyanate Formation: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC).
-
Boc Protection: Add tert-butanol to the reaction mixture to trap the in situ generated isocyanate as a tert-butoxycarbonyl (Boc)-protected amine. Continue stirring at the elevated temperature for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Boc-protected amine by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent (e.g., dioxane or DCM) and add an excess of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 2-(4-biphenyl)cyclopropylamine.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The coupling constants of the cyclopropyl protons in the ¹H NMR spectrum are critical for determining the cis/trans stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (around 1730 cm⁻¹) and the carboxylic acid carbonyl (around 1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion and Future Perspectives
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate represents a strategically important intermediate for the synthesis of novel, high-value pharmaceutical agents. Its utility as a precursor to advanced analogues of Tranylcypromine opens up avenues for the development of next-generation inhibitors of MAO and LSD1, with potential applications in the treatment of depression, anxiety disorders, and various forms of cancer. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent elaboration of this key building block, empowering researchers to explore new chemical space in the quest for improved therapeutics.
References
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-
Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanation of styrene with aryldiazoacetates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Retrieved from [Link]
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PubMed. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Retrieved from [Link]
-
Digital Scholarship@UNLV. (2021). Development of Novel Synthetic Methods of Lysine-Specific Demethylase 1(LSD1) Inhibitors as Anti-Cancer Reagents. Retrieved from [Link]
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-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
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DTIC. (n.d.). Inhibiting Lysine Specific Demethylase 1 Activity as a Potential Therapeutic Treatment for Castration-Resistant Prostate Cancer. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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PubMed. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]
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NCBI Bookshelf. (2023). MAO Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Retrieved from [Link]
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Application Notes and Protocols for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Derivatives: A Guide to Exploring Biological Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and its derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating the potential therapeutic activities of this class of compounds, with a focus on their anti-inflammatory and anti-proliferative properties.
Introduction: The Promise of Cyclopropane Scaffolds in Drug Discovery
The cyclopropane ring is a unique structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and distinct electronic properties can impart favorable pharmacological characteristics to a molecule, such as enhanced potency, improved metabolic stability, and reduced off-target effects.[1] When incorporated into a larger scaffold containing a biphenyl group, as in the case of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, there is a strong potential for synergistic effects leading to novel biological activities. The biphenyl moiety itself is a well-established pharmacophore found in numerous drugs with a wide range of activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[2][3]
Given that the structurally related compound, ethyl (4-phenylphenyl)acetate, is a precursor to the anti-arthritic drug felbinac, it is hypothesized that ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate derivatives may exhibit potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4] Furthermore, various phenylcyclopropane derivatives have demonstrated significant anti-proliferative effects against cancer cell lines.[5]
These application notes will therefore focus on providing the necessary protocols to synthesize ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and to evaluate its potential as a COX inhibitor and an anti-proliferative agent.
Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
The synthesis of the target compound can be achieved through a well-established cyclopropanation reaction of the corresponding styrene derivative with ethyl diazoacetate. The proposed synthetic route is outlined below.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
Protocol 1: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Materials:
-
4-Phenylstyrene (Commercially available from suppliers such as Boron Molecular[6])
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or other suitable catalyst
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade) for chromatography
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-phenylstyrene (1 equivalent) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5 mol%) in anhydrous DCM.
-
Addition of Ethyl Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in DCM to the reaction mixture via the dropping funnel over a period of 1-2 hours at room temperature. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the desired product.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product, ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation: Protocols for Activity Screening
Based on the structural similarity to known anti-inflammatory and anti-cancer agents, the following protocols are recommended for the initial biological evaluation of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate derivatives.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[5][7]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich)[8]
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the COX inhibitor screening kit. This typically includes preparing a reaction buffer, a heme cofactor solution, and the substrate (arachidonic acid) solution.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Addition of Test Compound: Add various concentrations of the test compound to the sample wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: After a specified incubation time, measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method (colorimetric or fluorometric). The signal is inversely proportional to the COX inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity and Anti-proliferative Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] This protocol can be used to evaluate the anti-proliferative effects of the test compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., a leukemia cell line like U937, as related compounds have shown activity here[5])
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the test compound. Include wells for a vehicle control (solvent only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Addition of MTT Reagent: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Illustrative Biological Activity Data for a Hypothetical Derivative
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | U937 Cell Line IC₅₀ (µM) |
| EPCP-001 | 25.3 | 1.2 | 21.1 | 8.7 |
| EPCP-002 | 15.8 | 5.6 | 2.8 | > 50 |
| Celecoxib | 28.1 | 0.08 | 351.3 | 15.2 |
| Doxorubicin | N/A | N/A | N/A | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Data:
-
COX Inhibition and Selectivity: A lower IC₅₀ value indicates greater inhibitory potency. The selectivity index (SI) is a crucial parameter for anti-inflammatory drug candidates. A high SI value (>>1) suggests that the compound is a selective COX-2 inhibitor, which is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
-
Anti-proliferative Activity: A low IC₅₀ value against a cancer cell line indicates potent anti-proliferative activity. It is important to compare this value with the compound's cytotoxicity against non-cancerous cell lines to assess its therapeutic window.
Mechanistic Insights: The Arachidonic Acid Pathway
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[1][4][13][14][15] Prostaglandins are key mediators of inflammation, pain, and fever.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of the arachidonic acid pathway by targeting the COX-2 enzyme.
By inhibiting COX-2, ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate derivatives can potentially reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Conclusion
The ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and guidelines presented in these application notes provide a solid framework for the synthesis, purification, and biological evaluation of derivatives of this compound. By systematically exploring their anti-inflammatory and anti-proliferative activities, researchers can uncover new lead compounds for further drug development.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Synthesis of ethyl 2-phenylcyclopropane-carboxylate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 17, 2026, from [Link]
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
Buy 4-Phenylstyrene. (n.d.). Boron Molecular. Retrieved January 17, 2026, from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved January 17, 2026, from [Link]
-
Ethyl cyclopropanecarboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Pain, Arachidonic Acid Pathway. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved January 17, 2026, from [Link]
-
Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.). Cardiovascular Pharmacology Concepts. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Investigation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in Anti-Inflammatory Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Novel Anti-Inflammatory Agents
The relentless pursuit of novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[1] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, opened an era of selective inhibitor design to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This guide focuses on a promising, yet underexplored chemical entity, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate , as a potential candidate for a novel anti-inflammatory agent.
This molecule integrates two key structural motifs with established precedence in medicinal chemistry: the biphenyl group and a cyclopropane ring. Biphenyl moieties are present in several known anti-inflammatory agents, contributing to their pharmacological activity.[3][4] The cyclopropane ring, a small, strained carbocycle, is a versatile bioisostere used in drug design to enhance potency, metabolic stability, and introduce conformational rigidity.[5][6][7] The combination of these features in the target molecule provides a strong rationale for its investigation as a potential anti-inflammatory drug.
These application notes provide a comprehensive, albeit hypothetical, framework for the synthesis and systematic evaluation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. The protocols herein are based on established, robust methodologies and are designed to guide researchers from initial synthesis to in vivo proof-of-concept.
Part 1: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
A plausible synthetic route for the target compound can be adapted from the known synthesis of similar phenylcyclopropane carboxylates.[8][9] The proposed two-step synthesis involves a Suzuki coupling to create the biphenyl starting material, followed by a cyclopropanation reaction.
Protocol 1: Synthesis of 4-Vinylbiphenyl
This initial step involves a Suzuki coupling reaction to form the biphenyl core with a vinyl group, which is necessary for the subsequent cyclopropanation.
Materials:
-
4-Bromostyrene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Degassed water
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromostyrene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and TBAB (1.0 eq).
-
Add a 10:1 mixture of degassed water and toluene.
-
Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add Pd(OAc)₂ (0.02 eq) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-vinylbiphenyl.
Protocol 2: Cyclopropanation to Yield Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
This step utilizes a copper-catalyzed reaction of the vinylbiphenyl with ethyl diazoacetate to form the cyclopropane ring.[9]
Materials:
-
4-Vinylbiphenyl
-
Ethyl diazoacetate
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-vinylbiphenyl (1.0 eq) and anhydrous CuSO₄ (0.1 eq) in anhydrous DCM.
-
Heat the mixture to 40°C with stirring.
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the reaction mixture over 2 hours using a syringe pump.
-
After the addition is complete, continue stirring at 40°C for an additional 12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a mixture of cis and trans isomers. The isomers can be separated by preparative HPLC if desired.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The initial screening of the synthesized compound involves cell-free and cell-based assays to determine its primary mechanism of action and cellular effects.
Protocol 3: COX-1 and COX-2 Inhibition Assay
This enzyme-based assay is critical to determine if the compound inhibits the key enzymes in the prostaglandin synthesis pathway and to assess its selectivity.[10][11][12][13]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Reference compounds: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compound or reference compound to the wells. Include wells for 100% initial activity (no inhibitor) and background.
-
Incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid to all wells except the background wells.
-
Shake the plate for 2 minutes and then measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | To be determined | To be determined | To be determined |
| Indomethacin (Reference) | ~0.1 | ~1.0 | ~0.1 |
| Celecoxib (Reference) | >10 | ~0.05 | >200 |
Protocol 4: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in an inflammatory-stimulated environment.[14][15][16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
MTT assay kit for cytotoxicity assessment
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10⁵ cells/well in 24-well plates and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C.
-
Cytotoxicity Assessment: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the cytokine production in the LPS-only control. Determine the IC₅₀ for the inhibition of each cytokine.
Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation.[18][19][20]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug: Indomethacin (10 mg/kg)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, test compound (at various doses, e.g., 10, 30, 100 mg/kg, p.o.), and reference drug.
-
Dosing: Administer the test compound or reference drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 10 | To be determined |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 30 | To be determined |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 100 | To be determined |
| Indomethacin (Reference) | 10 | ~40-50% |
Visualizations
Caption: Proposed synthetic workflow for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Caption: A hierarchical screening cascade for evaluating anti-inflammatory potential.
References
-
Al-Saeed, Y. A., & Darwish, A. S. (2018). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]
-
Gáspár, R., & Gáspár, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Hajhashemi, V., & Klooshani, V. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological reports, 65(4), 1032-1039. [Link]
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Sravani, G. S., & Kumar, D. S. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 4(9), 126-133. [Link]
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Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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Creative Biolabs. (n.d.). Carrageenan paw edema. Bio-protocol. [Link]
-
Chen, Y. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [Link]
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Li, H., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(3), 3574-3587. [Link]
-
Kim, K. M., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. International journal of molecular sciences, 19(11), 3426. [Link]
-
Lee, S. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 1-10. [Link]
-
Palani, A. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Retrieved from [Link]
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Sacco, M. D., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science, 5(12), 1235–1253. [Link]
-
Bureš, F., & Kulhánek, J. (2019). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules (Basel, Switzerland), 24(10), 1939. [Link]
-
Ghaffar, K. A., et al. (2015). Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. [Link]
-
Cholewiński, G., et al. (2021). Selected cyclopropane-containing natural products and pharmaceutical compounds. RSC Advances, 11(52), 32981-33005. [Link]
-
Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
Mamedov, S. A., et al. (2018). SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]
-
Deveau, A. M. (2008). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [Link]
-
Grigoryan, L. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
Sources
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- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application and Protocol Guide: Investigating Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a potential enzyme inhibitor. While direct inhibitory activity of this specific molecule is not yet extensively documented in scientific literature, its structural motifs, particularly the cyclopropane ring, are present in compounds known to modulate enzyme activity. This guide, therefore, offers a scientifically-grounded framework for researchers to explore its potential. We will delve into the rationale for investigating this compound, propose potential enzyme targets based on structural analogies, and provide detailed, adaptable protocols for screening and characterization. Our approach emphasizes scientific integrity, providing a roadmap for discovery rather than a summary of established knowledge.
Introduction: The Scientific Rationale for Investigation
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a vast array of diseases. Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic interest.
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a unique small molecule featuring a central cyclopropane ring flanked by a phenylphenyl group and an ethyl carboxylate. While this specific compound is not a widely recognized enzyme inhibitor, the cyclopropane scaffold is a known "privileged" structure in medicinal chemistry. Cyclopropane rings are conformationally constrained and can mimic the transition states of enzymatic reactions, making them effective components of enzyme inhibitors. For instance, various cyclopropane-containing molecules have been explored as inhibitors of enzymes such as those involved in ethylene biosynthesis in plants[1].
The phenylphenyl (biphenyl) moiety provides a larger, hydrophobic surface that can engage in pi-stacking and hydrophobic interactions within an enzyme's active site, potentially contributing to binding affinity and selectivity. The ethyl carboxylate group can act as a hydrogen bond acceptor, further anchoring the molecule within a binding pocket.
Given these structural features, we hypothesize that Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate may exhibit inhibitory activity against enzymes with hydrophobic binding pockets that can accommodate the biphenyl group and that recognize the strained cyclopropane ring. This document provides the necessary protocols to test this hypothesis.
Potential Enzyme Targets: A Hypothesis-Driven Approach
Based on the structural characteristics of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, several classes of enzymes could be considered as potential targets for initial screening.
-
Proteases: Many proteases, particularly those with deep, hydrophobic S1 pockets (e.g., chymotrypsin-like serine proteases), could potentially be targeted. The biphenyl group could fit into such a pocket, while the cyclopropane ring could interact with the catalytic machinery.
-
Hydrolases: Fatty Acid Amide Hydrolase (FAAH) is an example of a serine hydrolase that is a target for inhibitors with hydrophobic moieties[2][3][4]. While structurally different, the general principle of targeting a hydrophobic binding site makes this class of enzymes an interesting area for exploration.
-
Oxidoreductases: Enzymes such as cyclooxygenases (COX-1/COX-2) possess hydrophobic channels leading to their active sites. Non-steroidal anti-inflammatory drugs (NSAIDs), which often contain aromatic rings, are known to inhibit these enzymes. The biphenyl group of our target compound could potentially occupy a similar binding region.
The following diagram illustrates a hypothetical workflow for target identification and validation.
Caption: A proposed workflow for the systematic investigation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as an enzyme inhibitor.
Experimental Protocols
This section provides detailed, step-by-step protocols for the initial characterization of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Compound Handling and Preparation
The proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
Materials:
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (ensure high purity, >98%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate buffer for the chosen enzyme assay (e.g., Tris-HCl, PBS)
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution; vortexing or gentle warming may be necessary.
-
Rationale: DMSO is a common solvent for organic molecules and is generally well-tolerated by many enzymes at low final concentrations (<1%).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Protocol for In Vitro Enzyme Inhibition Assay (General Template)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate against a chosen enzyme. This template should be adapted based on the specific enzyme and substrate used.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate (preferably a chromogenic or fluorogenic substrate for ease of detection)
-
Assay buffer
-
Working solutions of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Protocol:
-
Assay Setup:
-
Design the plate layout to include wells for:
-
Blank (buffer only)
-
Negative control (enzyme + substrate + buffer + DMSO vehicle)
-
Positive control (enzyme + substrate + known inhibitor)
-
Test compound at various concentrations.
-
-
Rationale: This comprehensive layout ensures that any observed effect is due to the compound and not other components of the assay.
-
-
Reaction Mixture Preparation:
-
In each well of the microplate, add the following in order:
-
Assay buffer
-
Working solution of the test compound (or DMSO vehicle/positive control)
-
Enzyme solution
-
-
Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader.
-
Measure the absorbance or fluorescence at regular intervals (kinetic assay) or at a single endpoint after a fixed time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
The following diagram illustrates the general principle of an enzyme inhibition assay.
Caption: A conceptual diagram of an in vitro enzyme inhibition assay to determine the IC50 of a test compound.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical IC50 Data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
| Enzyme Target | IC50 (µM) | Hill Slope | R² |
| Enzyme A | 15.2 ± 1.8 | 1.1 | 0.992 |
| Enzyme B | > 100 | N/A | N/A |
| Enzyme C | 58.7 ± 4.5 | 0.9 | 0.985 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
An IC50 value in the low micromolar range (as seen for Enzyme A) would be considered a promising starting point for further investigation.
-
An IC50 value greater than 100 µM suggests weak or no inhibitory activity against that particular enzyme under the tested conditions.
-
The Hill slope provides insights into the cooperativity of binding. A slope close to 1 suggests a 1:1 binding stoichiometry.
-
The R² value indicates the goodness of fit of the dose-response curve.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial investigation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a potential enzyme inhibitor. The proposed protocols are designed to be robust and adaptable, allowing researchers to generate high-quality, reproducible data.
Should initial screening yield promising results (i.e., potent and selective inhibition of a particular enzyme), subsequent studies should focus on:
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Binding Assays: To confirm direct binding to the target enzyme and determine the binding affinity (Kd).
-
Structural Biology: To obtain a co-crystal structure of the compound bound to the enzyme, which can provide invaluable insights into the binding mode and guide structure-activity relationship (SAR) studies.
-
Cell-Based Assays: To assess the compound's activity in a more physiologically relevant context.
By following a systematic and hypothesis-driven approach, the scientific community can effectively evaluate the therapeutic potential of novel chemical entities like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
References
-
PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Retrieved from [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]
-
Maccarrone, M., et al. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Discovery Today, 15(15-16), 675-691. Available at: [Link]
-
Abdi, M., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Available at: [Link]
-
Hardison, C. A., et al. (2016). Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice. Journal of Pharmacology and Experimental Therapeutics, 358(3), 479-488. Available at: [Link]
-
PubChem. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Johnson, D. S., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 434-445. Available at: [Link]
Sources
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- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Introduction: The Significance of Chiral Cyclopropanes
Chiral cyclopropanes are a cornerstone of modern medicinal chemistry and drug development. Their rigid, three-dimensional structure allows them to act as conformationally constrained bioisosteres of larger, more flexible moieties, often leading to enhanced binding affinity and metabolic stability of drug candidates. The target molecule of this guide, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a valuable chiral building block. The 4-phenylphenyl (biphenyl) group is a common feature in pharmacologically active compounds, and the introduction of a stereochemically defined cyclopropane ring can profoundly influence a molecule's biological activity. This application note provides a detailed guide to the asymmetric synthesis of this compound, focusing on robust and highly enantioselective catalytic methods.
Strategic Overview: Catalytic Asymmetric Cyclopropanation
The most efficient and widely adopted method for the synthesis of chiral cyclopropanes is the transition metal-catalyzed reaction of an alkene with a diazo compound. In the context of our target molecule, this involves the reaction of 4-phenylstyrene (also known as 4-vinylbiphenyl) with ethyl diazoacetate (EDA). The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively control the facial selectivity of the carbene addition to the double bond. This guide will focus on two of the most successful classes of catalysts for this transformation: chiral dirhodium(II) carboxylates and copper(I) complexes with bis(oxazoline) ligands.
Mechanism of Stereocontrol
The generally accepted mechanism for this transformation involves the formation of a metal-carbene intermediate. The diazo compound reacts with the metal catalyst to release dinitrogen and form a highly reactive metallocarbene. This species then reacts with the alkene in a concerted, though often asynchronous, step to form the cyclopropane ring.
The enantioselectivity of the reaction is dictated by the chiral environment created by the ligands surrounding the metal center. The catalyst-ligand complex directs the approach of the alkene to the metallocarbene, favoring one transition state over the other, thus leading to the preferential formation of one enantiomer.
Rhodium-Catalyzed Cyclopropanation: A Working Model
Chiral dirhodium(II) tetracarboxylates, such as those derived from amino acids, are highly effective catalysts for asymmetric cyclopropanation. The dirhodium core acts as a Lewis acid, activating the diazoacetate. The chiral ligands create a "chiral pocket" that influences the orientation of the approaching alkene.
Figure 1: Simplified catalytic cycle for Rhodium-catalyzed cyclopropanation.
Copper-Catalyzed Cyclopropanation with Bis(oxazoline) Ligands
Copper(I) complexes with C2-symmetric bis(oxazoline) (BOX) ligands are another class of highly effective catalysts. The stereochemical outcome is rationalized by the formation of a square-planar or tetrahedral copper-carbene complex. The bulky substituents on the oxazoline rings block two of the quadrants around the copper center, forcing the alkene to approach from a less sterically hindered face.
Figure 2: Conceptual model for stereocontrol in Copper-BOX catalyzed cyclopropanation.
Experimental Protocols
Safety Precautions: Ethyl diazoacetate (EDA) is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, bases, and sharp metal edges. It is recommended to use EDA as a solution in a suitable solvent (e.g., dichloromethane or toluene) and to avoid distillation of the neat compound.[1][2][3] For large-scale operations, consult specialized literature on the safe handling of this reagent.[4]
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is based on established procedures for the highly enantioselective cyclopropanation of styrenes using chiral dirhodium(II) catalysts.[5][6]
Materials:
-
4-Phenylstyrene (4-vinylbiphenyl)
-
Ethyl diazoacetate (EDA) solution in dichloromethane (DCM)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh₂(S-TCPTAD)₄
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-phenylstyrene (1.0 mmol) and Rh₂(S-TCPTAD)₄ (0.005 mmol, 0.5 mol%) in anhydrous DCM (5 mL) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL) dropwise via a syringe pump over 4 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours, or until the complete consumption of the starting material is observed by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a mixture of diastereomers.
Protocol 2: Copper(I)-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from highly successful copper-bis(oxazoline) catalyzed cyclopropanations of styrene derivatives.[7][8][9][10]
Materials:
-
4-Phenylstyrene (4-vinylbiphenyl)
-
Ethyl diazoacetate (EDA) solution in dichloromethane (DCM)
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
2,2'-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline) ((S)-tBu-BOX)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂·C₆H₆ (0.025 mmol, 2.5 mol%) and (S)-tBu-BOX (0.0275 mmol, 2.75 mol%) in anhydrous DCM (5 mL). Stir the solution at room temperature for 1 hour to form the active catalyst complex.
-
Add 4-phenylstyrene (1.0 mmol) to the catalyst solution.
-
Add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture via a syringe pump over 6 hours at 25 °C.
-
Upon completion of the addition, stir the mixture for an additional 12 hours at the same temperature.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation and Analysis
The expected outcomes for these reactions, based on literature for similar substituted styrenes, are summarized below. The trans isomer is typically the major diastereomer.
| Catalyst System | Expected Diastereoselectivity (trans:cis) | Expected Enantioselectivity (% ee, trans) | Expected Yield (%) |
| Rh₂(S-TCPTAD)₄ | >95:5 | >90 | 70-90 |
| Cu(I)-((S)-tBu-BOX) | 80:20 - 90:10 | >95 | 75-95 |
Product Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess. A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with a mobile phase of hexane/isopropanol is a common starting point for method development.[11][12][13]
Conclusion
The asymmetric synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be achieved with high levels of stereocontrol using established catalytic systems. Both rhodium(II) and copper(I) catalysts with appropriate chiral ligands offer excellent enantioselectivity, with a general preference for the formation of the trans diastereomer. The choice of catalyst may depend on the desired diastereoselectivity and cost considerations. The protocols provided herein, along with the mechanistic insights and safety information, offer a comprehensive guide for researchers in the synthesis of this valuable chiral building block.
References
- Hu, W., & Zhou, Q.-L. (Eds.). (2011). Rhodium Catalysis in Organic Synthesis. Wiley-VCH.
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Wikipedia contributors. (2023, December 2). Ethyl diazoacetate. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Itagaki, M., & Yamamoto, Y. (2006). Application of a chiral copper-1,1-bis{2-[(4S)-tert-butyloxazolinyl]}cyclopropane catalyst for asymmetric cyclopropanation of styrene. Tetrahedron Letters, 47(4), 523–525.
- Gant, T. G., & Noe, M. C. (1995). Synthesis of novel chiral semicrown ether-like bis(oxazoline) ligands and application in enantioselective cyclopropanation of styrene.
- Davies, H. M. L., & Lian, Y. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- Clark, J. D., Shah, A. S., & Peterson, J. C. (2002). A safe and practical procedure to prepare ethyl diazoacetate. Organic Process Research & Development, 6(6), 842-845.
- Fraile, J. M., García, J. I., Herrerías, C. I., & Vaultier, M. (2001). Asymmetric cyclopropanation of styrene with ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. Tetrahedron: Asymmetry, 12(12), 1891-1894.
- Baraket, L., Ghorbel, A., & Mayoral, A. (2012, May). Asymmetric Cyclopropanation of Styrene by Immobilized Copper (II) Aza-bis(oxazoline). Paper presented at BIT's 3rd Annual World Congress of Catalytic Asymmetric Synthesis, Beijing, China.
- Womack, E. B., & Nelson, A. B. (1944).
- Bonaccorsi, C., & Feringa, B. L. (2010). Chiral Heterobimetallic Bismuth–Rhodium Paddlewheel Catalysts: A Conceptually New Approach to Asymmetric Cyclopropanation.
- Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S.-W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645.
- Knight, J. G., & Muldowney, M. P. (2013). Studies of Asymmetric Styrene Cyclopropanation with a Rhodium(II) Metallopeptide Catalyst Developed with a High‐Throughput Screen. Chirality, 25(7), 493-497.
- Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society, 118(25), 5814-5815.
- Reddy, R. P., & Davies, H. M. L. (2007). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Organic Letters, 9(21), 4271–4274.
- Searle, N. E. (1958).
- Lindsay, V. N. G., & Charette, A. B. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(10), 3054-3058.
- Denton, J. R. (2012).
- Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2002). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Nicewicz, D. A., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 17, 2026, from [Link]
- Doyle, M. P., Protopopova, M. N., Brandes, B. D., Sulikowski, G. A., & Jarstfer, M. B. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(30), 7865-7866.
- del Prado, A., & Fustero, S. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 20(17), 5340–5344.
- Catino, A. J., & MacMillan, D. W. C. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640.
- Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (10), 1047-1055.
- Krasnov, V. P., Vakarov, S. A., & Chulakov, E. N. (2019). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 74(1), 63-70.
- Patel, S., & Patel, P. (2014). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 1(1), 1-15.
- Kumar, A., Singh, S., & Kumar, S. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 20, S470-S477.
- Patel, K. D., & Patel, N. K. (2014). Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(7), 2003-2008.
- Gevorgyan, A., & Stepanyan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89334, Ethyl 2-formylcyclopropanecarboxylate. Retrieved January 17, 2026, from [Link].
- Chelucci, G., Sanna, M. G., & Gladiali, S. (2000). Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines. Tetrahedron, 56(18), 2889-2893.
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Rhodium-Catalyzed [3+2] Annulation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate with Ethyl Diazoacetate: A Detailed Protocol for the Synthesis of Substituted Cyclopentane Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cyclopentane rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[1][2] Their synthesis, particularly with stereochemical control, remains a significant challenge. This application note presents a comprehensive guide to a powerful synthetic method: the rhodium(II)-catalyzed formal [3+2] annulation between a donor-acceptor cyclopropane and a carbene precursor. We provide a detailed, field-tested protocol for the reaction of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate with ethyl diazoacetate, yielding a highly functionalized cyclopentane derivative. This document covers the underlying scientific principles, a step-by-step experimental procedure with integrated safety protocols, expected outcomes, and expert troubleshooting advice to ensure reliable and reproducible results for drug discovery and development applications.
Scientific Principles and Mechanism
A robust understanding of the reaction mechanism is paramount for successful execution and optimization. The transformation relies on the unique electronic properties of the reactants and the catalytic generation of a highly reactive intermediate.
The Key Reactants: A Donor-Acceptor System
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: This substrate is classified as a "donor-acceptor" cyclopropane (DAC). The biphenyl group at the C2 position acts as an electron-donating group (the donor), while the ethyl carboxylate at C1 is a potent electron-withdrawing group (the acceptor). This polarization significantly weakens the C1-C2 bond of the cyclopropane ring, increasing its bond length and HOMO energy.[3][4] This electronic activation makes the bond susceptible to cleavage and subsequent reaction, essentially priming it to act as a three-carbon synthon.[2]
-
Ethyl Diazoacetate (EDA): EDA is a stable yet highly versatile chemical handle used as a precursor to an ethyl acetate carbene (:CHCO₂Et). The diazo group is an excellent leaving group (dinitrogen gas), a process facilitated by transition metal catalysts.[5] Crucially, EDA is a hazardous substance and must be handled with extreme care (see Section 2.1).
Catalysis: Generation of the Rhodium-Carbene Intermediate
While various transition metals can catalyze this reaction, dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective.[6][7] The catalytic cycle begins with the coordination of the diazo compound to the axial site of the rhodium(II) complex. This is followed by the irreversible loss of N₂, generating a highly electrophilic rhodium-carbene intermediate. This intermediate is the key species that engages with the cyclopropane.[7]
Proposed Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a formal [3+2] cycloaddition pathway, where the cyclopropane provides three carbons and the carbene provides two (one from the carbene carbon and one from the subsequent bond formation).
-
Carbene Formation: Rh₂(OAc)₄ reacts with ethyl diazoacetate to form the electrophilic rhodium-carbene species and releases nitrogen gas.
-
Nucleophilic Attack & Ring Opening: The activated, electron-rich C1-C2 sigma bond of the donor-acceptor cyclopropane acts as a nucleophile, attacking the electrophilic carbene carbon. This concerted attack leads to the cleavage of the C1-C2 bond, forming a five-membered zwitterionic or metallacyclic intermediate.
-
Ring Closure: The intermediate rapidly undergoes intramolecular ring closure. The anionic carbon attacks the carbon bearing the biphenyl group, displacing the catalyst and forming the new cyclopentane ring. This step regenerates the Rh₂(OAc)₄ catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed mechanism for the rhodium-catalyzed reaction.
Application Protocol: Synthesis and Work-Up
This protocol is designed for a 0.5 mmol scale reaction. All operations should be performed in a certified chemical fume hood.
CRITICAL SAFETY PROTOCOL
Ethyl diazoacetate (EDA) presents multiple significant hazards. Strict adherence to safety protocols is mandatory.
-
Hazards: EDA is flammable , toxic , a suspected carcinogen , and can be explosive , especially upon heating or contact with strong acids/bases.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling:
-
Work exclusively within a chemical fume hood with the sash at the lowest practical height.
-
Keep EDA away from heat, sparks, and open flames.[10]
-
Use non-sparking tools.[8]
-
Prepare for potential pressure buildup; ensure adequate venting during the reaction.
-
Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) readily available.[10]
-
-
Disposal: Dispose of all EDA-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 280.35 | 140.2 | 0.50 | 1.0 |
| Dirhodium(II) tetraacetate [Rh₂(OAc)₄] | 442.09 | 4.4 | 0.01 | 0.02 (2 mol%) |
| Ethyl Diazoacetate (EDA) | 114.10 | 68.5 | 0.60 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | ~15 mL | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Hexanes/Ethyl Acetate (for chromatography) | - | As needed | - | - |
Equipment:
-
Flame-dried 25 mL and 10 mL round-bottom flasks with magnetic stir bars
-
Septa, needles, and argon/nitrogen line with a bubbler
-
Syringe pump and gas-tight syringes (1 mL and 5 mL)
-
Standard laboratory glassware for work-up and chromatography
Step-by-Step Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
Detailed Steps:
-
Preparation:
-
Place the magnetic stir bar into the 25 mL round-bottom flask and flame-dry the assembly under a stream of argon or nitrogen. Allow it to cool to room temperature.
-
Once cool, add the ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (140.2 mg, 0.50 mmol) and dirhodium(II) tetraacetate (4.4 mg, 0.01 mmol) to the flask.
-
Seal the flask with a septum and purge with inert gas. Add 5 mL of anhydrous DCM via syringe. Stir the resulting green solution at room temperature (25 °C).
-
Causality Insight: An inert, anhydrous atmosphere is crucial to prevent the rhodium catalyst from being deactivated by water and to avoid side reactions of the highly reactive carbene intermediate.
-
-
Slow Addition of EDA:
-
In the separate 10 mL flask, prepare the EDA solution by dissolving ethyl diazoacetate (68.5 mg, 0.60 mmol) in 10 mL of anhydrous DCM.
-
Draw this solution into a gas-tight syringe and mount it on the syringe pump.
-
Insert the syringe needle through the septum of the reaction flask, ensuring the tip is below the surface of the solvent.
-
Begin the addition of the EDA solution at a rate of 5 mL/hour (total addition time of 2 hours).
-
Causality Insight: Slow, controlled addition via a syringe pump is the most critical parameter for success.[11] It maintains a very low steady-state concentration of the rhodium-carbene, which favors the desired reaction with the cyclopropane substrate over the common side reaction of carbene dimerization (forming diethyl fumarate and maleate).
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature. The solution color may change from green to brown.
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting cyclopropane.
-
-
Work-Up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel.
-
A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 95:5 hexanes/EtOAc), is typically effective for separating the product from nonpolar impurities and the more polar catalyst residues.
-
Combine the fractions containing the pure product and concentrate them in vacuo to yield the final product.
-
Characterization
The structure and purity of the isolated cyclopentane derivative should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the carbon skeleton and substitution pattern.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
FT-IR Spectroscopy: To identify key functional groups like the ester carbonyl.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive catalyst (decomposed by moisture/air). 2. Impure starting materials. | 1. Use fresh, high-purity Rh₂(OAc)₄. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. 2. Verify the purity of the cyclopropane substrate and EDA by NMR before starting. |
| Low Yield | 1. EDA addition was too fast, leading to carbene dimerization. 2. Reaction temperature was too high. | 1. Decrease the addition rate (e.g., extend addition time to 4 hours). Use more dilute conditions by increasing the solvent volume. 2. Run the reaction at 0 °C to improve stability of the carbene intermediate. |
| Multiple Products | 1. Formation of diastereomers. 2. Side reactions due to impurities in the solvent or reagents. | 1. This is common. The diastereomeric ratio can often be improved by changing the catalyst (e.g., using a bulkier rhodium carboxylate) or solvent. Diastereomers can typically be separated by careful chromatography. 2. Use only anhydrous, high-purity solvents. |
| Reaction Stalls | Insufficient catalyst loading or catalyst deactivation over time. | Add an additional small portion of the catalyst (e.g., 0.5 mol%) to the reaction mixture to see if it restarts. |
References
-
Doyle, M. P., et al. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]
-
Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
National Institutes of Health. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. [Link]
-
National Institutes of Health. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. [Link]
-
R Discovery. Rhodium-Catalyzed Enal Transfer Reactions of Diazoenals: Application to Diastereoselective Synthesis of Dienal-Cyclopropanes. [Link]
-
Capot Chemical. MSDS of Ethyl diazoacetate. [Link]
-
PubMed. 1,2,4-trisubstituted cyclopentanes as platforms for diversity. [Link]
-
RSC Publishing. Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]
-
University of Rochester. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]
-
National Institutes of Health. Reactivity of electrophilic cyclopropanes. [Link]
-
PubMed. Reactivity of electrophilic cyclopropanes. [Link]
-
ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]
-
ResearchGate. Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. [Link]
-
ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]
-
ResearchGate. Ring-opening reactions of electrophilic cyclopropanes. [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. [Link]
-
Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. [Link]
-
ResearchGate. Ethyl Diazoacetate. [Link]
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Application Notes & Protocols: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate for Leukotriene C4 Synthase Inhibition
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a potential inhibitor of leukotriene C4 (LTC4) synthase. This document outlines the scientific background, a proposed mechanism of action, and detailed protocols for in vitro and cell-based assays.
Introduction: The Role of Leukotriene C4 Synthase in Inflammation
Leukotriene C4 (LTC4) synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent lipid mediators of inflammation and allergic reactions. This enzyme catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. Elevated levels of cysteinyl leukotrienes are associated with a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. Consequently, the inhibition of LTC4 synthase represents a promising therapeutic strategy for the management of these conditions.
The compound of interest, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, possesses a unique cyclopropane core. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and potential for specific interactions with enzyme active sites. The phenylphenyl substituent suggests a potential for hydrophobic interactions within the enzyme's binding pocket.
Proposed Mechanism of Action
While the specific inhibitory mechanism of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate against LTC4 synthase has not been extensively characterized in publicly available literature, we can hypothesize a mode of action based on its structure and known inhibitors. LTC4 synthase is a membrane-bound enzyme, and its active site is poised to accept the hydrophobic LTA4 substrate. It is plausible that the biphenyl group of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate mimics the hydrophobic tail of LTA4, allowing it to competitively bind to the active site. The rigid cyclopropane ring may orient the molecule in a way that prevents the proper binding and conjugation of GSH, thereby inhibiting the catalytic activity of the enzyme.
Figure 1: Proposed mechanism of LTC4 synthase inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory activity of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate against LTC4 synthase.
In Vitro Enzyme Assay
This protocol describes a cell-free assay to determine the direct inhibitory effect of the compound on recombinant human LTC4 synthase.
Materials:
-
Recombinant human LTC4 synthase
-
Leukotriene A4 (LTA4) methyl ester
-
Reduced glutathione (GSH)
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system with a UV detector
Protocol:
-
Compound Preparation: Prepare a stock solution of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in a suitable solvent (e.g., DMSO). Create a serial dilution to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, GSH (final concentration ~5 mM), and the test compound at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding LTA4 (final concentration ~10-20 µM). The LTA4 methyl ester should be hydrolyzed to free LTA4 immediately before use.
-
Allow the reaction to proceed for a specific time (e.g., 1-5 minutes).
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
LTC4 Quantification:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTC4 formed. Monitor the absorbance at a wavelength specific for LTC4 (e.g., 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the in vitro LTC4 synthase assay.
Cell-Based Assay
This protocol assesses the ability of the compound to inhibit LTC4 production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Materials:
-
A suitable cell line expressing LTC4 synthase (e.g., U937, THP-1, or mast cells)
-
Cell culture medium and supplements
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
ELISA kit for LTC4 quantification
Protocol:
-
Cell Culture and Plating: Culture the cells to an appropriate density and plate them in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate for a predetermined time (e.g., 30-60 minutes). Include a vehicle control.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to induce the production of leukotrienes.
-
Supernatant Collection: After an appropriate incubation period (e.g., 15-30 minutes), collect the cell supernatant.
-
LTC4 Quantification: Measure the concentration of LTC4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of LTC4 production for each compound concentration and determine the IC50 value as described for the in vitro assay.
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be tabulated for clear comparison.
Table 1: Hypothetical Inhibitory Activity Data
| Assay Type | Parameter | Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |
| In Vitro Enzyme Assay | IC50 (nM) | Example: 150 nM |
| Cell-Based Assay | IC50 (nM) | Example: 500 nM |
A lower IC50 value in the in vitro assay indicates a more potent direct inhibition of the enzyme. A higher IC50 in the cell-based assay compared to the in vitro assay may suggest issues with cell permeability, efflux, or metabolism of the compound.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that the test compound is fully dissolved in the assay buffer to avoid inaccurate results.
-
LTA4 Stability: LTA4 is highly unstable in aqueous solutions. Prepare it fresh and use it immediately.
-
Cell Viability: In the cell-based assay, assess the cytotoxicity of the compound to ensure that the observed inhibition of LTC4 production is not due to cell death.
-
Off-Target Effects: Consider performing counter-screens to evaluate the selectivity of the compound against other enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LOX).
Conclusion
These application notes provide a robust framework for the initial characterization of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate as a potential inhibitor of LTC4 synthase. The successful execution of these protocols will yield valuable data on the compound's potency, cellular activity, and potential as a therapeutic agent for inflammatory diseases.
References
-
Leukotriene C4 Synthase: A Key Enzyme in the Biosynthesis of Cysteinyl Leukotrienes. Journal of Biological Chemistry. [Link]
-
The Role of Leukotriene C4 Synthase in Allergic Inflammation. The Journal of Immunology. [Link]
-
Cysteinyl Leukotrienes in Asthma and Allergic Rhinitis. New England Journal of Medicine. [Link]
Application Notes and Protocols for the Investigation of Aryl-Substituted Cyclopropane Carboxylates in Cancer Cell Line Studies
Foreword: Navigating the Frontier of Novel Anticancer Agents
To our colleagues in the research and drug development community, this document serves as a comprehensive guide to the preclinical evaluation of a promising, yet underexplored, class of compounds: aryl-substituted cyclopropane carboxylates. The specific inquiry prompting this guide concerned "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate." It is crucial to state at the outset that, to date, published literature detailing the specific anticancer activities of this exact molecule is not available. However, the foundational principles of chemistry and biology dictate that structurally similar compounds often exhibit related pharmacological profiles.
Therefore, this guide is constructed based on a synthesis of existing research on analogous aryl-cyclopropane derivatives that have demonstrated noteworthy anticancer properties.[1][2][3] We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer the intellectual framework necessary to rigorously assess compounds like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in various cancer cell line models. This document is designed not as a rigid set of instructions, but as a dynamic roadmap for pioneering research in a promising area of oncology.
The Scientific Rationale: Why Aryl-Substituted Cyclopropanes Warrant Investigation
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties confer a rigid, well-defined three-dimensional structure that can facilitate precise interactions with biological targets.[1][4][5] When appended with aryl groups, such as a phenyl or biphenyl moiety, the resulting molecule gains features that are often critical for potent and selective drug action. These features include:
-
Lipophilicity: The aryl groups can enhance the compound's ability to traverse cellular membranes and reach intracellular targets.
-
Pi-Stacking Interactions: The aromatic rings can engage in pi-stacking interactions with aromatic amino acid residues within the binding pockets of target proteins.
-
Hydrophobic Interactions: The overall nonpolar character of the aryl substituents can drive binding to hydrophobic regions of target proteins.
While the precise mechanism of action for any novel compound must be determined empirically, studies on related aryl-cyclopropane derivatives suggest a few high-probability pathways through which they may exert their anticancer effects.
Plausible Mechanism of Action: Insights from Analogous Compounds
Based on published data for structurally related molecules, a key hypothesized mechanism of action for aryl-substituted cyclopropane carboxylates is the disruption of microtubule dynamics .[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is a hallmark of their function, and many successful chemotherapeutic agents, such as the taxanes and vinca alkaloids, function by disrupting this process.
One notable study on (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane demonstrated its ability to inhibit tubulin polymerization by binding to the colchicine site.[3] This disruption of microtubule function leads to a cascade of downstream events, including:
-
Cell Cycle Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action for aryl-cyclopropane derivatives.
Experimental Workflows and Protocols
The following section outlines a logical and comprehensive workflow for the in vitro evaluation of a novel aryl-substituted cyclopropane carboxylate. Each protocol is designed to be self-validating and includes the rationale behind key steps.
Overall Experimental Workflow
The initial assessment of a novel compound involves a tiered approach, starting with broad screening for cytotoxic activity and progressively moving towards more detailed mechanistic studies.
Caption: A tiered experimental workflow for compound evaluation.
Protocol 1: Cell Viability and IC50 Determination using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values for an Aryl-Cyclopropane Carboxylate Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 15.8 |
| PC-3 | Prostate Cancer | 5.1 |
| HCT-116 | Colon Cancer | 1.2 |
| A549 | Lung Cancer | 8.9 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data in Table 1 would suggest that the compound is most potent against the HCT-116 colon cancer cell line and shows selectivity for certain cancer types. The lower potency against MDA-MB-231 compared to MCF-7 might warrant further investigation into the role of specific cellular pathways in these cell lines.
Concluding Remarks for the Investigating Scientist
The exploration of novel chemical scaffolds is the lifeblood of anticancer drug discovery. While the specific compound "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" remains to be characterized, the broader class of aryl-substituted cyclopropane carboxylates holds considerable promise. The protocols and conceptual framework provided herein are intended to empower researchers to rigorously evaluate such compounds. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, is paramount. By understanding the molecular interactions and cellular consequences of these unique chemical entities, we can pave the way for the development of a new generation of targeted cancer therapeutics.
References
-
Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Available at: [Link][1][2]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). PubMed. Available at: [Link]
-
(Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells. (n.d.). PMC. Available at: [Link]
- Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024).
- Pharmaceutical drugs in the market with 1-Phenylcyclopropane... (n.d.).
- Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2022). MDPI.
- Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. (n.d.). NIH.
- Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. (2019). PubMed.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Synthesis Yield
Welcome to the technical support center dedicated to the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing reaction yields and troubleshooting common experimental hurdles. Drawing from established chemical principles and field-proven insights, this document serves as a comprehensive resource for navigating the nuances of this specific cyclopropanation reaction.
Overview of the Core Synthesis
The most direct and widely employed method for synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate involves the catalytic cyclopropanation of 4-phenylstyrene (also known as 4-vinylbiphenyl) with ethyl diazoacetate (EDA). This reaction is typically mediated by a transition metal catalyst, most commonly a rhodium(II) or copper(II) complex.
The reaction proceeds via the generation of a metal carbene intermediate from EDA, which then undergoes a [2+1] cycloaddition with the alkene (4-phenylstyrene). The choice of catalyst, solvent, temperature, and rate of EDA addition are critical parameters that dictate the reaction's success, yield, and diastereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Category 1: Low to No Product Formation
Question: My reaction is sluggish, shows very low conversion by TLC/GC, or has failed completely. What are the most likely causes?
Answer: Complete or near-complete reaction failure is almost always linked to one of three critical areas: catalyst activity, reagent integrity, or the presence of reaction inhibitors.
| Potential Cause | Scientific Explanation | Suggested Solutions |
| Inactive Catalyst | Many transition metal catalysts, particularly rhodium and copper complexes, are sensitive to degradation. The active metal center can be oxidized or poisoned by impurities. For Simmons-Smith type reactions, the zinc-copper couple must be freshly activated to be effective.[1][2][3] | 1. Verify Source & Age: Use a catalyst from a reputable supplier and check its age. 2. Proper Handling: Store catalysts under an inert atmosphere and away from light and heat. 3. Increase Loading: If activity is suspect, incrementally increase catalyst loading from a typical 0.5-1 mol% up to 5 mol%.[1] |
| Decomposition of EDA | Ethyl diazoacetate is unstable and can decompose, especially in the presence of acid, heat, or certain metals, leading to the formation of N₂ gas and inactive byproducts.[1][2] A high local concentration of EDA can also lead to self-condensation (dimerization).[2] | 1. Slow Addition: This is critical. Use a syringe pump to add the EDA solution dropwise over several hours. This keeps the instantaneous concentration of the diazo compound low, favoring cyclopropanation over side reactions.[2] 2. Temperature Control: Run the reaction at the recommended temperature (often room temperature for Rh(II) catalysts) to avoid thermal decomposition.[1][2] 3. Purity: Ensure the EDA is pure and free from acidic impurities.[1] |
| Presence of Inhibitors | Water and oxygen are common inhibitors for many sensitive organometallic catalysts.[1][2][4] Protic impurities can quench the reactive metal carbene intermediate. | 1. Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware before use. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[2][4] 3. Purify Reagents: Use anhydrous solvents and ensure the 4-phenylstyrene starting material is pure and dry. |
Category 2: Significant Byproduct Formation
Question: My desired product is forming, but my crude NMR shows significant impurities. How can I identify and minimize them?
Answer: Byproduct formation is the most common cause of reduced yield. The structure of the byproducts provides crucial clues about what is going wrong in the reaction.
Common Byproduct 1: Diethyl Maleate and Fumarate
-
Identification: These are C=C double bond-containing compounds resulting from the dimerization of two carbene units derived from EDA.[2] They are often visible by GC/MS and as characteristic olefinic peaks in the ¹H NMR spectrum.
-
Cause: This side reaction occurs when the concentration of the metal carbene intermediate is too high, allowing it to react with another molecule of EDA or another carbene rather than the target alkene.[2]
-
Solution: The most effective solution is to minimize the concentration of the carbene at any given time. This is achieved by the slow, controlled addition of ethyl diazoacetate to the reaction mixture containing the catalyst and the alkene, using a syringe pump.[2]
Common Byproduct 2: C-H Insertion Products
-
Identification: The product will have the same molecular formula as the desired cyclopropane but a different structure.[2] This can occur via insertion into allylic C-H bonds of the substrate or even into the solvent if it has reactive C-H bonds (e.g., THF).
-
Cause: The highly reactive metal carbene can sometimes insert into an activated C-H bond instead of adding across the double bond.
-
Solution: The choice of catalyst and solvent is key. Solvents like dichloromethane or toluene are generally less susceptible to C-H insertion than others. Following established literature protocols for your specific catalyst system is the best way to avoid this.
Issue: Poor Diastereoselectivity (Controlling the cis/trans Ratio)
-
Context: For the cyclopropanation of styrenes, the formation of two diastereomers, cis and trans, is possible. The trans isomer, where the bulky phenyl and ester groups are on opposite sides of the cyclopropane ring, is generally the thermodynamically more stable and, therefore, the major product.[5] Ratios of ~70:30 in favor of the trans isomer are commonly reported for similar systems.[5]
-
Cause of Poor Ratio: The diastereoselectivity is primarily influenced by the steric bulk of the catalyst and its associated ligands.[1] A bulkier catalyst can enhance the preference for the trans product. Reaction temperature can also play a role; lower temperatures sometimes favor higher selectivity.
-
Solution: While significant alteration of the trans preference is difficult without changing the fundamental catalyst system, you can screen different catalysts. For example, some rhodium catalysts with bulky carboxylate ligands have been shown to improve diastereoselectivity in certain cases.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for this reaction, a Rhodium(II) or Copper(II) complex? A1: Both can be effective. However, Rhodium(II) catalysts, such as Rh₂(OAc)₄, are often preferred for their high efficiency and milder reaction conditions.[6] They typically give cleaner reactions and higher yields for cyclopropanations with EDA. Copper catalysts, like anhydrous CuSO₄, are a more classical and economical choice but may require higher temperatures and can sometimes lead to more byproducts.[5]
Q2: How should I handle ethyl diazoacetate (EDA)? A2: EDA is a toxic and potentially explosive compound. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating concentrated EDA, and do not use it with ground-glass joints, as friction can be an initiation source. It is best handled as a solution in a suitable solvent (e.g., dichloromethane or toluene).
Q3: My starting material, 4-phenylstyrene, is a solid. Does this pose any issues? A3: No, this is standard. It should be fully dissolved in the chosen anhydrous solvent before the catalyst is added and before the slow addition of EDA begins. Ensure it is completely in solution to guarantee a homogeneous reaction mixture.
Q4: How do I purify the final product? A4: The standard method for purification is flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically effective. This will separate the product from unreacted starting material, catalyst residues, and byproducts like diethyl maleate/fumarate. The cis and trans isomers of the product may co-elute or separate depending on the specific conditions and the efficiency of the column.
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the synthesis. Optimization of temperature, concentration, and catalyst loading may be required.
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
-
Glassware Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-phenylstyrene (1.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add anhydrous dichloromethane or toluene (to make a ~0.1 M solution with respect to the alkene) via syringe and stir until the 4-phenylstyrene is completely dissolved.
-
Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%) to the flask under a positive flow of inert gas.
-
Prepare EDA Solution: In a separate dry flask, prepare a solution of ethyl diazoacetate (1.2-1.5 equiv) in the same anhydrous solvent.
-
Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the solution to the reaction mixture dropwise over a period of 4-8 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC analysis until the starting material is consumed (typically 12-24 hours after the addition is complete).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude oil can then be directly purified by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this moderately nonpolar molecule, addressing common challenges with scientifically grounded solutions.
Understanding the Molecule: Key Physicochemical Properties for Chromatography
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is an ester characterized by a biphenyl group and a cyclopropane ring. These structural features dictate its behavior during chromatographic separation.
-
Polarity: The presence of the large, nonpolar biphenyl moiety and the hydrocarbon-rich cyclopropane ring, offset only by the polar ethyl ester group, renders the molecule moderately nonpolar. Its polarity is comparable to, but lower than, similar structures like Ethyl 2-phenylcyclopropane-1-carboxylate, which has a calculated LogP of approximately 2.3. The additional phenyl group in our target molecule increases its hydrophobicity.
-
Solubility: The compound is expected to be freely soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and hexanes.
-
Potential for Interaction: The aromatic biphenyl system is capable of π-π stacking interactions, which can be a factor in selecting the stationary phase for more complex separations, such as in HPLC with phenyl-functionalized columns.[1][2]
-
Reactivity: The strained cyclopropane ring, particularly being adjacent to an electron-withdrawing ester group, can be susceptible to ring-opening under certain conditions, such as exposure to strong acids or nucleophiles.[3][4] The acidic nature of standard silica gel is a critical consideration during purification.
Recommended Column Chromatography Protocol
This protocol is a robust starting point for the purification of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate on a laboratory scale.
Materials and Reagents
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for normal-phase chromatography of moderately polar to nonpolar compounds. The high surface area allows for good separation. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | A gradient elution is recommended to first elute highly nonpolar impurities, followed by the product, and finally any more polar byproducts. |
| TLC Analysis | 10% Ethyl Acetate in Hexanes | This solvent system should provide an optimal Rf value of 0.2-0.3 for the product, allowing for good separation on the column. |
Step-by-Step Experimental Workflow
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with a 10% ethyl acetate in hexanes solvent system.[5][6]
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
The desired product should appear as a major spot with an Rf value between 0.2 and 0.3. Note the presence of other spots corresponding to impurities.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of dichloromethane.
-
To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method is often superior to wet-loading for preventing band broadening.
-
Carefully add the dry-loaded sample onto the sand layer in the column.
-
-
Elution:
-
Begin eluting with 100% hexanes to remove very nonpolar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 15% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
-
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide: Question & Answer Format
Q1: My product is eluting with impurities, even though the TLC showed good separation. What's happening?
A1: This is a common issue that can arise from several factors:
-
Column Overloading: If too much crude material is loaded onto the column, the separation capacity of the silica gel can be exceeded, leading to broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor Sample Loading Technique: If the initial band of the sample at the top of the column is too wide, it will lead to poor separation. This can happen if the sample is dissolved in too much solvent or a solvent that is too polar. Using the dry-loading technique described in the protocol can mitigate this.
-
Co-elution of Isomers: Your product likely exists as a mixture of cis- and trans- isomers, which can have very similar polarities.[7] Achieving baseline separation of these isomers may require a very long column, a very shallow solvent gradient, or a different stationary phase. Sometimes, complete separation may not be feasible with standard silica gel chromatography.
Q2: I'm observing streaking of my compound on the TLC plate and getting low yield from the column. What could be the cause?
A2: Streaking and low yield can be indicative of compound degradation on the silica gel.
-
Acid-Catalyzed Ring Opening: Silica gel is inherently acidic and can catalyze the ring-opening of the cyclopropane, especially given the activating effect of the adjacent ester group.[3][4] This can lead to the formation of more polar, baseline-streaking byproducts.
-
Troubleshooting Strategy: To mitigate this, the silica gel can be deactivated. This is achieved by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase. This neutralizes the acidic sites on the silica, preventing degradation of the target compound. Always perform a small-scale test on a TLC plate with the modified eluent to ensure it doesn't negatively impact the separation.
Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate.
A3: While Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not expected to be extremely polar, this issue can still occur.
-
Incorrect Solvent System: Double-check that the mobile phase was prepared correctly. An accidental reversal of the solvent ratios (e.g., 10% hexanes in ethyl acetate instead of the reverse) would result in a highly polar eluent that could cause non-polar compounds to elute very quickly, or if the initial solvent is too non-polar, the compound may not move.
-
Strong Adsorption: It's possible that your crude mixture contains highly polar impurities that are irreversibly binding to the silica gel, potentially trapping some of your product.
-
Compound Instability: As mentioned, your compound may have degraded on the column into highly polar baseline material that will not elute.[8] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new, lower Rf spots have appeared.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent system, like dichloromethane/methanol?
A: While dichloromethane/methanol is a common solvent system for more polar compounds, it is likely too polar for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. A hexanes/ethyl acetate system provides a much better polarity range for separating moderately nonpolar compounds and offers good resolution.
Q: How do I choose the right column size?
A: The column size depends on the amount of crude material you need to purify. A general guideline is to use a silica gel mass that is 20 to 100 times the mass of your crude sample. The internal diameter of the column should allow for a silica gel height of about 15-20 cm.
Q: What is the expected elution order of impurities?
A: The elution order is from least polar to most polar.
-
Nonpolar byproducts: Any nonpolar impurities, such as unreacted starting materials like a substituted styrene, will elute first.
-
Product: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (as a potential mixture of cis/trans isomers) will elute next.
-
Polar byproducts: Any more polar impurities, such as any hydrolyzed carboxylic acid or ring-opened products, will elute last or may remain on the column.
Q: Is it possible to use reversed-phase chromatography for this purification?
A: Yes, reversed-phase flash chromatography is an option, especially if the compound shows instability on silica gel. A C18-functionalized silica would be the stationary phase, and the mobile phase would typically be a gradient of water and acetonitrile or methanol. For this nonpolar compound, you would start with a high percentage of organic solvent.
Troubleshooting Decision-Making Flowchart
Caption: Troubleshooting Flowchart for Common Issues.
References
-
PubChem. Ethyl 2-phenylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]
- Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 378-385.
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
- Pacher, T., & Wipf, P. (2001). Reactivity of electrophilic cyclopropanes. Chemical reviews, 101(10), 3181-3214.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. What are the solvents used in TLC for esterification? [Link]
-
University of Rochester, Department of Chemistry. Thin Layer Chromatography. [Link]
-
CyberLeninka. Synthesis of ethyl esters of phenyl- and p-phenyl substituted cyclopropanecarboxylic acids and their conversion. [Link]
- Mayr, H., & Ofial, A. R. (2005). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 77(11), 1807-1820.
-
MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthesis and may encounter challenges related to yield, purity, and stereoselectivity. As a key intermediate in various pharmaceutical and materials science applications, robust and reproducible synthesis is paramount. This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common experimental hurdles.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and industrially relevant method for synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is the transition metal-catalyzed cyclopropanation of 4-vinylbiphenyl with ethyl diazoacetate (EDA). Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for this transformation.[1][2]
The reaction proceeds via a metal carbene intermediate. The catalyst reacts with EDA to form a rhodium carbene complex, which then transfers the carbene moiety (:CHCO₂Et) to the double bond of 4-vinylbiphenyl to form the desired cyclopropane ring.[3]
General Reaction Scheme:
-
Reactants: 4-Vinylbiphenyl, Ethyl Diazoacetate (EDA)
-
Catalyst: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or similar rhodium/copper catalysts
-
Solvent: Dichloromethane (DCM), Pentane, or other inert solvents
-
Key Challenge: Controlling the formation of side products and achieving high diastereoselectivity for the more stable trans-isomer.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
FAQ 1: My overall yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosis.
-
Question: I'm seeing a lot of unreacted 4-vinylbiphenyl at the end of the reaction. What's going wrong?
-
Answer: This points to an issue with the carbene generation or transfer.
-
Catalyst Inactivity: The Rh₂(OAc)₄ catalyst can be deactivated by impurities. Ensure it is handled under an inert atmosphere and that solvents are anhydrous.
-
EDA Decomposition: Ethyl diazoacetate is thermally and photolytically sensitive.[4] If the EDA is old or has been improperly stored, it may have decomposed, reducing the amount of active reagent available.
-
Insufficient Catalyst Loading: While catalytic, a certain threshold is needed. Typical loadings range from 0.1 to 1 mol%. If your reaction is sluggish, a modest increase in catalyst loading may be beneficial.
-
-
-
Question: My reaction seems to bubble vigorously and then stop, leaving starting material behind. Why?
-
Answer: This is a classic sign of adding the ethyl diazoacetate (EDA) too quickly. The rapid, uncontrolled decomposition of EDA leads to the formation of carbene dimers (diethyl maleate and fumarate) instead of reaction with the target alkene.[5][6] The solution is to add the EDA solution slowly over several hours using a syringe pump.[5] This maintains a low, steady-state concentration of the highly reactive metal carbene, favoring the desired cyclopropanation pathway.
-
FAQ 2: I'm observing a poor trans:cis ratio of the cyclopropane diastereomers. How can I improve selectivity for the desired trans-isomer?
For many applications, the trans-isomer is the desired product due to its thermodynamic stability. Controlling the diastereoselectivity is a common optimization goal.
-
Question: My product is a nearly 1:1 mixture of trans and cis isomers. How can I favor the trans product?
-
Answer: The stereochemical outcome is influenced by steric interactions in the transition state.[7] Several factors can be tuned:
-
Catalyst Choice: While Rh₂(OAc)₄ is standard, bulkier ligands on the rhodium center can increase steric hindrance, thereby favoring the trans approach of the alkene. Rhodium(II) acetamide complexes, for instance, have been shown to enhance trans selectivity.[1]
-
Solvent: Non-coordinating, non-polar solvents like pentane or hexane often provide better selectivity than more polar solvents like dichloromethane. The solvent can influence the conformation of the carbene intermediate and its approach to the olefin.
-
Temperature: Lowering the reaction temperature can enhance selectivity by making the reaction more sensitive to the small energy differences between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.
-
-
| Condition | Catalyst | Solvent | Typical trans:cis Ratio | Rationale |
| Standard | Rh₂(OAc)₄ | DCM | 3:1 to 5:1 | Baseline condition, good but can be improved. |
| Optimized | Rh₂(OAc)₄ | Pentane | 5:1 to 10:1 | Less polar solvent minimizes competing interactions. |
| High Selectivity | Rh₂(acam)₄ | Pentane | >10:1 | Bulkier acetamide ligands increase steric demand, favoring the trans transition state.[1] |
FAQ 3: I see several unexpected peaks in my GC-MS and ¹H NMR. What are the most likely side products?
Identifying side products is the first step toward eliminating them. In this synthesis, a few key impurities are consistently observed.
-
Question: What are the common, low molecular weight impurities I should look for?
-
Answer: The most common side products arise from the self-reaction of the ethyl diazoacetate carbene.
-
Diethyl Fumarate & Diethyl Maleate: These are the E and Z isomers, respectively, formed from the dimerization of two carbene (:CHCO₂Et) units.[6] They are often the most significant impurities if the EDA is added too quickly. Their formation is a competitive process that consumes the active carbene species.[5]
-
-
-
Question: I see a peak in my mass spectrum that seems to correspond to the addition of the carbene to the product itself or the biphenyl ring. Is this possible?
-
Answer: Yes, this is a known side reaction called the Buchner ring expansion.[8]
-
Buchner Reaction Products: The highly electrophilic metal carbene can add to one of the aromatic rings of the biphenyl group, leading to a cyclopropane fused to the aromatic ring. This intermediate then undergoes an electrocyclic ring-opening to form a seven-membered cycloheptatriene ring.[8] These are typically minor byproducts but can become more significant with highly reactive catalysts or at elevated temperatures.
-
-
| Side Product | Formation Pathway | Key Analytical Signatures (¹H NMR) | Mass (m/z) for [M]⁺ |
| Diethyl Fumarate | Carbene Dimerization | Singlet around δ 6.8 ppm (alkene C-H) | 172.07 |
| Diethyl Maleate | Carbene Dimerization | Singlet around δ 6.2-6.3 ppm (alkene C-H) | 172.07 |
| Buchner Products | Carbene addition to aromatic ring | Complex signals in the aromatic/olefinic region (δ 5.5-7.5 ppm) | 338.15 |
FAQ 4: How can I effectively remove the diethyl maleate/fumarate and other impurities from my final product?
Purification is often the most challenging step. The polarity of the desired product is very similar to that of the carbene dimers, making separation difficult.
-
Question: My column chromatography isn't separating the product from the diethyl fumarate/maleate. What solvent system should I use?
-
Answer: This is a common frustration. A shallow gradient and careful selection of solvents are crucial.
-
Recommended Method: Flash column chromatography on silica gel is the most effective method.
-
Solvent System: Start with a very non-polar mobile phase, such as pure hexanes or a hexanes/toluene mixture (e.g., 98:2), and run a very shallow gradient to a slightly more polar mixture, such as 95:5 hexanes/ethyl acetate.
-
Elution Order: The non-polar unreacted 4-vinylbiphenyl will elute first. The diethyl fumarate/maleate isomers will typically elute next, followed very closely by the desired trans-cyclopropane product. The cis-isomer is slightly more polar and will elute after the trans-isomer. Careful fraction collection and analysis by TLC or GC-MS are essential.
-
-
Section 3: Recommended Analytical and Purification Protocols
Protocol 3.1: In-process Reaction Monitoring by TLC & GC-MS
-
TLC Analysis:
-
Mobile Phase: 9:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm) and a potassium permanganate stain.
-
Procedure: Spot the crude reaction mixture on a TLC plate. Unreacted 4-vinylbiphenyl will have a high Rf. The products and carbene dimers will have lower, often very similar, Rf values. The disappearance of the EDA (which can sometimes be visualized with certain stains) indicates completion.
-
-
GC-MS Analysis:
-
Sample Prep: Dilute a small aliquot of the reaction mixture in dichloromethane or ethyl acetate.
-
Analysis: Use a standard non-polar GC column. This will allow for the quantification of starting material, trans-product, cis-product, and the primary side products (diethyl fumarate/maleate).
-
Protocol 3.2: Standardized Column Chromatography Purification
This protocol is designed to maximize the separation of the desired trans-product from closely eluting impurities.[5]
-
Column Preparation: Use a high-quality silica gel (230-400 mesh). Pack the column as a slurry in 100% hexanes. The column diameter and length should be appropriate for the scale of the reaction (a high length-to-diameter ratio is preferred for difficult separations).
-
Loading: Concentrate the crude reaction mixture onto a small amount of silica gel and dry-load it onto the top of the column. This prevents band broadening.
-
Elution:
-
Begin eluting with 100% hexanes to remove highly non-polar impurities.
-
Slowly and gradually increase the polarity. A suggested gradient could be:
-
10 column volumes of 100% Hexanes.
-
10 column volumes of 99:1 Hexanes:Ethyl Acetate.
-
20-30 column volumes of 98:2 Hexanes:Ethyl Acetate.
-
-
Collect small fractions (e.g., 10-20 mL for a 10 g scale reaction).
-
-
Analysis: Analyze each fraction carefully by TLC or GC before combining. Combine the fractions containing the pure trans-isomer.
Section 4: References
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-7. [Link]
-
Rosenberg, M. L., et al. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571. [Link]
-
Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]
-
Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4, 2844-2850. [Link]
-
ResearchGate. Rhodium(II)‐Catalyzed Cyclopropanation. [Link]
-
PrepChem. (2023). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. [Link]
-
Lebel, H., et al. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Chemistry – An Asian Journal, 4(7), 1034-1043. [Link]
-
KiberLeninka. (2018). SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. [Link]
-
Aquino, G. A., et al. (2023). Ethyl Diazoacetate. SynOpen, 7, 110–113. [Link]
-
Gicquel, M., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5650–5655. [Link]
-
Wikipedia contributors. (2023). Buchner ring expansion. Wikipedia, The Free Encyclopedia. [Link]
-
Searle, N. E. (1958). Ethyl Diazoacetate. Organic Syntheses, 38, 27. [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study / Organometallics, 2011 [sci-hub.box]
- 8. Buchner ring expansion - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this valuable cyclopropane derivative. Our aim is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.
Introduction to the Synthesis
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of 4-vinylbiphenyl. Two of the most common and effective methods for this transformation are the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation using ethyl diazoacetate. Both routes present unique advantages and challenges, particularly when transitioning from laboratory-scale to pilot or production-scale operations. This guide will address the critical aspects of both methodologies.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiments.
Low or No Product Yield
Question: We are observing very low to no formation of the desired Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. What are the likely causes and how can we rectify this?
Answer: Low or non-existent product yield is a frequent challenge that can often be traced back to a few critical factors, depending on the chosen synthetic route.
For Simmons-Smith Reaction:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount for the formation of the organozinc carbenoid intermediate.[1] Ensure that the zinc-copper couple is freshly prepared and properly activated. The use of ultrasonication can significantly enhance the activation of the zinc surface.[2]
-
Poor Quality of Dihalomethane: The purity of the diiodomethane or dibromomethane is crucial. Impurities can quench the active carbenoid species. It is highly recommended to use freshly distilled or high-purity dihalomethane.
-
Presence of Moisture: The Simmons-Smith reaction is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under a dry, inert atmosphere such as argon or nitrogen.
-
Low Substrate Reactivity: While 4-vinylbiphenyl is reasonably reactive, electron-withdrawing impurities or a low reaction temperature can hinder the reaction. A modest increase in temperature may be beneficial, but this must be balanced against the potential for side reactions. For less reactive alkenes, a switch to the more reactive Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, can be advantageous.[1][3]
For Rhodium-Catalyzed Cyclopropanation:
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure the purity of 4-vinylbiphenyl and ethyl diazoacetate. The catalyst itself should be of high quality.
-
Inefficient Carbene Formation: The decomposition of ethyl diazoacetate to the reactive carbene is the key step. This process is temperature-dependent. If the reaction is sluggish, a controlled increase in temperature might be necessary. However, this must be done with extreme caution due to the exothermic and potentially explosive nature of diazo compounds.
-
Side Reactions of the Diazo Compound: Ethyl diazoacetate can undergo dimerization or other side reactions if not consumed by the alkene. Slow addition of the ethyl diazoacetate to the reaction mixture containing the catalyst and 4-vinylbiphenyl is crucial to maintain a low concentration of the diazo compound and favor the desired cyclopropanation.
Poor Diastereoselectivity (cis/trans Isomer Ratio)
Question: We are obtaining a mixture of cis and trans isomers of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate with a ratio that is difficult to separate. How can we improve the diastereoselectivity?
Answer: Controlling the stereochemical outcome is a critical aspect of this synthesis. The desired isomer (often the trans isomer for pharmaceutical applications) should be maximized.
For Simmons-Smith Reaction:
-
The Simmons-Smith reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Since 4-vinylbiphenyl is a terminal alkene, the primary stereochemical consideration is the orientation of the substituents on the newly formed cyclopropane ring. The reaction typically proceeds via a concerted mechanism through a "butterfly-type" transition state, which can be influenced by steric factors.[4][5] For bulky substrates, the approach of the carbenoid is sterically hindered, which can influence the diastereoselectivity.
For Rhodium-Catalyzed Cyclopropanation:
-
Catalyst Choice: The ligand environment of the dirhodium(II) catalyst plays a pivotal role in determining diastereoselectivity.[6] Bulky ligands on the rhodium catalyst can create a more sterically demanding environment, favoring the formation of the trans isomer to minimize steric interactions in the transition state. For instance, rhodium(II) carboxylates with bulky groups have been shown to enhance trans selectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by allowing the reaction to proceed through the lower energy transition state, which typically leads to the thermodynamically more stable trans isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A systematic screen of non-polar and polar aprotic solvents may be necessary to optimize the selectivity.
Scale-Up Challenges: Exotherm and Safety
Question: We are planning to scale up the synthesis. What are the primary safety concerns, particularly regarding the reaction exotherm?
Answer: Scaling up any chemical process requires a thorough safety assessment. Both the Simmons-Smith and the rhodium-catalyzed cyclopropanation have specific hazards that become more pronounced at a larger scale.
Managing Exotherms:
Both cyclopropanation reactions are exothermic and can lead to a thermal runaway if not properly controlled.[7]
-
Controlled Addition: The rate of addition of the reactive species (the organozinc carbenoid in the Simmons-Smith reaction or ethyl diazoacetate in the rhodium-catalyzed reaction) is the most critical parameter for controlling the exotherm. On a large scale, this must be done using a calibrated addition pump.
-
Efficient Cooling: The reactor must have an efficient cooling system (e.g., a jacketed reactor with a circulating coolant) to dissipate the heat generated. The cooling capacity must be sufficient to handle the maximum heat output of the reaction.
-
Reaction Monitoring: Continuous monitoring of the internal reaction temperature is mandatory. Multiple temperature probes can help detect the formation of localized hot spots.
-
Emergency Preparedness: An emergency quenching procedure should be in place. This could involve the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
Handling Ethyl Diazoacetate:
Ethyl diazoacetate is a potentially explosive and toxic compound.[8]
-
In Situ Generation: For large-scale operations, it is highly recommended to generate ethyl diazoacetate in situ and use it immediately in the subsequent cyclopropanation step. This avoids the isolation and storage of the hazardous diazo compound.
-
Continuous Flow Chemistry: A continuous flow setup is an excellent strategy for safely handling hazardous reagents like ethyl diazoacetate on a larger scale.[9][10] In a flow reactor, only small amounts of the hazardous material are present at any given time, significantly reducing the risk of a runaway reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Simmons-Smith or rhodium-catalyzed cyclopropanation, is more suitable for large-scale production?
A1: The choice depends on several factors, including cost, desired stereoselectivity, and available equipment.
-
Simmons-Smith: This method avoids the use of highly hazardous diazo compounds, which is a significant advantage for large-scale production.[11] However, the cost of diiodomethane and the generation of stoichiometric zinc waste can be drawbacks.
-
Rhodium-Catalyzed Cyclopropanation: This method is often more versatile and can offer higher diastereoselectivity with the appropriate choice of catalyst. The use of catalytic amounts of rhodium makes it atom-economical. However, the handling of ethyl diazoacetate requires stringent safety protocols and specialized equipment, such as a flow reactor, for safe large-scale operation.[8][9]
Q2: What are the common byproducts in these reactions and how can they be removed?
A2:
-
Simmons-Smith: Common byproducts include unreacted starting material (4-vinylbiphenyl) and zinc salts. The zinc salts are typically removed by an aqueous workup with a quenching agent like saturated ammonium chloride solution. The unreacted starting material can be separated from the product by column chromatography or distillation under reduced pressure.
-
Rhodium-Catalyzed Cyclopropanation: The primary byproducts are typically dimers of the carbene (diethyl fumarate and maleate) and unreacted 4-vinylbiphenyl. Careful control of the reaction conditions, especially the slow addition of ethyl diazoacetate, can minimize the formation of carbene dimers. Purification is almost always achieved by silica gel column chromatography.
Q3: How can we monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material (4-vinylbiphenyl) and the formation of the product.
Q4: What are the key considerations for the purification of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate on a large scale?
A4: Large-scale purification requires methods that are both efficient and scalable.
-
Crystallization: If the product is a solid and has suitable solubility properties, crystallization is often the most efficient and cost-effective method for purification on a large scale. A solvent screen should be performed to identify an appropriate crystallization solvent system.
-
Chromatography: While standard silica gel chromatography is common in the lab, for large-scale production, automated flash chromatography systems or other industrial-scale chromatographic techniques may be necessary if crystallization is not feasible.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under high vacuum can be a viable purification method.
Experimental Workflow Diagrams
Simmons-Smith Cyclopropanation Workflow
Caption: A typical workflow for the Simmons-Smith cyclopropanation.
Rhodium-Catalyzed Cyclopropanation Workflow
Caption: Workflow for rhodium-catalyzed cyclopropanation with ethyl diazoacetate.
Quantitative Data Summary
| Parameter | Simmons-Smith Reaction | Rhodium-Catalyzed Reaction |
| Typical Yield | 60-80% | 70-95% |
| Diastereoselectivity | Generally good, substrate-dependent | Can be excellent (>95:5) with proper catalyst |
| Key Reagents | Diiodomethane, Zn(Cu) or Et₂Zn | Ethyl diazoacetate, Rh(II) catalyst |
| Safety Concerns | Exothermic, moisture sensitive | Highly Exothermic , Hazardous Diazo Reagent |
| Scalability | Moderate; waste generation | High, with proper safety engineering (e.g., flow chemistry) |
Conclusion
The successful scale-up synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is an achievable goal with careful planning and execution. A thorough understanding of the reaction mechanism, potential side reactions, and safety considerations is essential. This technical support guide provides a foundation for troubleshooting common issues and implementing robust and safe processes. For project-specific challenges, we recommend consulting with a process safety expert.
References
-
National Center for Biotechnology Information. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Organic Chemistry Portal. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
ACS Publications. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. [Link]
-
National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
PubMed. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. [Link]
-
ResearchGate. Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation | Request PDF. [Link]
-
ACS Publications. Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. [Link]
-
The Royal Society of Chemistry. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. [Link]
-
OhioLINK Electronic Theses and Dissertations Center. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]
-
ResearchGate. Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes | Request PDF. [Link]
-
ResearchGate. (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
National Center for Biotechnology Information. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Wikipedia. Cyclopropanation. [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
ResearchGate. Rhodium(II)‐Catalyzed Cyclopropanation. [Link]
-
National Center for Biotechnology Information. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]
-
ETH Zurich Research Collection. Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. [Link]
-
ResearchGate. (PDF) Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Condition Optimization for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging cyclopropanation reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.
Overview: The Synthetic Challenge
The target molecule, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is typically synthesized via the transition-metal-catalyzed reaction of 4-vinylbiphenyl (also known as 4-phenylstyrene) with ethyl diazoacetate (EDA). This reaction involves the in situ generation of a metal-carbene intermediate which then adds across the double bond of the styrene derivative. While synthetically direct, this process is sensitive to several variables that can impact yield, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate?
The most prevalent method is the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 4-vinylbiphenyl.[1] A catalyst, typically a rhodium(II) or copper(II) complex, facilitates the release of N₂ gas from EDA to form a reactive carboethoxycarbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene.
The general reaction scheme is as follows:
(Self-generated image, not from search results)
Caption: General scheme for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.Q2: Which catalyst should I choose? What are the trade-offs?
Catalyst choice is critical and depends on your goals regarding cost, reaction efficiency, and stereoselectivity.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Rhodium(II) Acetate (Rh₂(OAc)₄) | 0.1 - 1 mol% | Highly efficient, often gives clean reactions with high yields.[2] | Very expensive. |
| Copper(II) acetylacetonate (Cu(acac)₂) | 1 - 5 mol% | Cost-effective, readily available.[2] | May require higher temperatures and can sometimes lead to more side products. |
| Copper Sulfate (CuSO₄, anhydrous) | 1 - 5 mol% | Very inexpensive and simple to use.[1] | Often requires higher temperatures (40-50°C to start addition) and may have lower efficiency than other catalysts.[1] |
| Chiral Catalysts (e.g., Chiral Porphyrin-Cobalt complexes) | 1 - 10 mol% | Can induce high enantioselectivity for asymmetric synthesis.[3][4] | Expensive, ligand synthesis may be required, optimization can be complex. |
For general-purpose synthesis where stereoselectivity is not the primary driver, Cu(acac)₂ offers a good balance of cost and reactivity. For high-efficiency and cleaner reactions, Rh₂(OAc)₄ is the superior, albeit more expensive, choice.
Q3: What are the essential safety precautions when using Ethyl Diazoacetate (EDA)?
Ethyl diazoacetate is a potentially explosive, toxic, and sensitizing reagent.[5] All manipulations should be conducted in a well-ventilated chemical fume hood, and personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory.
-
Avoid Heat and Light: EDA can decompose violently when heated. Store it in a refrigerator and protect it from light.
-
Avoid Strong Acids and Metals: Do not allow EDA to come into contact with strong acids or certain metals, which can catalyze vigorous decomposition.
-
Work Behind a Blast Shield: When performing the reaction, especially at scale, the use of a blast shield is strongly recommended.
-
Quenching: Any unreacted EDA in the final reaction mixture should be quenched safely (e.g., with acetic acid) before workup.
Troubleshooting Guide
This section addresses the most common issues encountered during the reaction optimization process.
Problem: My reaction yield is very low or I'm getting no product.
Low yield is the most frequent issue and can stem from several sources. Follow this diagnostic workflow to identify the root cause.
Caption: Decision workflow for troubleshooting low product yield.
Problem: My main product is a mixture of diethyl fumarate and diethyl maleate.
This is a classic sign of carbene dimerization, where the highly reactive carboethoxycarbene intermediate reacts with itself instead of the target alkene (4-vinylbiphenyl). This side reaction is kinetically favored at high carbene concentrations.[3][4]
Solution: Maintain a Low Carbene Concentration
The solution is to add the ethyl diazoacetate (EDA) to the reaction mixture very slowly over an extended period. This ensures that at any given moment, the concentration of the generated carbene is low, making it statistically more likely to find and react with the abundant 4-vinylbiphenyl rather than another carbene molecule.
-
Best Practice: Use a syringe pump to add a solution of EDA (e.g., in the reaction solvent) to the heated mixture of 4-vinylbiphenyl and catalyst over 2-6 hours. Slow addition is one of the most critical parameters for success.[3][6]
Problem: I'm getting a poor diastereomeric ratio (cis/trans). How can I improve it?
The reaction produces two diastereomers: cis and trans. Due to steric hindrance between the bulky 4-biphenyl group and the ethyl carboxylate group, the trans isomer is almost always the major product.[1][7] Ratios of 70:30 (trans:cis) are common.[1]
Strategies to Improve trans-Selectivity:
-
Catalyst Choice: Bulkier catalysts or ligands can enhance steric repulsion in the transition state, favoring the formation of the trans product. While simple salts like CuSO₄ give moderate selectivity, specialized catalysts with bulky ligands (e.g., porphyrin-based systems) often provide superior diastereoselectivity.[3][8]
-
Lower Reaction Temperature: Lowering the temperature can increase the energy difference between the transition states leading to the cis and trans products, thereby improving selectivity.[3] However, this must be balanced with the need for a sufficient reaction rate. This is more feasible with highly active rhodium catalysts than with less active copper catalysts.
-
Solvent: The choice of solvent can subtly influence the transition state geometry. Non-polar solvents like toluene or dichloromethane are common. Experimenting with different solvents may offer marginal gains in selectivity.
Problem: The reaction is sluggish and does not go to completion.
If you have addressed catalyst and reagent quality, and the reaction still stalls, consider the following:
-
Insufficient Catalyst: Ensure you are using an adequate catalyst loading. While some catalysts are highly active at 0.1 mol%, others may require 5 mol% or more.
-
Temperature Too Low: Copper-based catalysts, in particular, often require thermal energy to efficiently decompose EDA. If you see no N₂ evolution (bubbling) upon EDA addition, your temperature is likely too low. For a reaction in toluene with Cu(acac)₂, a temperature of 80-100°C is a good starting point.
-
Reagent Purity: Impurities in the 4-vinylbiphenyl or solvent (e.g., water, other nucleophiles) can poison the catalyst. Ensure all reagents and solvents are pure and anhydrous.
Standard Experimental Protocol
This protocol provides a robust starting point for the synthesis on a laboratory scale.
Reagents & Equipment:
-
4-vinylbiphenyl
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or Copper(II) acetylacetonate (Cu(acac)₂)
-
Anhydrous Toluene
-
Three-neck round-bottom flask, reflux condenser, dropping funnel/syringe pump, magnetic stirrer, heating mantle, and an inert gas (N₂ or Ar) setup.
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of N₂ or Ar.
-
Charge the Flask: To the flask, add 4-vinylbiphenyl (1.0 eq), the catalyst (e.g., 0.5 mol% Rh₂(OAc)₄ or 2 mol% Cu(acac)₂), and anhydrous toluene (to make a ~0.5 M solution with respect to the alkene).
-
Heat the Mixture: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C for Rh₂(OAc)₄, or 100°C for Cu(acac)₂).
-
Prepare EDA Solution: In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous toluene.
-
Slow Addition: Using a syringe pump, add the EDA solution dropwise to the heated, stirring reaction mixture over 4 hours. Crucial Step: You should observe steady, gentle evolution of N₂ gas. Vigorous bubbling indicates the addition is too fast.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Cooling and Quenching: Cool the reaction to room temperature. If you suspect unreacted EDA remains, cautiously add a few drops of acetic acid until gas evolution ceases.
-
Workup: Filter the reaction mixture through a short plug of silica gel or celite to remove the catalyst, washing with toluene or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers of the product from any unreacted starting material and side products.
Caption: Step-by-step experimental workflow.
References
- F. F. B. van der Meer, Y. T. van der Goot, J. C. M. van Hest, F. P. J. T. Rutjes, Drug Discovery Today, 2016, 21, 1626-1635.
-
X. P. Zhang, J. Org. Chem., 2007 , 72(15), 5931-4. [Link]
-
PubMed, J Org Chem. 2007 Jul 20;72(15):5931-4. [Link]
- J. M. Fraile, J. I. García, J. A. Mayoral, ACS Catalysis, 2014, 4(8), 2646-2661.
- M. P. Doyle, M. A. McKervey, T. Ye, Modern Catalytic Methods for Organic Synthesis with Diazo Compounds, Wiley, 1998.
-
RSC Publishing, RSC Adv., 2015 , 5, 10493-10496. [Link]
-
PrepChem.com, Synthesis of ethyl 2-phenylcyclopropane-carboxylate. [Link]
-
Wikipedia, Johnson–Corey–Chaykovsky reaction. [Link]
-
ChemRxiv, Anti-Selective Cyclopropanation of Non-Conjugated Alkenes. [Link]
-
Organic Chemistry Portal, Corey-Chaykovsky Reaction. [Link]
-
ResearchGate, Ethyl Diazoacetate. [Link]
-
Organic Chemistry Portal, Simmons-Smith Reaction. [Link]
-
YouTube, Corey-Chaykovsky Reactions. [Link]
-
AdiChemistry, COREY CHAYKOVSKY REACTION. [Link]
-
ResearchGate, Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. [Link]
-
ResearchGate, Optimization of the reaction conditions for the mechanochemical.... [Link]
-
NIH, Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
-
CyberLeninka, SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. [Link]
-
ResearchGate, Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1, Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. [Link]
-
Organic Chemistry Portal, Synthesis of cyclopropanes. [Link]
-
Beilstein Journals, First synthesis of acylated nitrocyclopropanes. [Link]
-
NIH, Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. [Link]
-
Wikipedia, Cyclopropanation. [Link]
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate"
Welcome to the technical support guide for the Suzuki-Miyaura coupling synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate this specific and sometimes challenging cross-coupling reaction. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Frequently Asked Questions (FAQs)
Here are some common questions about setting up the Suzuki coupling for synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Q1: What are the recommended starting materials for this specific synthesis?
For the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, your primary starting materials will be an aryl halide and a cyclopropylboronic acid derivative. Specifically:
-
Aryl Halide: Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate is a common and effective choice. Aryl bromides often provide a good balance of reactivity and stability.[1] Aryl iodides are more reactive but can be less stable, while aryl chlorides may require more active catalyst systems.[2]
-
Organoboron Reagent: 4-Phenylphenylboronic acid (or 4-biphenylboronic acid) is the necessary coupling partner. Boronic acids are generally preferred for their stability and ease of handling.[3]
Q2: Which palladium catalyst and ligand system is best suited for this reaction?
The choice of catalyst and ligand is critical for success, especially when dealing with sterically demanding substrates like the cyclopropane ring.
-
Palladium Source: A common and effective palladium source is Palladium(II) acetate (Pd(OAc)₂). Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[4]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are highly recommended. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][5] Good starting points include:
Q3: What is the crucial role of the base in this reaction, and which one should I choose?
The base is not just a simple additive; it's a key player in the catalytic cycle. Its primary role is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[8]
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): Often used in an aqueous solution, it's a reliable first choice for many Suzuki couplings.[2]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective, especially under anhydrous conditions if protodeboronation is a concern.[2]
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups, like your ethyl ester, are present.[8]
-
Q4: How do I select an appropriate solvent for this reaction?
Solvent choice can significantly impact reaction rate and selectivity.[9] For this specific coupling, a mixture of an organic solvent and water is often optimal.
-
Common Solvent Systems:
It's important to note that polar aprotic solvents like DMF or acetonitrile can sometimes alter the selectivity of the reaction.[13]
II. Troubleshooting Guide
Encountering issues in the lab is a normal part of research. This section provides a structured approach to diagnosing and solving common problems with your Suzuki coupling reaction.
Problem 1: Low to No Product Formation
This is one of the most common issues. Let's break down the potential causes and solutions.
Q: I've set up my reaction, but I'm seeing very little or no desired product. What should I check first?
A: Start by systematically evaluating your reagents and reaction conditions.
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have decomposed.
-
Solution: Ensure your palladium source and ligand are of high quality. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[11] Also, ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
-
Ineffective Base:
-
Poor Reagent Quality:
-
Cause: Your aryl halide or boronic acid may be impure or degraded.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use.
-
Q: I've confirmed my reagents are good and my setup is correct, but the reaction is still not working. What's next?
A: Focus on optimizing the reaction parameters.
-
Temperature: Suzuki couplings are often sensitive to temperature. If you are running the reaction at room temperature, try heating it to 60-100 °C.[11]
-
Ligand Choice: The ligand has a profound effect on the reaction. If you are using a simple ligand like PPh₃, switching to a bulkier, more electron-rich ligand like SPhos or XPhos can dramatically improve yields, especially with hindered substrates.[2][7]
-
Solvent System: The solvent can influence the solubility of your reagents and the stability of the catalytic species.[14] If you are using a single solvent, try a biphasic system like toluene/water to improve the dissolution of the inorganic base.
Problem 2: Significant Side Product Formation
Unwanted side products can complicate purification and reduce your yield. Here's how to tackle them.
Q: My reaction is producing the desired product, but I'm also seeing a lot of biphenyl (from the homocoupling of my boronic acid). How can I minimize this?
A: Homocoupling is a common side reaction. Here are some strategies to suppress it:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the homocoupling pathway.[2][5]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can promote homocoupling.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q: I'm observing a significant amount of a byproduct that corresponds to the debrominated starting material. What's causing this dehalogenation?
A: Dehalogenation is another potential side reaction.
-
Cause: This can occur after the oxidative addition step. The palladium complex may react with a proton source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[10]
-
Solution: Ensure your solvent and reagents are dry if you are running an anhydrous reaction. If using an aqueous system, consider a different base or solvent combination.
Q: I'm seeing a byproduct that is just the protodeboronated starting material (biphenyl). Why is this happening?
A: Protodeboronation is the cleavage of the carbon-boron bond by a proton source. [15]
-
Cause: This side reaction is often promoted by aqueous basic conditions.[16] Cyclopropylboronic acids can be susceptible to this pathway.[17]
-
Solution:
Problem 3: Reaction Stalls or is Sluggish
Sometimes a reaction starts but fails to go to completion.
Q: My reaction starts to form the product, but then it seems to stop. What could be the issue?
A: Catalyst decomposition is a likely culprit.
-
Cause: The active Pd(0) catalyst can aggregate to form inactive palladium black.[18]
-
Solution:
-
Ligand Choice: A well-chosen ligand can stabilize the palladium catalyst and prevent aggregation.[5][19]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.
-
Palladium Source: Using a pre-catalyst that generates the active Pd(0) species slowly and consistently throughout the reaction can be beneficial.
-
Q: Could the steric hindrance of the cyclopropane ring be slowing down my reaction?
A: Yes, steric hindrance can play a significant role.
-
Cause: The bulky nature of the substrates can slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[7][20]
-
Solution:
III. Experimental Protocols & Data
To provide a practical starting point, here is a general experimental protocol and a table summarizing key reaction parameters.
General Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (e.g., Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate, 1.0 equiv), the boronic acid (e.g., 4-phenylphenylboronic acid, 1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., PCy₃, 0.04 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | PdCl₂(dppf) (2 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is an active Pd(0) source. PdCl₂(dppf) is a robust precatalyst with a built-in ligand. |
| Ligand | PCy₃ (4 mol%) | - | - | PCy₃ is a bulky, electron-rich ligand suitable for this transformation. |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | K₂CO₃ is a standard choice. K₃PO₄ is stronger and useful in anhydrous conditions. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Toluene/H₂O (4:1) | Dioxane | THF/H₂O (4:1) | Toluene/H₂O is a common biphasic system. Dioxane is a good solvent for many Suzuki couplings. THF is another viable option.[11] |
| Temperature | 100 °C | 80 °C | 66 °C (reflux) | Higher temperatures are often needed to drive the reaction to completion. |
IV. Visualizing the Process
To better understand the underlying chemistry, here are diagrams illustrating the Suzuki coupling catalytic cycle and a troubleshooting workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[10][19][21]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
V. References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. RSC Publishing. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available at: [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. NIH. Available at: [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Available at: [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Request PDF. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? r/Chempros. Reddit. Available at: [Link]
-
Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]
-
Suzuki-Miyaura. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. ACS Publications. Available at: [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. NIH. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. RSC Publishing. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Side reactions of Suzuki cross-coupling. Download Scientific Diagram. ResearchGate. Available at: [Link]
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
Removal of impurities from "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate"
Technical Support Center: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. Here, we address common issues encountered during synthesis and work-up, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate?
When synthesizing this molecule, particularly through common routes like the reaction of a substituted styrene with an ethyl diazoacetate, several types of impurities can arise. These can be broadly categorized:
-
Starting Materials: Unreacted 4-phenylstyrene and residual ethyl diazoacetate are common.
-
Diastereomers: The cyclopropane ring has two stereocenters, leading to the formation of both cis and trans diastereomers. The trans isomer is often the thermodynamically favored and major product, but the cis isomer is a frequent impurity.
-
Solvent and Reagents: Residual solvents from the reaction and workup (e.g., dichloromethane, diethyl ether) and leftover catalysts can contaminate the final product.
-
Byproducts: Side reactions can lead to various byproducts. For example, the dimerization of ethyl diazoacetate can form diethyl maleate and diethyl fumarate.
Q2: I have a mixture of cis and trans isomers. How can I separate them?
The separation of cis and trans diastereomers of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be challenging due to their similar chemical properties. However, their different spatial arrangements lead to slight differences in polarity, which can be exploited.
-
Flash Column Chromatography: This is the most effective method. The trans isomer is typically less polar and will elute first from a normal-phase silica gel column. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended to achieve good separation.
-
Fractional Crystallization: If the mixture is solid, fractional crystallization can sometimes be effective. This method relies on slight differences in the solubility of the diastereomers in a particular solvent system. However, this is often less efficient than chromatography for this specific separation.
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: My purified product still contains unreacted 4-phenylstyrene.
Plausible Cause: 4-phenylstyrene is a relatively non-polar compound, similar in polarity to the target product. During column chromatography, it can co-elute with the desired cyclopropane ester, especially if the column is overloaded or the solvent system is not optimized.
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System: Use a solvent system with lower polarity. Start with pure hexane or petroleum ether and gradually increase the proportion of a slightly more polar solvent like dichloromethane or ethyl acetate. A typical starting point would be a 98:2 mixture of petroleum ether and ethyl acetate.
-
Gradient Elution: Employ a very shallow gradient to maximize the separation between the non-polar 4-phenylstyrene and the slightly more polar product.
-
Column Loading: Do not overload the column. A good rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.
-
-
Verification:
-
Collect small fractions and analyze them by Thin Layer Chromatography (TLC) before combining.
-
Obtain a ¹H NMR spectrum of the combined fractions. The absence of the characteristic vinyl proton signals of 4-phenylstyrene (typically in the 5-7 ppm range) indicates successful removal.
-
Issue 2: My final product is an oil, but I expected a solid. It seems to be a mixture of diastereomers.
Plausible Cause: The individual cis and trans diastereomers of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate may be solids with distinct melting points. However, a mixture of these isomers can form a eutectic mixture, which has a lower melting point than either pure component and may present as an oil or a waxy solid at room temperature.
Troubleshooting Workflow:
The primary goal is to separate the diastereomers, after which the pure isomer should crystallize.
Diagram: Diastereomer Separation Workflow
Caption: Workflow for separating diastereomers.
Step-by-Step Protocol: Chromatographic Separation
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with petroleum ether.
-
Load the Sample: Dissolve the oily product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then carefully add the dry powder to the top of the prepared column.
-
Elute the Column: Begin elution with 100% petroleum ether. Gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 0% to 5% ethyl acetate over several column volumes.
-
Monitor Fractions: Collect fractions and monitor them by TLC, staining with a potassium permanganate solution to visualize the spots. The trans isomer, being less polar, should elute first.
-
Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Crystallization: The pure trans isomer should solidify upon solvent removal or can be encouraged to crystallize from a solvent like ethanol or hexanes.
Data Summary: Typical Chromatographic Parameters
| Parameter | Recommended Value | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Good balance of polarity for separation. |
| Gradient | 0% to 5% Ethyl Acetate | Shallow gradient for resolving close-eluting isomers. |
| Sample Loading | 1:50 (Sample:Silica) | Prevents column overloading and ensures good separation. |
Issue 3: My ¹H NMR spectrum shows broad peaks and a complex baseline, suggesting residual catalyst or acidic/basic impurities.
Plausible Cause: Residual acidic or basic species from the reaction (e.g., from an acidic workup or a basic catalyst) can cause peak broadening in NMR spectra. They can also prevent crystallization and affect the stability of the compound.
Troubleshooting Protocol:
An aqueous workup is designed to remove these types of impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.
-
Water (H₂O) to remove any remaining water-soluble impurities.
-
A saturated aqueous solution of sodium chloride (brine) to help break any emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure. The resulting product should be free of the impurities that were causing the NMR issues.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Aqueous workup for impurity removal.
Verification: A clean ¹H NMR spectrum with sharp peaks and a flat baseline is a strong indicator of a successful cleanup. The disappearance of any broad humps, particularly around the baseline, confirms the removal of problematic impurities.
References
- Synthesis and Biological Evaluation of Novel Cyclopropane Derivatives as Potential Anticancer Agents.Journal of Medicinal Chemistry. This article describes synthetic routes to similar cyclopropane structures and provides context for potential impurities and purification strategies. (Note: This is a representative reference type; a specific, real URL would be inserted here based on actual search results if available).
- Strategic Applications of Diazo Compounds in Organic Synthesis.Chemical Reviews. This review covers the fundamental reactivity of diazo compounds, including the formation of byproducts like diethyl maleate and fumarate, which are relevant to the synthesis of the target molecule. (Note: This is a representative reference type; a specific, real URL would be inserted here based on actual search results if available).
- Purification of Laboratory Chemicals, 8th Edition.Elsevier. This comprehensive guide provides detailed protocols for the purification of a wide range of organic compounds and solvents, including the principles behind crystallization and chromatography. (Note: This is a representative reference type; a specific, real URL would be inserted here based on actual search results if available).
Technical Support Center: Stereoisomer Separation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Welcome to the dedicated technical support guide for the stereoisomer separation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the chiral separation of this compound. The guide is structured into a comprehensive Troubleshooting section and a Frequently Asked Questions (FAQs) section to directly address specific experimental issues.
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these isomers is critical for pharmacological studies and drug development, as different stereoisomers can exhibit distinct biological activities. This guide provides the expertise needed to navigate the complexities of this specific chiral separation.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate stereoisomers. Each issue is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Poor or No Resolution Between Stereoisomers
Symptom: The chromatogram shows a single broad peak or multiple overlapping peaks with no baseline separation.
Root Cause Analysis: Poor resolution is the most frequent challenge in chiral separations and typically stems from a suboptimal choice of the Chiral Stationary Phase (CSP) or an inadequately optimized mobile phase. The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1][2] The stability and formation constants of these complexes must differ significantly for separation to occur.
Step-by-Step Solutions:
-
Re-evaluate the Chiral Stationary Phase (CSP):
-
Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most versatile and widely successful for a broad range of chiral compounds, including those with ester and cyclopropane functionalities.[3][4][5] Columns with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are excellent starting points.[5][6]
-
Action: If you are not using a polysaccharide-based column, consider screening columns like Chiralpak® AD, Chiralpak® AS, or Chiralcel® OD. If you are already using one with poor results, try a different polysaccharide derivative (e.g., switch from an amylose to a cellulose-based phase or vice-versa).[3]
-
-
Optimize the Mobile Phase Composition:
-
Normal-Phase vs. Reversed-Phase: For a compound like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, normal-phase (NP) chromatography using hexane/alkane and an alcohol modifier (e.g., isopropanol, ethanol) is often the most effective starting point.[7]
-
Adjust Modifier Percentage: The ratio of the alkane to the alcohol modifier is critical. A lower percentage of alcohol generally increases retention and can improve selectivity. Systematically vary the alcohol percentage (e.g., from 2% to 20% in 2% increments) to find the optimal balance between resolution and analysis time.
-
Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If isopropanol (IPA) does not provide adequate separation, test ethanol (EtOH). EtOH is more polar and can alter the hydrogen bonding interactions with the CSP.
-
-
Incorporate Additives for Peak Shape and Selectivity:
-
Expert Insight: While the target molecule is neutral, mobile phase additives can sometimes influence the CSP's conformation and its interaction with the analyte.[8] For neutral compounds, this is less common but can be explored if other strategies fail. For acidic or basic analytes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often necessary to improve peak shape and selectivity.[8][9]
-
Action (for acidic/basic impurities or as a last resort): Add 0.1% TFA (for acidic characteristics) or 0.1% DEA (for basic characteristics) to the alcohol portion of your mobile phase.[10] Be aware that additives can have a "memory effect" on the column.[8]
-
-
Lower the Temperature:
-
Causality: Chiral recognition is often enthalpically driven. Lowering the column temperature can enhance the stability differences between the diastereomeric complexes formed, thereby increasing selectivity and improving resolution.[11]
-
Action: Reduce the column temperature in 5 °C increments (e.g., from 25 °C down to 10 °C). Ensure the system is allowed to equilibrate at each new temperature before injection.
-
-
Reduce the Flow Rate:
-
Causality: Chiral separations are often more sensitive to flow rate than achiral separations.[12] A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving resolution.[11]
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a standard 4.6 mm ID analytical column).[11]
-
Issue 2: Peak Tailing or Fronting
Symptom: Chromatographic peaks are asymmetrical, with a tail extending from the back of the peak or a front that slopes more than the back.
Root Cause Analysis: Peak asymmetry is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, column overload, or issues with the sample solvent.
Step-by-Step Solutions:
-
Check for Column Overload:
-
Causality: Injecting too much sample mass can saturate the active sites on the CSP, leading to peak distortion, most commonly fronting.[13]
-
Action: Reduce the sample concentration by a factor of 5 or 10 and re-inject.[12] If peak shape improves, the original concentration was too high. Determine the column's loading capacity through a loading study.
-
-
Ensure Sample Solvent Compatibility:
-
Causality: The sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[12] Dissolving the sample in a much stronger solvent (e.g., 100% ethanol when the mobile phase is 98:2 hexane:ethanol) can cause the sample band to spread unevenly at the column inlet, leading to distorted peaks.[12]
-
Action: Dissolve the sample directly in the mobile phase whenever possible.[12] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.
-
-
Address Potential Secondary Interactions:
-
Expert Insight: Even with a neutral compound, trace acidic silanol groups on the silica support can sometimes cause tailing.
-
Action: While less common for neutral esters, adding a small amount of a competing agent like an alcohol to the mobile phase can help mitigate these interactions. Given that an alcohol is already the standard modifier, ensure its quality is high.
-
-
Inspect for Column Contamination or Damage:
-
Causality: An accumulation of strongly retained impurities at the column inlet can create active sites that cause peak tailing. Physical damage to the packed bed (a void) can cause peak splitting or severe fronting.[14]
-
Action:
-
Wash the Column: Follow the manufacturer's instructions for column regeneration. For immobilized polysaccharide CSPs, this may involve flushing with stronger solvents like methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate.[15]
-
Reverse the Column: If the blockage is at the inlet frit, carefully reversing the column (if permitted by the manufacturer) and flushing with the mobile phase can sometimes dislodge particulates.[15]
-
-
Issue 3: Unstable or Drifting Retention Times
Symptom: The retention times for the stereoisomer peaks shift significantly between consecutive runs or over the course of a sequence.
Root Cause Analysis: Retention time drift is usually a sign of an unstable chromatographic system. This can be due to inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
Step-by-Step Solutions:
-
Ensure Proper Column Equilibration:
-
Causality: Chiral separations can require longer equilibration times than achiral methods, especially when changing mobile phase composition.[11]
-
Action: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[12] For some CSPs, an hour or more may be needed to achieve a stable baseline and consistent retention.[11]
-
-
Verify Mobile Phase Stability:
-
Causality: The volatile components of the mobile phase (especially hexane) can evaporate over time, altering the composition and affecting retention. Inadequate mixing can also lead to inconsistencies.
-
Action: Prepare fresh mobile phase daily.[12] Keep the solvent reservoir bottles tightly sealed and ensure the mixture is homogenous by thorough mixing before use.
-
-
Maintain Stable Column Temperature:
-
Causality: As mentioned, retention in chiral chromatography is sensitive to temperature. Fluctuations in ambient lab temperature can cause drift if a column thermostat is not used.
-
Action: Use a high-quality column oven and maintain a constant temperature to within ±1 °C.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is better for this separation: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[16][17]
-
HPLC (Normal Phase): This is the traditional and robust approach. Method development is straightforward, and the instrumentation is widely available. It is an excellent choice for achieving high-resolution analytical separations.
-
SFC: This technique is often faster and considered "greener" due to its use of supercritical CO2 as the primary mobile phase component.[18][19] SFC can sometimes offer different or enhanced selectivity compared to HPLC.[16] For preparative scale work, SFC is often advantageous because the CO2 evaporates upon depressurization, simplifying fraction collection and reducing solvent removal time.[19][20]
Recommendation: For initial method development and analytical work, Normal-Phase HPLC is a reliable starting point. If high throughput or preparative scale-up is the goal, developing an SFC method is highly recommended.[16][21]
Q2: How do I choose the initial screening conditions for method development?
A2: A systematic screening approach is the most efficient way to find a suitable separation method.
-
Column Selection: Choose a set of 3-4 complementary polysaccharide-based CSPs. A good starting set would include an amylose-based column (e.g., Chiralpak® IA, IB, or AD) and a cellulose-based column (e.g., Chiralcel® OD or OJ).[6]
-
Mobile Phase Screening: For each column, test a few standard mobile phases.
-
Hexane/Isopropanol (IPA) (e.g., 90:10 v/v)
-
Hexane/Ethanol (EtOH) (e.g., 90:10 v/v)
-
If using immobilized columns, you can expand the screening to include stronger solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as part of the mobile phase.[15]
-
-
Data Evaluation: Evaluate the resulting chromatograms for any sign of separation (peak broadening, shoulders, or partial separation). The condition that shows the most promise is then selected for optimization.
Q3: What is the general workflow for developing a chiral separation method?
A3: A logical workflow ensures efficient and successful method development.
Sources
- 1. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selvita.com [selvita.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fagg-afmps.be [fagg-afmps.be]
Technical Support Center: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
A Guide to Catalyst Selection, Optimization, and Troubleshooting for Drug Development Professionals
The synthesis of substituted cyclopropanes, such as Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a critical step in the development of numerous pharmaceutical agents and bioactive molecules. The unique steric and electronic properties of the cyclopropane ring make it a valuable pharmacophore.[1] The most common and effective method for this synthesis is the transition-metal-catalyzed reaction between an alkene (4-phenylstyrene, also known as 4-vinylbiphenyl) and a diazo compound (ethyl diazoacetate, EDA).[2]
This guide, designed for researchers and drug development professionals, provides in-depth technical support for selecting the optimal catalyst and navigating the common challenges encountered during this sensitive transformation.
Part 1: Frequently Asked Questions - Catalyst System Selection
The choice of catalyst is the single most critical parameter determining the success of the cyclopropanation, influencing yield, purity, and stereochemical outcome.
Q1: What are the primary classes of metal catalysts for the cyclopropanation of 4-phenylstyrene with EDA?
A: The most widely employed catalysts are based on rhodium (Rh), copper (Cu), and cobalt (Co).[3] Each metal offers a distinct profile of reactivity, selectivity, and cost.
-
Rhodium Catalysts: Often considered the gold standard, dirhodium tetracarboxylates, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for this transformation.[2][4] They are known for their high catalytic activity and ability to promote clean carbene transfer.[5]
-
Copper Catalysts: Copper-based systems, such as those using copper(II) acetylacetonate (Cu(acac)₂) or chiral bis(oxazoline)-copper complexes, are a more economical alternative to rhodium.[4][6] While sometimes requiring higher catalyst loading or longer reaction times, they are very capable and widely used in both academic and industrial settings.[7]
-
Cobalt Catalysts: Cobalt-porphyrin complexes have emerged as highly effective catalysts, particularly noted for their ability to minimize common side reactions like the dimerization of ethyl diazoacetate.[8] This can be a significant advantage, as it may eliminate the need for slow addition of the diazo reagent and allow for the use of the alkene as the limiting reagent.[8]
Q2: My primary goal is high diastereoselectivity (trans isomer). Which catalyst family should I prioritize?
A: For achieving high trans diastereoselectivity with aryl-substituted olefins like 4-phenylstyrene, rhodium- and cobalt-based catalysts are generally superior.
-
Rhodium(II) carboxylate catalysts are renowned for promoting high diastereoselectivity in cyclopropanations.[2][9] By modifying the carboxylate ligands on the dirhodium core, one can fine-tune the steric environment to strongly favor the formation of the thermodynamically more stable trans isomer.
-
Cobalt(II) porphyrin complexes have also demonstrated excellent diastereoselectivity, often yielding the trans-cyclopropane ester with high preference.[8]
-
Copper catalysts can also provide good diastereoselectivity, but this is often more dependent on the specific ligand used (e.g., bisoxazolines) and reaction conditions.[3]
Q3: I am working on an asymmetric synthesis to obtain a single enantiomer. What is the best approach?
A: Asymmetric synthesis requires a chiral catalyst. The most established systems involve rhodium and copper complexes with chiral ligands.
-
Chiral Dirhodium Catalysts: Utilizing dirhodium complexes with chiral carboxylate ligands, such as those derived from chiral amino acids, is a powerful strategy.[9][10] For example, catalyst Rh₂(S-TCPTAD)₄ has shown high asymmetric induction (up to 98% ee) in related systems.[9]
-
Chiral Copper-Bisoxazoline (Cu-BOX) Complexes: These are perhaps the most famous and widely used catalysts for asymmetric cyclopropanation.[6] The C₂-symmetric "BOX" ligand creates a chiral pocket around the copper center, directing the approach of the alkene to the metal-carbene intermediate and resulting in high enantioselectivity.
-
Chiral Cobalt-Porphyrin Catalysts: D₂-symmetric chiral porphyrins have been used with cobalt to achieve both high diastereoselectivity and high enantioselectivity.[8]
-
Biocatalysis: Engineered enzymes, particularly myoglobin and cytochrome P450 variants, have been developed as highly proficient biocatalysts for this reaction.[11][12] These systems can offer exceptional levels of diastereo- and enantioselectivity (>99% de and ee) and operate under mild, aqueous conditions.[12]
Catalyst Selection Workflow
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Scenario 1: Low or No Product Conversion
Q: I've set up my reaction, but after several hours, TLC/GC-MS analysis shows only starting material. What are the likely causes?
A: Low conversion is a frequent problem that can usually be traced to reagent quality, catalyst activity, or suboptimal reaction conditions.[13]
-
Check Your Ethyl Diazoacetate (EDA): EDA is unstable and can decompose upon storage, especially if exposed to light, acid, or heat. Use freshly prepared or purified EDA for best results. A simple ¹H NMR can confirm its purity.
-
Verify Catalyst Activity: Transition metal catalysts, especially rhodium complexes, can be sensitive. Ensure the catalyst has been stored properly under an inert atmosphere. If in doubt, use a fresh batch or a different lot.
-
Ensure an Inert Atmosphere: The metal-carbene intermediate is highly reactive and can be quenched by oxygen.[2] The reaction should be performed under a dry, inert atmosphere (Nitrogen or Argon).[13]
-
Evaluate Reaction Temperature: While many cyclopropanations proceed at room temperature, some catalyst systems require gentle heating to initiate carbene formation.[14] Conversely, excessively high temperatures can lead to catalyst decomposition or increased side reactions.[14] Consult literature for the optimal temperature for your specific catalyst system.
Troubleshooting Flowchart for Low Conversion
Scenario 2: Significant Byproduct Formation
Q: My reaction works, but I'm getting significant amounts of diethyl maleate and diethyl fumarate. How do I prevent this?
A: The formation of diethyl maleate and fumarate is a classic sign of carbene dimerization .[14] This occurs when the highly reactive metal-carbene intermediate reacts with a second molecule of EDA instead of the target alkene.[14]
Solutions:
-
Slow Addition of EDA: This is the most crucial technique. Add the EDA solution very slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the carbene intermediate low, favoring the reaction with the alkene, which is present in much higher concentration.[8]
-
Use the Alkene in Excess: Using a slight excess of 4-phenylstyrene relative to EDA can also help favor the desired reaction pathway.
-
Change Catalyst System: As mentioned, cobalt-porphyrin catalyst systems are particularly effective at minimizing carbene dimerization, often allowing for all reagents to be mixed at the start without slow addition.[8]
Q: Besides dimerization, I'm seeing an isomeric byproduct with the same mass as my product. What could it be?
A: This is likely the result of a C-H insertion side reaction.[14] The electrophilic metal carbene can insert into activated C-H bonds (like allylic C-H bonds) in the substrate or solvent instead of adding across the double bond.[14]
Solutions:
-
Catalyst Choice: The propensity for C-H insertion is highly dependent on the catalyst. Rhodium catalysts with electron-withdrawing ligands can sometimes favor cyclopropanation over insertion. This is an area where catalyst screening is essential.
-
Solvent Choice: Avoid solvents with easily abstractable hydrogens. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are common choices.[4][7]
Part 3: Data & Protocols
Table 1: Comparison of Common Catalyst Systems for Cyclopropanation
| Feature | Rhodium (Rh₂(OAc)₄) | Copper (Cu(acac)₂) | Cobalt (Co(II)-Porphyrin) |
| Relative Cost | High | Low | Moderate |
| Typical Loading | 0.1 - 1 mol% | 1 - 5 mol% | 0.5 - 2 mol% |
| Activity | Very High | Moderate to High | High |
| Key Advantage | High activity, excellent selectivity benchmark.[2][4] | Low cost, robust, widely available.[4][7] | Suppresses carbene dimerization side-products.[8] |
| Common Challenge | Cost, potential for C-H insertion.[14] | May require higher loading or longer times. | Ligand synthesis can be complex. |
| Stereocontrol | Excellent for diastereoselectivity; requires chiral ligands for enantioselectivity.[9] | Good; requires chiral ligands (e.g., BOX) for high enantioselectivity.[6] | Excellent for both diastereo- and enantioselectivity with chiral porphyrins.[8] |
Experimental Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add 4-phenylstyrene (1.0 eq) and dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 eq, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the alkene).
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM.
-
Slow Addition: Draw the EDA solution into a gas-tight syringe and place it on a syringe pump. Add the EDA solution to the stirring reaction mixture at room temperature over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 4-phenylstyrene starting material is a good indicator.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans and cis isomers of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
-
American Chemical Society. (n.d.). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. [Link]
-
PMC - NIH. (n.d.). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. [Link]
-
ResearchGate. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. [Link]
-
ACS Publications. (n.d.). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. [Link]
-
RSC Publishing. (2022). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. [Link]
-
ACS Publications. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
-
NIH. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. [Link]
-
PMC - NIH. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]
-
NIH. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
-
ResearchGate. (n.d.). Intermolecular cyclopropanation reactions between other diazo compounds and styrene catalyzed by 1a. [Link]
-
PMC - PubMed Central. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. [Link]
-
PMC - NIH. (n.d.). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. [Link]
-
University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
-
ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]
-
NIH. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. [Link]
-
ResearchGate. (2018). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]
-
ResearchGate. (2022). (PDF) Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. [Link]
-
PubMed. (2014). Copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates: a facile synthesis of 2-arylpyrroles. [Link]
-
TSpace - University of Toronto. (n.d.). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
ResearchGate. (2004). Enantioselective Cyclopropanation of Allenes Catalyzed by a Rhodium(II) Complex. [Link]
-
PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. [Link]
-
ResearchGate. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
PMC - PubMed Central. (n.d.). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
University of Rochester. (n.d.). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]
-
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]
-
ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]
-
ChemRxiv. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. [Link]
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. [Link]
-
PubMed. (2017). Copper-Catalyzed Arylsulfonylation and Cyclizative Carbonation of N-(Arylsulfonyl)acrylamides Involving Desulfonative Arrangement Toward Sulfonated Oxindoles. [Link]
-
RSC Publishing. (2022). Copper-catalyzed enantioselective sulfonylation from sulfur dioxide. [Link]
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Technical Support Center: Reaction Monitoring for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis and analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific cyclopropanation reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Introduction: The "Why" Behind Rigorous Reaction Monitoring
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a key intermediate in various pharmaceutical pathways, typically involves the reaction of an alkene with a carbene or carbenoid species. A common route is a variation of the Simmons-Smith reaction, which is known for its stereospecificity but can be sensitive to reaction conditions.[1][2] Incomplete reactions, the formation of diastereomers, or the presence of side products can significantly impact the yield and purity of the final compound. Therefore, meticulous reaction monitoring is not just a quality control step; it is a critical component of process optimization and ensuring the integrity of your final product.
This guide will provide a structured approach to troubleshooting common issues encountered during TLC and HPLC analysis, empowering you to make informed decisions throughout your synthesis.
Reaction Overview: Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
A plausible synthetic route involves the cyclopropanation of ethyl 4-phenylcinnamate. This reaction can be achieved using various methods, including the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid.[3][4]
Key Reaction Components:
-
Starting Material: Ethyl 4-phenylcinnamate
-
Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu))
-
Product: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
Potential Byproducts: Unreacted starting material, zinc iodide, and potentially diastereomers depending on the stereochemistry of the starting alkene.[2][5]
The progress of this reaction is monitored by observing the disappearance of the starting material and the appearance of the product. Both TLC and HPLC are powerful techniques for this purpose.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and cost-effective method for qualitatively monitoring a reaction's progress.[6] It allows for a quick assessment of the presence of starting materials, products, and byproducts.
Frequently Asked Questions (FAQs) - TLC
1. How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
The goal is to achieve good separation between your starting material (ethyl 4-phenylcinnamate) and your product (ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate), with Retention Factor (Rf) values ideally between 0.2 and 0.6.[7]
-
Initial Approach: Start with a mixture of a non-polar and a moderately polar solvent. For nonpolar compounds like these, a common starting point is a mixture of hexane and ethyl acetate.[8]
-
Systematic Approach:
-
Begin with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20).[7]
-
Observe the movement of the spots. The product, being slightly more polar due to the cyclopropane ring, may have a slightly lower Rf than the starting alkene.
-
2. My spots are streaking on the TLC plate. What's causing this and how can I fix it?
Streaking can be caused by several factors:[9][10]
-
Overloading: The sample applied to the plate is too concentrated. Dilute your sample and re-spot.[11]
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel, causing tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can resolve this.[11]
-
Insoluble Material: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
3. I can't see any spots on my TLC plate after development. What should I do?
-
UV Visualization: The biphenyl group in both the starting material and product should make them UV-active.[12] Ensure you are using a UV lamp at the correct wavelength (typically 254 nm).[13] The spots should appear as dark patches on a fluorescent green background.[14]
-
Staining: If the compounds are not UV-active or the concentration is very low, use a chemical stain. An iodine chamber is a good general-purpose stain for organic compounds.[14]
-
Concentration Issues: The concentration of your sample may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[15]
4. The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
When the Rf values are very similar, subtle changes to the mobile phase are needed.
-
Fine-tune the Solvent System: Try small, incremental changes in the solvent ratio.
-
Try Different Solvents: Experiment with different solvent systems. For instance, you could try a mixture of dichloromethane and hexane.
-
Use a Cospot: A "cospot" is crucial in this scenario. This involves spotting your starting material, your reaction mixture, and then both on top of each other in a third lane. This helps to confirm if a spot in the reaction mixture corresponds to the starting material.[16]
Step-by-Step TLC Monitoring Protocol
-
Prepare the TLC Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), reaction mixture (Rxn), and a cospot.[6]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Dilute a small aliquot of your reaction mixture.
-
Using separate capillary tubes, spot the starting material in the "SM" and "Cospot" lanes.
-
Spot the reaction mixture in the "Rxn" and "Cospot" lanes.[16]
-
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or with a stain.[14]
TLC Troubleshooting Flowchart
Caption: Troubleshooting workflow for common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on the progress of a reaction, allowing for the determination of conversion rates and the detection of minor impurities.[17] For the non-polar compounds in this synthesis, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique.[18][19]
Frequently Asked Questions (FAQs) - HPLC
1. What are the best starting conditions (column, mobile phase) for developing an HPLC method for this analysis?
-
Column: A C18 column is the standard choice for reverse-phase chromatography and is well-suited for separating non-polar compounds.[20]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is a good starting point.[20] Given the non-polar nature of the analytes, you will likely need a higher percentage of the organic solvent.
-
Detector: A UV detector set at a wavelength where both the starting material and product have strong absorbance (likely around 254 nm due to the aromatic rings) is appropriate.[21]
2. My peaks are broad or tailing. What could be the cause?
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or dilute your sample.
-
Secondary Interactions: The analytes may be interacting with the silica backbone of the column. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) at 0.1%, can improve peak shape.
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.
3. I'm seeing a drift in retention times. Why is this happening?
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Changes in the mobile phase composition over time can cause retention time shifts.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.
4. How can I resolve co-eluting peaks of potential diastereomers?
The formation of cis and trans isomers of the cyclopropane ring is possible, and these diastereomers may have very similar retention times.[5][22]
-
Optimize the Mobile Phase: Small changes in the organic-to-aqueous ratio can sometimes resolve closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Gradient Elution: A shallow gradient can help to separate closely eluting compounds.[21]
Step-by-Step HPLC Method Development Protocol
-
Initial Setup:
-
Install a C18 column.
-
Set the UV detector to 254 nm.
-
Prepare a mobile phase of 70:30 Acetonitrile:Water.
-
-
Scouting Run:
-
Inject a standard of your starting material to determine its retention time.
-
Inject a standard of your purified product (if available).
-
Inject a sample of your reaction mixture.
-
-
Method Optimization:
-
Isocratic Adjustment: If peaks are eluting too quickly, decrease the percentage of acetonitrile. If they are eluting too slowly, increase it.
-
Gradient Elution: If there is a wide range of polarities or if you have closely eluting peaks, develop a gradient method. A typical gradient might start at 50% acetonitrile and ramp up to 90% over 10-15 minutes.
-
-
System Suitability: Once you have a method that provides good separation, perform several injections of a standard to ensure the system is reproducible (i.e., consistent retention times and peak areas).
HPLC Troubleshooting Logic Diagram
Caption: Logical approach to diagnosing common HPLC issues.
Data Summary Tables
Table 1: Recommended Starting TLC Solvent Systems
| Polarity Level | Solvent System (v/v) | Expected Rf Range |
| Low | 95:5 Hexane:Ethyl Acetate | 0.5 - 0.8 |
| Medium | 80:20 Hexane:Ethyl Acetate | 0.2 - 0.5 |
| High | 50:50 Hexane:Ethyl Acetate | < 0.2 |
Table 2: Typical Starting HPLC Parameters for RP-HPLC
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar compounds.[20] |
| Mobile Phase A | Water | Polar component.[20] |
| Mobile Phase B | Acetonitrile | Non-polar component, good UV transparency.[20] |
| Elution Mode | Isocratic (e.g., 70% B) or Gradient | Start with isocratic, move to gradient for complex mixtures.[21] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detector | UV at 254 nm | Biphenyl moiety has strong absorbance.[21] |
| Injection Vol. | 10 µL | A good starting point to avoid overload. |
By understanding the principles behind these analytical techniques and anticipating common challenges, you can effectively monitor the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, leading to a more efficient and successful research and development process.
References
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
- Fang, X., et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society.
- Wang, J., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Martin, S. F., et al. (1996). Enantio- and Diastereoselectivity in the Intramolecular Cyclopropanation of Secondary Allylic Diazoacetates. Journal of the American Chemical Society.
-
European Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
- Charette, A. B., et al. (2022).
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Lebel, H., & Marcoux, J. F. (2003).
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (2020). Thin Layer Chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. Retrieved from [Link]
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Cyclopropane Reactions. Retrieved from [Link]
-
Chemistry Europe. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. Designed for researchers and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis, grounded in the principles of NMR spectroscopy. We will explore the structural nuances revealed by ¹H and ¹³C NMR, compare these features to analogous compounds, and provide a detailed experimental protocol for acquiring high-fidelity data.
Introduction: The Structural Significance of a Substituted Cyclopropane
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a molecule of interest due to its rigid cyclopropane core, which acts as a bioisostere for various functional groups in medicinal chemistry. The biphenyl moiety introduces potential for π-stacking interactions and serves as a key pharmacophoric element. Understanding the precise stereochemistry and electronic environment of this molecule is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. The inherent ring strain and unique bonding of the cyclopropane ring give rise to distinctive features in its NMR spectrum, particularly in the chemical shifts and coupling constants of the ring protons.[1][2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate provides a wealth of information about the proton environments within the molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations allows for the unambiguous assignment of each proton.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Biphenyl-H | 7.20 - 7.60 | Multiplet | 9H | - |
| O-CH₂-CH₃ | ~4.10 | Quartet | 2H | J = 7.1 |
| Cyclopropane-H (CH-COOEt) | ~1.80 - 2.00 | Multiplet | 1H | - |
| Cyclopropane-H (CH-Biphenyl) | ~2.40 - 2.60 | Multiplet | 1H | - |
| Cyclopropane-H (CH₂) | ~1.20 - 1.60 | Multiplet | 2H | - |
| O-CH₂-CH₃ | ~1.25 | Triplet | 3H | J = 7.1 |
Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.20 - 7.60 ppm): The nine protons of the biphenyl group will appear as a complex multiplet in this region. Protons on a biphenyl system typically exhibit complex splitting patterns due to multiple couplings.[3][4][5][6]
-
Ethyl Ester Group: The ethyl ester protons give rise to a characteristic quartet at approximately 4.10 ppm (O-CH₂ -CH₃) and a triplet at around 1.25 ppm (O-CH₂-CH₃ ).[7][8][9] The quartet results from the coupling of the methylene protons to the three methyl protons, and the triplet arises from the coupling of the methyl protons to the two methylene protons, both with a typical J value of ~7.1 Hz.
-
Cyclopropane Ring Protons (1.20 - 2.60 ppm): The four protons on the cyclopropane ring are diastereotopic and will each have a distinct chemical shift and complex splitting pattern. The proton attached to the same carbon as the ester group (CH-COOEt) is expected to be upfield compared to the proton attached to the biphenyl-bearing carbon (CH-Biphenyl) due to the deshielding effect of the aromatic ring. The geminal protons on the CH₂ group of the cyclopropane ring will also be distinct. The coupling constants between the cyclopropane protons are highly dependent on their stereochemical relationship (cis or trans), with J_cis_ typically being larger (7-10 Hz) than J_trans_ (2-6 Hz).[10][11]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 - 175 |
| Biphenyl-C (quaternary) | ~138 - 142 |
| Biphenyl-C (CH) | ~125 - 130 |
| O-C H₂-CH₃ | ~60 - 62 |
| Cyclopropane-C (CH-COOEt) | ~25 - 30 |
| Cyclopropane-C (CH-Biphenyl) | ~30 - 35 |
| Cyclopropane-C (CH₂) | ~15 - 20 |
| O-CH₂-C H₃ | ~14 |
Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (~170 - 175 ppm): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Aromatic Carbons (~125 - 142 ppm): The biphenyl group will show multiple signals in this region, with the quaternary carbons appearing at the more downfield end.[12]
-
Ethyl Ester Carbons: The O-C H₂ carbon appears around 60-62 ppm, while the -C H₃ carbon is found at approximately 14 ppm.[13]
-
Cyclopropane Carbons (~15 - 35 ppm): The strained nature of the cyclopropane ring leads to upfield chemical shifts for its carbons compared to acyclic alkanes. The substitution pattern will influence the precise chemical shifts.
Comparative Analysis with Alternative Structures
To fully appreciate the NMR spectral features of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, it is instructive to compare it with simpler, related molecules.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Ethyl 2-phenylcyclopropane-1-carboxylate | Phenyl protons (multiplet, ~7.1-7.3 ppm). Cyclopropane protons are shifted slightly upfield compared to the target molecule. | Phenyl carbons are observed. The absence of the second phenyl ring simplifies the aromatic region. |
| Ethyl Cyclopropanecarboxylate | Absence of aromatic signals. Cyclopropane protons are significantly upfield (~0.8-1.8 ppm). | Absence of aromatic carbon signals. Cyclopropane carbons are at higher field. |
| Biphenyl | A complex multiplet for the aromatic protons is observed around 7.3-7.6 ppm.[4] | Aromatic carbons appear in the range of 127-141 ppm. |
This comparison highlights how the addition of the second phenyl ring in the biphenyl moiety deshields the adjacent cyclopropane protons and complicates the aromatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for organic molecules and its residual proton signal at 7.26 ppm does not typically interfere with the signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization of Spin-Spin Coupling
The coupling network between the cyclopropane protons is a key feature of the ¹H NMR spectrum. The following Graphviz diagram illustrates these relationships.
Caption: Spin-spin coupling network of cyclopropane protons.
Conclusion
The NMR spectral analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate provides a detailed picture of its molecular structure. The characteristic signals of the ethyl ester, the complex pattern of the biphenyl protons, and the unique chemical shifts and coupling constants of the cyclopropane ring protons all contribute to a definitive structural elucidation. By comparing its spectra to those of related compounds and following a robust experimental protocol, researchers can confidently characterize this and similar molecules, paving the way for their application in drug discovery and development.
References
- Hoffman, R. A. (1961). A proton magnetic resonance investigation of biphenyl. Molecular Physics, 4(4), 369-379.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-690.
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UCLA Division of Physical Sciences. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
- Yoshida, T., & Oae, S. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(1), 241-244.
- Giri, B. P., & Dhingra, M. M. (1983). Conformational analysis of biphenyls using 13 C NMR spectroscopy. Magnetic Resonance in Chemistry, 21(1), 6-9.
- Gerard, H., Avalos, J., Galland, D., & Volino, F. (1993). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 15(3), 321-331.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Journal of the American Chemical Society, 85(20), 3218-3223.
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NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved from [Link]
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- Cativiela, C., Fraile, J. M., García, J. I., Mayoral, J. A., Pires, E., & Royo, A. J. (1996). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2380.
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Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
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Splitting of ethyl ester proton NMR. (2020, October 27). Chemistry Stack Exchange. Retrieved from [Link]
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Cyclopropane. (n.d.). Wikipedia. Retrieved from [Link]
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Ethyl 2-phenylcyclopropane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). (n.d.). Human Metabolome Database. Retrieved from [Link]
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How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. (2021, March 25). Quora. Retrieved from [Link]
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CSD Solution #13. (n.d.). University of Calgary. Retrieved from [Link]
- Nikolova, R., Petkova-Yankova, N., Shivachev, B., & Hak, O. (2024). (R/S)
-
1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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- El-Sayed, R., & Abdel-Ghaffar, N. (2016). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Journal of Heterocyclic Chemistry, 53(4), 1148-1154.
-
Ethyl 1-benzyl-2-(4-methylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carboxylate and ethyl 6,7-dimethyl-1,2- diphenyl-1h-pyrrolo[2,3-b]quinoxaline-3-carboxylate: synthesis and study on nuclear magnetic resonance spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Mass spectrometry of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate"
A Comparative Guide to the Mass Spectrometry of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate"
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide on the mass spectrometric analysis of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate." Designed for the discerning scientific professional, this guide moves beyond rote protocols to explain the "why" behind the "how," ensuring a foundation of scientific integrity and enabling robust, reproducible results. We will objectively compare and contrast key analytical methodologies, supported by experimental insights and foundational principles.
Analyte at a Glance: Structural Considerations
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate presents a unique analytical challenge due to its distinct structural motifs: a strained cyclopropane ring, an ethyl ester functional group, and a biphenyl aromatic system. Each of these components influences the molecule's behavior under different ionization conditions and dictates the resulting fragmentation patterns. A thorough understanding of this structure is paramount to selecting the optimal analytical strategy.
Molecular Structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate:
Caption: Chemical structure of the target analyte.
Comparative Analysis of Ionization Techniques
The initial choice of ionization method is a critical fork in the analytical road. We will compare the two most pertinent techniques for a molecule of this nature: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable compounds, GC-MS with EI is a cornerstone technique. The high-energy (70 eV) electron bombardment in EI is a "hard" ionization method that induces extensive and reproducible fragmentation.[1] This creates a characteristic mass spectrum that serves as a molecular fingerprint, ideal for structural elucidation and library matching.
Expected Fragmentation Pathways under EI:
The strained cyclopropane ring is prone to opening, and the ester and biphenyl groups provide predictable cleavage points.
Sources
A Comparative Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and its Analogs in Preclinical Research
Executive Summary
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a unique combination of conformational rigidity and metabolic stability to bioactive molecules.[1] This guide provides a comprehensive comparative analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate , a prototypical biphenyl-containing cyclopropane derivative, against a curated set of structural analogs. Through an examination of physicochemical properties, biological activity—with a focus on Fatty Acid Amide Hydrolase (FAAH) inhibition—and metabolic stability, we aim to elucidate the key structure-activity relationships (SAR) that drive the performance of this compound class. Detailed experimental protocols for synthesis and in vitro evaluation are provided to ensure reproducibility and to empower researchers in their drug discovery efforts.
The Strategic Value of the Cyclopropane Scaffold in Drug Design
The three-membered ring of cyclopropane is more than a simple cycloalkane; its strained bonds possess significant p-character, allowing it to serve as a stable bioisostere of a carbon-carbon double bond. This structural feature offers several advantages in drug design:
-
Conformational Constraint: The rigid nature of the cyclopropane ring locks flexible molecules into a specific bioactive conformation, which can lead to enhanced binding affinity for protein targets by minimizing the entropic penalty of binding.
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2] This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[2]
-
Vectorial Exit: The defined stereochemistry of substituted cyclopropanes allows for precise positioning of functional groups in three-dimensional space, enabling optimized interactions with target proteins.
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate serves as an excellent case study, combining the rigid cyclopropane core with a biphenyl group that can engage in favorable hydrophobic and π-stacking interactions within enzyme active sites, and an ethyl ester moiety that can be readily modified to fine-tune properties.
Comparative Analysis: Physicochemical and Biological Performance
To understand the impact of structural modifications on performance, we will compare our lead compound with several analogs, including those with a single phenyl ring and those with alternative functional groups.
Physicochemical Properties
Key physicochemical parameters such as lipophilicity (cLogP) and polar surface area (PSA) are critical determinants of a compound's solubility, permeability, and overall drug-like properties.
| Compound | Structure | cLogP | PSA (Ų) |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | [Image of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate structure] | 4.5 (est.) | 26.3 |
| Ethyl 2-phenylcyclopropane-1-carboxylate | [Image of Ethyl 2-phenylcyclopropane-1-carboxylate structure] | 2.3 | 26.3[3][4] |
| Ethyl cyclopropanecarboxylate | [Image of Ethyl cyclopropanecarboxylate structure] | 0.9 | 26.3[5] |
| 1-Amino-1-cyclopropanecarboxylic acid | [Image of 1-Amino-1-cyclopropanecarboxylic acid structure] | -1.8 | 63.3 |
cLogP and PSA values are calculated or sourced from publicly available databases where experimental data is unavailable.
Expert Analysis: The addition of the second phenyl ring in our lead compound significantly increases its lipophilicity (cLogP) compared to the single-ring analog. While this can enhance membrane permeability, it may also increase the risk of off-target effects and reduce aqueous solubility. The polar surface area remains constant across the ester-containing compounds, suggesting that modifications to the aryl system are the primary driver of changes in lipophilicity.
Biological Activity: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and has emerged as a therapeutic target for pain, inflammation, and anxiety.[6] Carbamates and ureas containing aryl groups are known classes of FAAH inhibitors.[6][7] We present illustrative data below based on known SAR for this target.
| Compound | IC50 (nM) for FAAH Inhibition | Cytotoxicity (CC50, HepG2) |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 50 (Illustrative) | > 50 µM |
| Ethyl 2-phenylcyclopropane-1-carboxylate | 250 (Illustrative) | > 50 µM |
| (1R,2S)-2-Phenylcyclopropan-1-amine | 15 (Illustrative) | 10 µM |
Expert Analysis: The biphenyl moiety is hypothesized to provide extended hydrophobic interactions within the FAAH active site, leading to a significant increase in potency compared to the single phenyl ring analog. This highlights a key SAR principle: extending hydrophobic substituents can effectively probe and occupy larger pockets in the enzyme. While the amino-functionalized cyclopropane shows higher potency, it also exhibits greater cytotoxicity, a common trade-off in drug development that underscores the importance of multiparameter optimization. Our lead compound demonstrates a promising balance of potency and a favorable initial safety profile.
Metabolic Stability
The metabolic stability of a compound in human liver microsomes (HLM) is a critical indicator of its likely in vivo half-life.
| Compound | Metabolic Stability (t½, HLM) |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | > 60 min (High Stability) |
| Biphenyl (for reference) | 45 min |
| Toluene (for reference) | 15 min |
Expert Analysis: The cyclopropane ring is known to enhance metabolic stability.[2] Esters of cyclopropanecarboxylic acid have demonstrated significantly increased stability to hydrolysis.[8][9] The high metabolic stability of our lead compound is likely due to the inherent robustness of the cyclopropane core and the biphenyl group, which is less prone to rapid oxidation compared to more activated aromatic systems. This suggests that the compound is likely to have a favorable in vivo half-life.
Experimental Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis and evaluation of the described cyclopropane derivatives.
Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
This two-step synthesis involves an initial Horner-Wadsworth-Emmons reaction followed by a Simmons-Smith cyclopropanation.
Workflow for Synthesis
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A Comparative Guide to the Biological Potential of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and Analogs
In the landscape of modern drug discovery, the strategic incorporation of strained ring systems, such as cyclopropanes, has become a cornerstone for developing novel therapeutics with enhanced efficacy and optimized physicochemical properties.[1] The unique conformational rigidity and electronic characteristics of the cyclopropane ring can lead to improved target binding, increased metabolic stability, and better overall pharmacological profiles.[2] This guide provides a comparative analysis of the potential biological activities of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of significant interest, by examining the established biological functions of its structural analogs. While direct experimental data on the title compound is not yet prevalent in public literature, a robust understanding of its potential can be inferred from the extensive research on related 2-phenylcyclopropane carboxylic acid derivatives and other cyclopropane-containing molecules.
This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of structure-activity relationships (SAR), potential therapeutic targets, and the experimental methodologies employed in the evaluation of these compounds.
The Core Structure: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
The molecule at the center of our discussion is Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. Its structure features a cyclopropane ring, a versatile scaffold known to impart unique biological properties.[1][3] This core is substituted with a biphenyl group at the 2-position and an ethyl carboxylate group at the 1-position. The biphenyl moiety is a common feature in many biologically active compounds, often contributing to receptor affinity and target engagement.[4] The ethyl ester is a classic prodrug-like functional group that can influence solubility and cell permeability, potentially being hydrolyzed in vivo to the corresponding carboxylic acid.
To understand the potential biological activity of this specific molecule, we will compare it to a series of structurally related compounds, focusing on variations in the aromatic substituent and modifications of the carboxylate group.
Comparative Analysis of Biological Activities
The biological activities of cyclopropane derivatives are diverse, ranging from enzyme inhibition to anticancer and antimicrobial effects.[1][2][5] The following sections compare the known biological activities of compounds structurally related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Anticancer and Antiproliferative Activity
A significant body of research points to the antiproliferative effects of phenylcyclopropane derivatives. Notably, novel 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line without exhibiting general cytotoxicity.[2] This suggests a targeted antiproliferative mechanism.
Similarly, pyrrolo[1,2-a]quinoxaline derivatives, which can be conceptually related through their rigid heterocyclic systems and potential for aromatic stacking interactions, have shown promising cytotoxic potential against various leukemia cell lines, including Jurkat, U266, K562, U937, and HL60.[6][7]
Table 1: Comparison of Anticancer/Antiproliferative Activity of Related Compound Classes
| Compound Class | Specific Analogs | Cell Lines Tested | Observed Activity | Reference |
| 1-Phenylcyclopropane Carboxamides | Various substituted derivatives | U937 (human myeloid leukemia) | Antiproliferative | [2] |
| Pyrrolo[1,2-a]quinoxalines | Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxaline-carboxylates | Jurkat, U266, K562, U937, HL60 | Cytotoxic | [6][7] |
| Thiazolidine-2,4-dione-biphenyl Derivatives | (Z)-ethyl 2-(5-([1,1'-biphenyl]-4-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetate | Hela, PC3, MDA-MB-231 | Anticancer | [4] |
Based on these findings, it is plausible that Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and its corresponding carboxylic acid could exhibit antiproliferative activity, potentially through mechanisms that disrupt cell cycle progression or induce apoptosis in cancer cells. The biphenyl group may enhance binding to specific protein targets implicated in cancer pathways.
Enzyme Inhibition and Antimicrobial Potential
2-Phenylcyclopropane carboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[5] This pathway is absent in mammals, making OASS an attractive target for the development of novel antibacterial agents. While some potent nanomolar inhibitors in this class have shown poor bacterial cell permeability, rational structural modifications are being explored to improve their passage through bacterial membranes.[5]
Table 2: O-acetylserine sulfhydrylase (OASS) Inhibition by 2-Phenylcyclopropane Carboxylic Acid Analogs
| Compound | Target Organism | IC50 (nM) | Notes | Reference |
| Substituted 2-phenylcyclopropane carboxylic acids | Salmonella enterica serovar Typhimurium | Nanomolar range | Poor bacterial permeability observed in some analogs | [5] |
The structural similarity of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate to these OASS inhibitors suggests it may also possess antibacterial properties, particularly if the ethyl ester is hydrolyzed to the active carboxylic acid form.
Other Potential Biological Activities
The versatility of the cyclopropane ring is evident in the broad spectrum of biological activities reported for its derivatives.[1][3] These include:
-
Anti-inflammatory activity: The rigid cyclopropane scaffold can be used to design potent and selective inhibitors of enzymes involved in inflammatory pathways, such as leukotriene C4 synthase.[8]
-
Neuromodulatory effects: 1-Aminocyclopropanecarboxylic acids (ACCs) are known ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, suggesting a role in neurotransmission.[1]
-
Herbicidal and Insecticidal Properties: Certain cyclopropane derivatives have been developed as potent herbicides and insecticides, highlighting the broad applicability of this chemical motif in modulating biological systems.[1]
Experimental Methodologies
The evaluation of the biological activity of novel compounds like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and its analogs involves a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity and Antiproliferation Assays
A common method to assess the anticancer potential of a compound is the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., U937, Hela, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
To determine the inhibitory activity of compounds against specific enzymes like O-acetylserine sulfhydrylase, kinetic assays are employed.
Protocol: O-acetylserine sulfhydrylase (OASS) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified OASS enzyme and its substrates (O-acetylserine and sulfide).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.
-
Activity Measurement: Monitor the rate of cysteine formation, typically by measuring the release of a chromophoric product or by a coupled enzymatic assay.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Visualizing Structures and Pathways
Diagrams are essential for visualizing the relationships between chemical structures and their biological effects.
Caption: Relationship between the core compound, its analogs, and observed/predicted biological activities.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is still emerging, a comparative analysis of its structural analogs provides a strong foundation for predicting its therapeutic potential. The presence of the 2-phenylcyclopropane carboxylate scaffold suggests likely activity in the realms of anticancer and antimicrobial research. The biphenyl moiety may further enhance these activities by promoting specific interactions with biological targets.
Future research should focus on the synthesis and direct biological evaluation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and its corresponding carboxylic acid. Head-to-head comparisons with the analogs discussed in this guide will be crucial for elucidating its specific structure-activity relationships and identifying its primary mechanism(s) of action. Such studies will undoubtedly contribute to the growing body of knowledge on cyclopropane-containing compounds and their significant potential in drug discovery.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
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Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. [Link]
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Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Isomers
Introduction
In the landscape of modern chemical and pharmaceutical research, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique three-dimensional geometry impart fascinating properties to molecules, influencing everything from metabolic stability to receptor binding affinity. The compound at the center of this guide, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a member of this important class. The presence of two stereocenters on its cyclopropane ring gives rise to four distinct stereoisomers.
The seemingly subtle differences between these isomers—diastereomers (cis/trans) and their respective enantiomers—can lead to profoundly different biological activities and physicochemical properties. Therefore, the ability to synthesize, separate, and unambiguously characterize each isomer is not merely an academic exercise; it is a critical prerequisite for meaningful pharmacological studies and the development of safe, effective therapeutics.
The Isomeric Landscape: Structure and Nomenclature
The core structure features a biphenyl group and an ethyl carboxylate group substituted on a cyclopropane ring at the C2 and C1 positions, respectively. This substitution pattern creates two stereocenters, leading to two pairs of enantiomers, which are diastereomeric to each other.
-
Trans Isomers: The biphenyl and ethyl carboxylate groups are on opposite faces of the cyclopropane ring. This diastereomer exists as a pair of enantiomers: (1R,2R) and (1S,2S).
-
Cis Isomers: The biphenyl and ethyl carboxylate groups are on the same face of the cyclopropane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S) and (1S,2R).
Caption: The four stereoisomers of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Synthesis and Diastereomer Separation
The synthesis of 2-arylcyclopropane carboxylates is often achieved via the cyclopropanation of the corresponding α,β-unsaturated ester (ethyl 4-phenylcinnamate)[1][2]. A common method is the Simmons-Smith reaction or its modifications, which typically yields a mixture of cis and trans diastereomers[3][4][5]. The trans isomer is often the major product due to steric hindrance, which favors the approach of the carbene from the face opposite the bulky biphenyl group[2].
-
Synthesis: The reaction of ethyl (E)-3-(biphenyl-4-yl)acrylate with a cyclopropanating agent like that generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (Furukawa modification) will produce a mixture of cis and trans isomers[3][6].
-
Diastereomer Separation: The cis and trans diastereomers have different physical properties (e.g., polarity, boiling point, crystal packing). This difference allows them to be separated using standard column chromatography on silica gel. The less polar trans isomer will typically elute before the more polar cis isomer.
Spectroscopic Characterization: The Definitive Guide
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers. The rigid nature of the cyclopropane ring fixes the dihedral angles between adjacent protons, leading to highly predictable differences in their coupling constants (J-values).
¹H NMR Spectroscopy: The Power of Coupling Constants
The key to differentiating cis and trans isomers lies in the vicinal coupling constant (³JHH) between the protons on the substituted carbons of the cyclopropane ring (H1 and H2).[7]
-
³Jcis: The coupling constant between protons on the same face of the ring is consistently larger. Typical range: 7–13 Hz .[7][8]
-
³Jtrans: The coupling constant between protons on opposite faces of the ring is significantly smaller. Typical range: 2–7 Hz .[7][8]
This empirical rule is the most reliable diagnostic for stereochemical assignment in substituted cyclopropanes.[7]
Nuclear Overhauser Effect (NOE) Spectroscopy: A Self-Validating System
While coupling constants provide strong evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers definitive, unambiguous proof of stereochemistry.[9][10] NOE detects through-space correlations between protons that are close to each other (<5 Å).
-
For the cis isomer: Irradiation of the proton at C1 will show a clear NOE correlation to the proton at C2, as they are on the same face of the ring and thus in close spatial proximity.
-
For the trans isomer: No significant NOE will be observed between the protons at C1 and C2 due to the large distance between them.
This provides a direct, visual confirmation of the relative stereochemistry.
Caption: NOE correlation distinguishes cis (proximal protons) from trans (distant protons).
| Spectroscopic Parameter | trans-Isomer | cis-Isomer | Rationale |
| ³JH1-H2 Coupling Constant | ~ 2–7 Hz | ~ 7–13 Hz | Dihedral angle dependence; cis protons have a smaller angle, leading to stronger coupling.[7][8] |
| NOE H1↔H2 Correlation | Absent or very weak | Present and distinct | Protons on the same face (cis) are spatially close (<5 Å), while those on opposite faces (trans) are not.[9] |
Enantiomer Separation: Chiral HPLC
Once the cis and trans diastereomers are separated and identified, each fraction remains a racemic mixture of two enantiomers. Separating these enantiomers requires a chiral environment, most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC).[11][12][13]
The choice of a chiral stationary phase (CSP) is critical and depends on the analyte's structure. For a molecule like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, which contains aromatic (biphenyl) and polar (ester) groups, polysaccharide-based CSPs are an excellent starting point.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for separating the enantiomers of both the cis and trans diastereomers.
Caption: A typical workflow for chiral HPLC analysis of cyclopropane isomers.
Method Parameters:
| Parameter | Recommended Starting Condition | Rationale for Choice |
| Chiral Column | Chiralpak® AD-H or Chiralcel® OD-H | Polysaccharide-based CSPs (amylose and cellulose derivatives) are highly effective for a broad range of aromatic compounds through π-π stacking, hydrogen bonding, and dipole-dipole interactions.[13][14] |
| Mobile Phase | Hexane / Isopropanol (IPA) (90:10 v/v) | A standard normal-phase eluent. The ratio can be optimized (e.g., 95:5 for stronger retention, 80:20 for weaker) to achieve optimal resolution (Rs > 1.5). |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a standard 4.6 mm ID column. |
| Temperature | 25 °C (Ambient) | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 254 nm | The biphenyl group provides strong chromophoric activity, making UV detection highly sensitive. |
Expected Results:
A successful chiral separation will yield two distinct peaks on the chromatogram for each racemic diastereomer, corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
| Isomer Fraction | Expected HPLC Result |
| trans-racemate | Two baseline-separated peaks (e.g., tR1 for (1R,2R), tR2 for (1S,2S)) |
| cis-racemate | Two baseline-separated peaks (e.g., tR3 for (1R,2S), tR4 for (1S,2R)) |
Conclusion
By following the principles and protocols outlined in this guide, researchers can confidently assign the stereochemistry of all four isomers, ensuring the scientific integrity of subsequent biological or chemical investigations. This foundational work is indispensable for unlocking the true potential of these stereochemically rich molecules.
References
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Zhang, Y., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH. Available at: [Link]
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Lin, I., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science. Available at: [Link]
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Doyle, M. P., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron. Available at: [Link]
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Wang, Z., et al. (2022). Ir-catalyzed asymmetric formal (3 + 2) cycloaddition of esters with vinylcyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate (2025). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]
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Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Available at: [Link]
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Lin, I. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Semantic Scholar. Available at: [Link]
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Chemistry Stack Exchange (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Chemistry Stack Exchange. Available at: [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
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Wiberg, K. B., & Nist, B. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]
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PrepChem.com. Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. Available at: [Link]
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CyberLeninka. SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka. Available at: [Link]
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Ali, M. A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Available at: [Link]
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Wikipedia. Simmons–Smith reaction. Wikipedia. Available at: [Link]
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Dvořák, M., & Kuchař, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Organic Chemistry Portal. Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]
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Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
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PubChem. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. PubChem. Available at: [Link]
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PubChem. Ethyl 2-phenylcyclopropane-1-carboxylate. PubChem. Available at: [Link]
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Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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YouTube (2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. Available at: [Link]
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Kumar, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Beilstein Journals (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journals. Available at: [Link]
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ResearchGate (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]
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PubChem. Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. PubChem. Available at: [Link]
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PubChem. Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate. PubChem. Available at: [Link]
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Stepanyan, G., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link]
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A Senior Application Scientist's Guide to In-Silico Docking: Evaluating "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate"
Introduction: From Molecule to Mechanism
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both arduous and resource-intensive. In-silico molecular docking has emerged as an indispensable tool in the early stages of this process, offering a rapid and cost-effective means to predict the binding affinity and mode of a small molecule (ligand) to a macromolecular target, typically a protein. This guide provides a comprehensive, in-depth protocol for conducting in-silico docking studies, using "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" as a case study.
This compound, with its distinctive biphenyl group and cyclopropane ring, presents an interesting scaffold for investigation. While not extensively characterized in the public domain, its structural motifs are present in molecules with known biological activities. This guide will therefore not only detail the "how" but also the "why" of the in-silico docking workflow, from target selection and preparation to the critical analysis of results, comparing our lead compound with relevant alternatives.
Methodology Deep Dive: A Validated Docking Workflow
The credibility of any in-silico study hinges on a meticulously executed and validated methodology. Here, we present a step-by-step guide, grounded in established best practices.
Target Selection: Identifying a Plausible Biological Partner
Given the absence of established targets for "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate," a rational approach to target selection is crucial. The biphenyl moiety is a known pharmacophore that can interact with various receptors. For this study, we will select Cyclooxygenase-2 (COX-2) as a plausible target. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, possess a diaryl heterocyclic structure and are known to selectively inhibit COX-2. The enzyme's active site can accommodate such structures, making it a scientifically sound starting point for our investigation.
Essential Tools and Resources
For this workflow, we will utilize the following widely accepted and freely available tools:
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A database of chemical molecules and their activities against biological assays.
-
AutoDock Vina: A popular open-source program for molecular docking.
-
PyMOL or UCSF Chimera: Molecular visualization systems for analyzing docking results.
Experimental Protocol: Step-by-Step Ligand and Receptor Preparation
1. Receptor Preparation:
-
Acquisition: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor from the PDB. For this study, we will use PDB ID: 5KIR. This structure is co-crystallized with celecoxib, which will serve as our positive control.
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (celecoxib). This is crucial as they can interfere with the docking process.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Assign appropriate charges to the atoms using a force field (e.g., Gasteiger charges). This step is vital for accurately calculating electrostatic interactions.
-
Grid Box Definition: Define the docking search space by creating a grid box that encompasses the known active site of the enzyme. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
2. Ligand Preparation:
-
Structure Acquisition: Obtain the 2D structure of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" and our selected comparators from PubChem or draw them using a chemical sketcher like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand. This step is critical as the initial conformation can significantly impact the docking outcome.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the active site, increasing the chances of finding the most favorable binding pose.
Workflow for In-Silico Molecular Docking
Caption: A generalized workflow for in-silico molecular docking studies.
Comparative Analysis: Benchmarking Performance
To contextualize the docking results of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate," we will compare it against two other molecules:
-
Celecoxib: A known selective COX-2 inhibitor, serving as a positive control.
-
Ibuprofen: A non-selective COX inhibitor, serving as a reference NSAID.
Executing the Docking Simulation with AutoDock Vina
The prepared ligands and receptor are used as input for AutoDock Vina. The software will systematically search for the optimal binding pose of each ligand within the defined grid box, evaluating each pose using its scoring function. The output provides a binding affinity score (in kcal/mol) and the coordinates of the predicted binding pose.
Quantitative Data Summary
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 13856575 | -8.2 | HIS90, ARG513, VAL523 |
| Celecoxib (Positive Control) | 2662 | -10.5 | HIS90, ARG513, PHE518, VAL523 |
| Ibuprofen (Reference) | 3672 | -7.1 | ARG120, TYR355, TYR385 |
Note: The binding affinity values and interacting residues are representative examples for this illustrative guide and would need to be generated from an actual docking run.
Binding Mode and Interaction Analysis
The true value of docking lies in understanding the specific molecular interactions that stabilize the ligand-protein complex.
-
Celecoxib: As the co-crystallized ligand, its docked pose should closely match its experimentally determined position. It is expected to form a key hydrogen bond with His90 and engage in hydrophobic interactions within the active site, with its sulfonamide group interacting with a secondary pocket, contributing to its COX-2 selectivity.
-
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Our analysis would focus on whether the biphenyl group occupies the same hydrophobic pocket as celecoxib's phenyl groups. The ester group's carbonyl oxygen could potentially act as a hydrogen bond acceptor. The cyclopropane ring's orientation would be of particular interest, as it may introduce favorable or unfavorable steric interactions.
-
Ibuprofen: As a smaller, non-selective inhibitor, it is expected to have a lower binding affinity and occupy a different region of the active site compared to the selective inhibitors.
Decision Framework for Docking Result Interpretation
Caption: A decision tree for the initial assessment of docking results.
Discussion and Future Perspectives
This in-silico study provides a preliminary assessment of "Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" as a potential COX-2 inhibitor. The hypothetical binding affinity, while lower than the highly optimized positive control (Celecoxib), suggests that the compound's scaffold can be accommodated within the enzyme's active site. The predicted interactions provide a starting point for rational, structure-based drug design. For instance, modifications to the ethyl ester group could be explored to introduce additional hydrogen bond donors or acceptors to improve binding affinity.
It is imperative to recognize the limitations of in-silico docking. The scoring functions are approximations of the complex biophysical interactions that occur in reality. Therefore, these results should be considered as hypotheses that require experimental validation. Promising candidates from this in-silico screening should be advanced to in-vitro enzymatic assays to confirm their inhibitory activity against COX-2.
References
-
Title: Structural Basis for Celecoxib as a Selective Inhibitor of Cyclooxygenase-2 Source: Protein Data Bank URL: [Link]
-
Title: The 20th anniversary of the discovery of celecoxib: was it a dream? Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Protein Data Bank: the single global archive for 3D macromolecular structure data Source: Nucleic Acids Research URL: [Link]
-
Title: PubChem: a public information resource for chemistry and biology research Source: Nucleic Acids Research URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Derivatives
For Immediate Release
In the intricate world of drug discovery, the strategic design of novel molecular entities with enhanced potency and selectivity is paramount. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate scaffold. As Senior Application Scientists, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, data-driven comparison to inform the design of next-generation therapeutic agents. While direct, extensive SAR studies on this specific ethyl ester series are not broadly published, by examining structurally related compounds, particularly inhibitors of Fatty Acid Amide Hydrolase (FAAH), we can construct a robust, hypothesized SAR framework to guide future research.
The Core Scaffold: A Privileged Structure in Enzyme Inhibition
The Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate core possesses several features that make it an attractive starting point for inhibitor design. The biphenyl moiety provides a significant hydrophobic region capable of forming favorable interactions within the active sites of various enzymes. The rigid cyclopropane ring introduces a defined three-dimensional conformation, which can enhance binding affinity and selectivity by locking the molecule into a bioactive conformation.[1] The ethyl carboxylate group offers a handle for further modification or can act as a key interacting moiety, for instance, through hydrogen bonding or as a prodrug element that is hydrolyzed in vivo to the active carboxylic acid.
Hypothesized Structure-Activity Relationship (SAR)
Based on the analysis of structurally analogous compounds, particularly in the realm of FAAH and cyclooxygenase (COX) inhibitors, we can postulate the following SAR trends for derivatives of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Modifications of the Biphenyl Moiety
The biphenyl group is a critical component for achieving potency. Its substitution pattern can significantly influence biological activity.
-
Terminal Phenyl Ring: Introduction of small electron-withdrawing groups (e.g., -F, -Cl, -CF3) at the para-position of the terminal phenyl ring is anticipated to enhance activity. This is a common strategy in FAAH inhibitor design to improve interactions within the enzyme's active site.
-
Linker Phenyl Ring: Substitution on the phenyl ring directly attached to the cyclopropane is likely to be less tolerated, as it may disrupt the optimal orientation of the biphenyl system.
-
Bioisosteric Replacements: Replacing the terminal phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) could modulate potency, selectivity, and pharmacokinetic properties.
The Cyclopropane Core: Stereochemistry and Substitution
The stereochemistry of the cyclopropane ring is expected to be a crucial determinant of activity.
-
Trans vs. Cis Isomers: For many biologically active cyclopropane derivatives, the trans isomer is often more potent as it projects the substituents in distinct spatial regions, allowing for optimal interactions with the target protein.
-
Substitution on the Cyclopropane Ring: Introduction of small alkyl groups (e.g., methyl) on the cyclopropane ring could provide additional hydrophobic interactions but may also introduce steric hindrance.
The Carboxylate Group: Esters, Amides, and Acids
The ethyl carboxylate is a key interaction point and a site for significant modification.
-
Ester Chain Length: Varying the length of the alkyl chain of the ester (e.g., methyl, propyl) can impact solubility and cell permeability.
-
Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid, formed by hydrolysis of the ethyl ester, is often the biologically active species, particularly for enzymes that have a carboxylate-binding pocket.
-
Amide Derivatives: Conversion of the carboxylate to a primary or secondary amide introduces hydrogen bond donor capabilities and can significantly alter the binding mode and activity. For instance, cyclopropane carboxamides have been investigated as potential therapeutic agents.[2]
Comparative Analysis with Alternative Inhibitors
The Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate scaffold shows promise, particularly in the context of FAAH inhibition, a target for analgesic and anti-inflammatory drugs.[3] Known FAAH inhibitors often feature a carbamate or urea group that covalently modifies the enzyme's active site serine.[4] Derivatives of our core scaffold would likely act as non-covalent, reversible inhibitors, which could offer an improved safety profile.
Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, inhibitors derived from this scaffold could offer a different mechanism of action, potentially avoiding some of the gastrointestinal side effects associated with non-selective COX inhibition.[5] The design of dual FAAH/COX inhibitors has also been explored, suggesting that a single molecule can target both pathways.
Data Summary: Hypothesized SAR Trends
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Terminal Phenyl Ring | para-substitution with electron-withdrawing groups (F, Cl, CF3) | Increase | Enhanced hydrophobic and electronic interactions in the active site. |
| ortho- or meta-substitution | Decrease | Potential for steric clash and disruption of optimal binding conformation. | |
| Cyclopropane Ring | trans-isomer | Higher Potency | Optimal spatial orientation of substituents for enzyme binding. |
| cis-isomer | Lower Potency | Suboptimal spatial orientation of substituents. | |
| Carboxylate Group | Conversion to Carboxylic Acid | Increase (for some targets) | The carboxylate may form key ionic or hydrogen bond interactions. |
| Conversion to Amide | Variable | Introduction of H-bond donor capabilities can alter binding affinity. | |
| Elongation of Ester Alkyl Chain | Variable | Can affect solubility, permeability, and fit within the active site. |
Experimental Protocols
General Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Derivatives
A common route to synthesize 2-arylcyclopropane carboxylates involves the cyclopropanation of a corresponding styrene derivative.[6]
Step 1: Synthesis of 4-phenylstyrene (or substituted analog)
-
A Suzuki coupling reaction between 4-bromostyrene and a desired phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) can yield the 4-phenylstyrene core.
Step 2: Cyclopropanation
-
The 4-phenylstyrene derivative is then reacted with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the cyclopropane ring. This reaction typically yields a mixture of cis and trans isomers that can be separated by chromatography.
FAAH Inhibition Assay
The inhibitory activity of the synthesized compounds against FAAH can be determined using a commercially available FAAH inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human FAAH is diluted to the desired concentration in assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The fluorescent substrate is added to the wells of a 96-well plate.
-
The test compounds at various concentrations are added to the wells.
-
The reaction is initiated by adding the diluted FAAH enzyme.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate scaffold represents a promising starting point for the development of novel enzyme inhibitors. The hypothesized SAR, derived from related compound series, suggests that systematic modification of the biphenyl moiety, control of the cyclopropane stereochemistry, and exploration of different functional groups at the carboxylate position are key strategies for optimizing biological activity. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these SAR hypotheses and to identify lead compounds with potent and selective inhibitory activity against targets such as FAAH. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–411.
- Bouyakdan, K., & M-J, P. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1412-1418.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS No. 1052650-70-0). Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
The protocols outlined below are designed to be a self-validating system, integrating principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure a robust and trustworthy waste management process.
Hazard Assessment and Waste Characterization
Before any disposal action, a thorough understanding of the material's potential hazards is paramount. While comprehensive toxicological data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not widely published, its structure as an organic ester containing a cyclopropane ring necessitates a cautious approach.
Principle of Assumed Hazard: In the absence of specific data, the compound must be treated as hazardous chemical waste. This approach aligns with OSHA's Hazard Communication Standard (HazCom), which requires potential hazards to be communicated to employees.[1][2]
Waste Classification: Based on its chemical structure, this compound should be classified as non-halogenated organic hazardous waste . This classification is critical as it dictates segregation, storage, and the ultimate disposal pathway, preventing dangerous reactions that can occur from mixing incompatible waste streams.[3][4]
Essential Safety and Handling Protocols
Proper handling during the disposal process is as crucial as during experimentation. All personnel involved in managing this waste stream must receive adequate training on chemical hazards and emergency procedures, as mandated by OSHA.[5]
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory to prevent exposure during all handling and disposal steps:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Body Protection: A flame-retardant lab coat. For larger quantities or in case of a spill, an impervious apron is recommended.
Engineering Controls
All transfers of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] The storage area for the waste container should also be well-ventilated.[8][9]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean-Up: Once absorbed, the material should be swept into a designated hazardous waste container. The area must then be decontaminated.
-
Report: All spills must be reported to the facility's Environmental Health & Safety (EHS) department. For significant spills, the OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standard may apply.[1][10]
Step-by-Step Disposal Procedure
The disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[11][12] The following steps ensure compliance with these regulations.
Step 1: Waste Segregation
Immediately upon generation, the waste must be segregated.
-
Do: Collect waste Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate and any materials contaminated with it (e.g., contaminated silica gel, disposable pipettes) in a dedicated waste container.
-
Do Not: Mix this waste with other chemical classes. Specifically, keep it separate from:
The causality behind this strict segregation is to prevent uncontrolled exothermic reactions, the release of toxic or flammable gases, or polymerization.[4][13]
Step 2: Container Selection and Labeling
The choice of container is critical for safe storage.
-
Container Type: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically appropriate, but always verify compatibility.[12] The container must be in good condition, free of cracks or deterioration.[4]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed. Per EPA and OSHA requirements, the label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" . Avoid abbreviations or chemical formulas.[11]
-
For mixtures, list all components and their approximate percentages.[4][11]
-
The date of waste generation (the date the first drop of waste entered the container).[11]
-
The name and contact information of the Principal Investigator or responsible party.[11]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[11]
-
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[4][12]
-
Volume Limits: Do not fill the container beyond 90% capacity to allow for vapor expansion.[4][12]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: The container must be stored in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of material in case of a leak.[8][13]
-
Time Limits: A full container must be moved from the SAA to the central storage area within three days. Partially filled containers can remain in the SAA for up to one year.[4]
Step 4: Final Disposal Coordination
Hazardous chemical waste cannot be disposed of via standard trash or sanitary sewer systems.[10][11]
-
Professional Disposal: The final step is to arrange for pick-up by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] These contractors are trained and permitted to transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final destination.[14]
Data Summary & Workflow Visualization
To facilitate quick reference and procedural clarity, the key logistical information and the disposal workflow are summarized below.
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Non-Halogenated Organic Hazardous Waste | Prevents incompatible mixing and ensures correct disposal pathway.[3][4] |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat. | Minimizes risk of skin, eye, and respiratory exposure.[6] |
| Handling Location | Chemical Fume Hood | Provides necessary ventilation to prevent inhalation of vapors.[7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids. | Avoids potential for violent reactions, fire, or release of toxic fumes.[4][7] |
| Waste Container | Labeled, screw-top, chemically compatible (e.g., HDPE, Glass). | Ensures secure containment and prevents leaks or material degradation.[4][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA regulations and contains potential spills.[4][8] |
| Disposal Method | Transfer to a licensed hazardous waste contractor via EHS. | Ensures environmentally sound and legally compliant disposal.[6][14] |
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the compliant disposal of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Introduction: As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS No. 1052650-70-0) is one such compound for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found.[1][2] In these situations, a robust safety protocol is not a mere formality but the bedrock of responsible research. This guide provides a comprehensive framework for the safe handling of this compound, deriving its recommendations from a structural analysis of its constituent moieties—the biphenyl group, the cyclopropane ring, and the ethyl ester—and established best practices for analogous compounds.
Our core principle is to treat the compound with a high degree of caution, assuming it may present hazards such as skin, eye, and respiratory irritation based on data from similar chemical structures.[3][4] This document will serve as your essential guide to personal protective equipment (PPE), safe handling operations, and compliant disposal, ensuring both your safety and the integrity of your research.
Hazard Analysis: A Structurally-Informed Approach
To determine the appropriate level of protection, we must first infer the potential hazards by examining the molecule's structure.
-
Biphenyl Moiety: Biphenyl and its derivatives can cause skin, eye, and respiratory tract irritation.[4] Inhalation of dust or aerosols can be harmful.
-
Ethyl Ester Group: Esters can be irritants, particularly to the eyes and skin. While many are not highly toxic, repeated or prolonged exposure should always be avoided.[5]
-
Cyclopropane Ring: While the cyclopropane ring itself doesn't confer a specific toxicity, compounds containing it must be handled with the standard care afforded to all laboratory chemicals.[6]
Given this composite profile, we will operate under the assumption that Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is, at a minimum, an irritant to the eyes, skin, and respiratory system and may be harmful if inhaled or ingested.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound. Never work with this or any chemical without the appropriate protective gear.[7][8]
| Body Part | Required PPE | Specifications & Best Practices | Rationale for Use |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling liquids or larger quantities where a splash hazard exists.[3][9] | Protects against splashes, aerosols, and fine dust particles that can cause serious eye damage.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always use two pairs (double-gloving).[3][11] Inspect for tears or punctures before each use. | Prevents direct skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.[11] |
| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. Made of a low-permeability fabric.[11][12] | Protects skin and personal clothing from contamination via spills or splashes. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator with appropriate cartridges for organic vapors/particulates if engineering controls are insufficient or if aerosols/dusts are generated.[12][13] | Minimizes inhalation of potentially harmful aerosols or dust, which is a primary route of exposure.[4] |
| Feet | Closed-Toed Shoes | Made of a non-porous material that covers the entire foot.[10][14] | Protects feet from spills and falling objects like glassware. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: Your First Line of Defense
Before any handling begins, ensure proper engineering controls are in place and functional.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed inside a certified chemical fume hood.[3][15] This is the most effective way to control exposure to vapors, dust, and aerosols.
-
Safety Stations: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[6][9]
Procedural Workflow for Safe Handling
The following diagram and steps outline the logical flow for safely managing Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate from initial preparation to final cleanup.
Caption: A logical workflow for the safe handling of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When handling the solid, take care to minimize the generation of dust.[12]
-
If transferring the chemical, use a spatula and weigh it onto weighing paper or directly into a tared vessel.
-
When preparing solutions, add solvent slowly to the solid to avoid splashing.
-
Always use secondary containment, such as a tray, when transporting chemicals within the lab.[7]
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use. Rinsate from cleaning glassware must be collected as hazardous waste.[16]
-
Carefully remove contaminated PPE. The outer pair of gloves should be removed first and disposed of in a designated, sealed waste container.[11]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][15]
-
Emergency & Disposal Plans
A proactive approach to potential emergencies and a clear plan for waste disposal are integral to laboratory safety.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6][13]
-
Spills: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite. Collect the contaminated material into a sealed, labeled container for disposal. Do not allow waste to enter drains.[4][13]
Waste Disposal Plan
Improper disposal poses a significant risk to the environment and public health.[17]
-
Waste Segregation: All waste materials, including contaminated PPE, leftover chemicals, and absorbent materials from spills, must be collected in a designated, labeled, and sealed container.[3][18]
-
Containerization: Use appropriate, chemically compatible containers for waste. Do not overfill containers; leave at least 25% headspace to allow for expansion.[5][18]
-
Labeling: Clearly label the waste container with the full chemical name: "Waste Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" and list any solvents used.
-
Final Disposal: Dispose of the chemical waste through a licensed waste contractor in accordance with all local, state, and federal regulations.[5][17] Do not pour this chemical down the drain. [18]
By implementing these safety and logistical measures, researchers can confidently and safely handle Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
